2'-O-(2-Methoxyethyl)-cytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOGMMXZKKVMBT-QCNRFFRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454431 | |
| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223777-16-0 | |
| Record name | 2′-O-(2-Methoxyethyl)cytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223777-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-O-(2-Methoxyethyl)-cytidine: A Technical Guide for Therapeutic Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C) is a cornerstone modification in the development of second-generation antisense oligonucleotides (ASOs). This synthetic nucleoside analogue, when incorporated into an oligonucleotide chain, confers a range of desirable pharmacological properties, including enhanced nuclease resistance, increased binding affinity to target RNA, and a favorable toxicity profile. These attributes have positioned 2'-MOE-modified oligonucleotides as a leading platform for therapeutic gene silencing, with several approved drugs and numerous candidates in clinical trials. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, a detailed synthesis protocol, and its application in antisense technology. Furthermore, it presents key quantitative data, experimental protocols for performance evaluation, and visual diagrams of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to this compound
This compound is a chemically modified ribonucleoside where the 2'-hydroxyl group of the ribose sugar is replaced by a 2-methoxyethyl ether moiety. This modification is a hallmark of second-generation ASOs, developed to overcome the limitations of earlier phosphorothioate (B77711) (PS)-modified oligonucleotides. The 2'-MOE group sterically hinders nuclease attack, significantly increasing the oligonucleotide's stability in biological fluids.[1][2] Moreover, the modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which enhances the binding affinity (hybridization) to complementary mRNA targets.[3] Oligonucleotides incorporating 2'-MOE modifications, often in a "gapmer" design with a central DNA region, effectively recruit RNase H for target mRNA degradation.[4][5]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C12H19N3O6 | --INVALID-LINK-- |
| Molecular Weight | 301.3 g/mol | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| Melting Point | 153–155 °C | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Synthesis of this compound Phosphoramidite (B1245037)
The synthesis of this compound phosphoramidite is a multi-step process that typically starts from a readily available nucleoside, such as uridine (B1682114). The following protocol is a composite of established methods.[6][7][8]
Synthesis of 2'-O-(2-Methoxyethyl)-uridine
-
Preparation of Aluminum 2-methoxyethoxide: A suspension of aluminum powder (1.3 mmol) in 2-methoxyethanol (B45455) (1 mL) is stirred at reflux for 2 hours.
-
Ring opening of Anhydrouridine: After cooling to room temperature, O²,2'-anhydro-L-uridine (0.22 mmol) is added to the aluminum 2-methoxyethoxide solution and the mixture is refluxed for 48 hours.
-
Purification: The reaction mixture is cooled, crushed, and co-evaporated with methanol. The crude product is purified by column chromatography (5% MeOH/CH2Cl2) to yield 2'-O-(2-Methoxyethyl)-L-uridine.
Conversion of 2'-O-(2-Methoxyethyl)-uridine to this compound
-
Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of 2'-O-(2-Methoxyethyl)-uridine are protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444) in dichloromethane (B109758) (CH2Cl2).
-
Triazole Formation: The protected uridine derivative is reacted with tris(1H-1,2,4-triazole-1-yl)phosphine oxide, generated in situ from phosphorus oxychloride and 1,2,4-triazole (B32235) in the presence of triethylamine (B128534) (Et3N), to form a triazole intermediate.
-
Amination: The triazole intermediate is treated with aqueous ammonia (B1221849) (32%) in 1,4-dioxane (B91453) to replace the triazole group with an amino group, yielding the protected this compound.
-
Deprotection: The TBS protecting groups are removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) to give this compound.
Phosphitylation to Yield the Phosphoramidite
-
DMT Protection: The 5'-hydroxyl group of this compound is protected with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.
-
Phosphitylation: The 5'-O-DMT-protected nucleoside is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak acid catalyst (e.g., tetrazole) to yield the final this compound phosphoramidite, which can be used in automated solid-phase oligonucleotide synthesis.[7]
Quantitative Comparison of Antisense Oligonucleotide Modifications
The incorporation of 2'-MOE modifications significantly enhances the therapeutic properties of ASOs compared to unmodified oligonucleotides and other modifications. The following table summarizes key performance metrics.
| Parameter | Unmodified (DNA) | Phosphorothioate (PS) | 2'-O-Methyl (2'-OMe) | 2'-O-Methoxyethyl (2'-MOE) | Locked Nucleic Acid (LNA) |
| Binding Affinity (ΔTm per modification) | Baseline | ↓ 0.5°C | ↑ 1.0-1.5°C | ↑ 0.9-1.6°C [9] | ↑ 2-8°C |
| Nuclease Resistance | Very Low | Moderate | High | Very High [9] | Very High |
| In Vitro Potency (IC50) | High (μM range) | Moderate (~70 nM)[10] | Low (~220 nM)[10] | High (sub-nM to low nM range) [4][10] | Very High (sub-nM range)[10] |
| RNase H Activation | Yes | Yes | No | Yes (in gapmer) [4] | Yes (in gapmer) |
| In Vivo Toxicity | Low | Dose-dependent | Low | Low [9] | Potential Hepatotoxicity[11] |
Experimental Protocols
Nuclease Resistance Assay (Snake Venom Phosphodiesterase)
This protocol assesses the stability of 2'-MOE modified oligonucleotides against exonuclease degradation.[1][12]
-
Oligonucleotide Preparation: 5'-end label the oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled oligonucleotide.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
5'-³²P-labeled oligonucleotide (10 pmol)
-
10x SVPD buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂)
-
Snake Venom Phosphodiesterase (SVPD) (0.1-1.0 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove a 5 µL aliquot and quench the reaction by adding it to 5 µL of a loading buffer containing EDTA (e.g., 95% formamide, 20 mM EDTA).
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography. The rate of disappearance of the full-length oligonucleotide band indicates its nuclease resistance.
Thermal Melting (Tm) Analysis
This protocol determines the melting temperature of a duplex formed by a 2'-MOE modified oligonucleotide and its complementary RNA target.[3][13][14]
-
Sample Preparation: In a quartz cuvette, prepare a solution containing:
-
2'-MOE modified oligonucleotide (e.g., 1 µM)
-
Complementary RNA oligonucleotide (e.g., 1 µM)
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement:
-
Anneal the duplex by heating to 95°C for 5 minutes and then slowly cooling to the starting temperature (e.g., 20°C).
-
Monitor the absorbance at 260 nm as the temperature is increased from the starting temperature to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).
Signaling Pathways and Experimental Workflows
RNase H-Mediated Degradation of Target mRNA
2'-MOE modified ASOs, typically in a gapmer design, function through the recruitment of RNase H to degrade the target mRNA.
Caption: RNase H-mediated degradation pathway of target mRNA by a 2'-MOE gapmer ASO.
Experimental Workflow for In Vitro ASO Activity Assessment
The following workflow outlines the key steps for evaluating the efficacy of a 2'-MOE modified ASO in a cell culture model.
Caption: A typical experimental workflow for assessing ASO activity in vitro.
Advantages of Second-Generation ASOs
The development of 2'-MOE and other second-generation modifications represents a significant advancement in antisense technology.
Caption: Key advantages of second-generation ASOs over first-generation modifications.
Conclusion
This compound is a critical component in the design of modern antisense oligonucleotide therapeutics. Its incorporation provides a superior balance of nuclease resistance, binding affinity, and safety, leading to highly potent and durable gene silencing agents. The synthetic routes to 2'-MOE-cytidine are well-established, and a robust set of analytical methods exists to characterize the properties of oligonucleotides containing this modification. As the field of oligonucleotide therapeutics continues to expand, 2'-MOE chemistry is expected to remain a central platform for the development of new medicines for a wide range of diseases.
References
- 1. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ffame.org [ffame.org]
- 3. agilent.com [agilent.com]
- 4. idtdna.com [idtdna.com]
- 5. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 14. Oligonucleotide Melting Temperature [sigmaaldrich.com]
2'-O-(2-Methoxyethyl)-cytidine chemical structure and properties.
An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-cytidine
Introduction
This compound (2'-MOE-C) is a chemically modified nucleoside, a fundamental component in the development of second-generation antisense oligonucleotides (ASOs). The modification consists of a methoxyethyl group attached to the 2' position of the ribose sugar.[1][2] This alteration imparts superior properties to oligonucleotide therapeutics compared to their unmodified or first-generation counterparts. Key advantages include exceptional resistance to nuclease degradation, high binding affinity for target RNA, and a favorable pharmacokinetic and toxicity profile.[2][3][4] These characteristics have made 2'-MOE modified oligonucleotides, including those containing 2'-MOE-C, a cornerstone of modern RNA-targeted drug development, with several FDA-approved therapies utilizing this chemistry.[5] This guide provides a comprehensive overview of its chemical structure, properties, mechanisms of action, and synthesis.
Chemical Structure and Properties
The structural and physicochemical properties of this compound are foundational to its function in therapeutic oligonucleotides.
Chemical Identity
The identity of this compound is defined by several key identifiers, as summarized below.
| Identifier | Value |
| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one[6] |
| CAS Number | 223777-16-0[6][7][8][9][10] |
| Molecular Formula | C₁₂H₁₉N₃O₆[6][7][10][] |
| Molecular Weight | 301.30 g/mol [6][7][10][] |
| Canonical SMILES | COCCO[C@@H]1--INVALID-LINK--N)CO">C@@HO[6] |
| InChI | InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1[6] |
| InChIKey | YKOGMMXZKKVMBT-QCNRFFRDSA-N[6] |
Physicochemical and Handling Properties
The physical and chemical characteristics of 2'-MOE-C influence its stability, solubility, and use in synthesis.
| Property | Value |
| Appearance | White to off-white solid[8] |
| Boiling Point | 535.3 ± 60.0 °C (Predicted)[8] |
| Density | 1.57 ± 0.1 g/cm³ (Predicted)[8] |
| pKa | 13.36 ± 0.70 (Predicted)[8] |
| XLogP3 | -1.7[6] |
| Solubility | DMSO: 250 mg/mL (829.74 mM)[8] |
| Storage Conditions | Long-term: -20°C or -80°C; Short-term: 2-8°C[7][9][12] |
Role and Mechanism of Action in Antisense Therapeutics
The 2'-MOE modification is a cornerstone of second-generation ASO technology, enabling robust gene silencing through two primary mechanisms. The modification pre-organizes the sugar pucker into a C3'-endo conformation, which is favorable for A-form duplexes like RNA-RNA, thereby increasing binding affinity to the target mRNA.[2][5]
RNase H-Dependent Degradation
The most common mechanism for 2'-MOE ASOs is the recruitment of RNase H, a cellular enzyme that cleaves the RNA strand of an RNA-DNA duplex. To achieve this, ASOs are designed as "gapmers." These chimeric oligonucleotides feature a central block of DNA nucleotides flanked by wings of 2'-MOE-modified nucleotides. The 2'-MOE wings provide nuclease resistance and high target affinity, while the central DNA "gap" forms the necessary substrate for RNase H upon hybridization with the target mRNA, leading to its degradation and subsequent reduction in protein expression.[4]
Steric-Blocking Mechanism
Alternatively, ASOs can act via non-degradative, steric-blocking mechanisms.[13][14] In this role, the ASO binds to a specific site on a pre-mRNA or mRNA, physically obstructing the cellular machinery involved in RNA processing or translation. Because RNase H activity is not desired, these ASOs are typically fully modified with 2'-MOE or other 2'-modified nucleosides.[2] This can be used to:
-
Modulate Splicing: By binding to splice sites or regulatory sequences on a pre-mRNA, the ASO can prevent the binding of splicing factors, leading to exon skipping or inclusion and altering the final protein product.[13][14]
-
Inhibit Translation: An ASO can bind to the 5' untranslated region (UTR) or the start codon region of an mRNA, preventing the assembly or progression of the ribosome and thus inhibiting protein synthesis.[13]
Experimental Protocols: Chemical Synthesis
The synthesis of this compound typically involves a multi-step process starting from a more readily available nucleoside, such as uridine. A common strategy is the conversion of a 2'-O-(2-Methoxyethyl)-uridine precursor to its cytidine (B196190) analogue.[8][15]
General Protocol for the Conversion of 2'-MOE-Uridine to 2'-MOE-Cytidine
This protocol is a generalized summary based on established chemical transformations for nucleosides.[15]
Objective: To convert the C4-carbonyl of the uracil (B121893) base in a protected 2'-MOE-uridine intermediate into an amine to form the cytosine base.
Materials:
-
Protected 2'-O-(2-Methoxyethyl)-uridine (e.g., with 3',5'-hydroxyls protected by acetyl or silyl (B83357) groups)
-
Phosphorus oxychloride (POCl₃) or 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous acetonitrile (B52724) (MeCN) or other aprotic solvent
-
Aqueous ammonia (B1221849) (aq. NH₃)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis under anhydrous conditions
-
Chromatography system for purification
Methodology:
-
Protection (if starting from unprotected 2'-MOE-uridine): a. Dissolve 2'-O-(2-Methoxyethyl)-uridine in anhydrous pyridine. b. Add acetic anhydride (B1165640) (Ac₂O) and stir at room temperature for 12 hours to protect the 3' and 5' hydroxyl groups. c. Work up the reaction and purify the resulting diacetyl-protected compound.
-
Activation of the C4 Position: a. Suspend 1,2,4-triazole in anhydrous acetonitrile. b. Add POCl₃ dropwise at 0°C, followed by the addition of Et₃N. Stir until a clear solution is formed. c. Add the protected 2'-O-(2-Methoxyethyl)-uridine to the reaction mixture. d. Stir at room temperature for approximately 1.5-2 hours until the starting material is consumed (monitor by TLC). This forms a reactive 4-(1,2,4-triazol-1-yl) intermediate.
-
Amination to form Cytidine: a. Cool the reaction mixture to 0°C. b. Add concentrated aqueous ammonia directly to the mixture. c. Stir the reaction at room temperature for 5 hours. This step both displaces the triazole group with an amino group and cleaves the acetyl protecting groups.
-
Deprotection (if a second deprotection step is needed): a. If protecting groups are not fully removed, evaporate the solvents under reduced pressure. b. Treat the residue with methanolic ammonia and stir at room temperature for 12 hours to ensure complete deprotection.
-
Purification: a. Evaporate the solvents completely. b. Purify the crude residue by silica (B1680970) gel column chromatography (e.g., using a methanol/dichloromethane gradient) to isolate pure this compound.
-
Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. microsynth.com [microsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]
- 6. This compound | C12H19N3O6 | CID 11077469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2'-O-(2-Methoxyethyl)cytidine | 223777-16-0 | NM16315 [biosynth.com]
- 8. 2'-O-(2-Methoxyethyl)cytidine | 223777-16-0 [chemicalbook.com]
- 9. This compound, 223777-16-0 | BroadPharm [broadpharm.com]
- 10. scbt.com [scbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of 2'-O-Methoxyethyl (2'-O-MOE) Modified Nucleosides: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of 2'-O-methoxyethyl (2'-O-MOE) modified nucleosides, a cornerstone of second-generation antisense oligonucleotide (ASO) therapeutics. We delve into the historical context of their discovery, detailing the pivotal research that established their "surprising properties" of enhanced nuclease resistance and binding affinity to target RNA. This guide offers an in-depth exploration of the synthesis of 2'-O-MOE phosphoramidites and their incorporation into oligonucleotides via solid-phase synthesis. Key experimental methodologies for evaluating the performance of 2'-O-MOE modified ASOs, including nuclease resistance assays, thermal melting studies for binding affinity, and cell-based assays for efficacy, are presented with detailed protocols. Quantitative data from seminal studies are summarized in comparative tables. Furthermore, we elucidate the primary mechanism of action for 2'-O-MOE gapmer ASOs, the recruitment of RNase H for target RNA degradation, through a detailed signaling pathway diagram. This document is intended for researchers, scientists, and drug development professionals in the field of oligonucleotide therapeutics.
Discovery and History
The journey of 2'-O-MOE modified nucleosides began in the quest for more drug-like antisense oligonucleotides. First-generation ASOs, primarily phosphorothioates (PS), suffered from limitations such as lower binding affinity to target RNA and potential off-target toxicities. The need for modifications that could improve these properties without compromising the desired therapeutic effect was paramount.
The breakthrough came from a collaborative effort between scientists at Ciba-Geigy (now Novartis) and Isis Pharmaceuticals (now Ionis Pharmaceuticals). In a landmark 1995 paper published in Helvetica Chimica Acta, Pierre Martin described the synthesis and unexpected, highly favorable properties of oligonucleotides containing 2'-O-alkoxyalkyl modifications, with the 2'-O-methoxyethyl (2'-O-MOE) group proving to be particularly advantageous.[1][2][3] This work demonstrated that 2'-O-MOE modifications conferred a remarkable combination of increased resistance to nuclease degradation and enhanced affinity for complementary RNA strands, a significant improvement over previous modifications.[1][2][3] This discovery paved the way for the development of second-generation ASO drugs with improved potency, duration of action, and safety profiles.[4]
Physicochemical Properties of 2'-O-MOE Modified Oligonucleotides
The 2'-O-MOE modification imparts several beneficial properties to antisense oligonucleotides, making them highly suitable for therapeutic applications.
Nuclease Resistance
One of the most critical attributes of 2'-O-MOE modifications is the substantial increase in resistance to degradation by cellular nucleases.[4] The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from enzymatic cleavage.[5] This enhanced stability leads to a longer half-life in biological fluids and tissues, allowing for less frequent dosing.[6]
Binding Affinity
2'-O-MOE modifications pre-organize the sugar moiety into an RNA-like C3'-endo pucker conformation.[4] This conformational preference enhances the binding affinity of the ASO to its target RNA, as it reduces the entropic penalty of duplex formation. The increase in binding affinity is reflected in a higher melting temperature (Tm) of the ASO-RNA duplex. Each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[4]
Pharmacokinetics and Toxicity
Oligonucleotides containing 2'-O-MOE modifications have demonstrated favorable pharmacokinetic profiles in preclinical and clinical studies.[6][7] They distribute broadly to various tissues and exhibit a longer tissue half-life compared to unmodified or first-generation ASOs.[8] Furthermore, 2'-O-MOE modified ASOs have been shown to have a reduced pro-inflammatory potential and a better overall toxicity profile compared to their predecessors.[2]
Synthesis of 2'-O-MOE Modified Oligonucleotides
The successful application of 2'-O-MOE modifications in ASO drugs relies on robust and scalable chemical synthesis methods for both the modified phosphoramidite (B1245037) building blocks and the final oligonucleotide chains.
Synthesis of 2'-O-MOE Phosphoramidites
The synthesis of 2'-O-MOE nucleoside phosphoramidites is a multi-step process that begins with the appropriate nucleoside. A key step involves the selective alkylation of the 2'-hydroxyl group of the ribose sugar with a 2-methoxyethyl group. This is followed by the introduction of protecting groups on the nucleobase and the 5'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer.
Caption: Workflow for the synthesis of a 2'-O-MOE nucleoside phosphoramidite.
Solid-Phase Oligonucleotide Synthesis
2'-O-MOE modified oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry. The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps: detritylation, coupling, capping, and oxidation.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Mechanism of Action: RNase H-Mediated Degradation
A major application of 2'-O-MOE modifications is in the design of "gapmer" ASOs. These chimeric oligonucleotides typically consist of a central "gap" of 8-10 DNA or phosphorothioate (B77711) DNA nucleotides, flanked by "wings" of 2-5 2'-O-MOE modified nucleotides. This design leverages the key properties of both modification types. The 2'-O-MOE wings provide nuclease resistance and high binding affinity to the target RNA, while the central DNA gap, upon hybridization to the target RNA, forms a DNA-RNA heteroduplex that is a substrate for the endogenous enzyme Ribonuclease H (RNase H). RNase H then cleaves the RNA strand of the heteroduplex, leading to the degradation of the target RNA and subsequent reduction in protein expression.
Caption: Signaling pathway of RNase H-mediated gene silencing by a 2'-O-MOE gapmer ASO.
Quantitative Data Summary
The following tables summarize key quantitative data for 2'-O-MOE modified oligonucleotides from various studies.
Table 1: Nuclease Resistance of 2'-O-MOE Modified Oligonucleotides
| Oligonucleotide Modification | Assay Conditions | Half-life (t1/2) | Reference |
| Unmodified Oligonucleotide | Fetal Bovine Serum (37°C) | < 1 hour | [1] |
| Phosphorothioate (PS) | Fetal Bovine Serum (37°C) | Several hours | [6] |
| 2'-O-MOE (Phosphodiester) | Fetal Bovine Serum (37°C) | > 24 hours | [9] |
| 2'-O-MOE (Phosphorothioate) | Rat Plasma | Highly resistant to metabolism | [6] |
Table 2: Binding Affinity (Melting Temperature) of 2'-O-MOE Modified Oligonucleotides
| Duplex | ΔTm per modification (°C) | Buffer Conditions | Reference |
| 2'-O-MOE-RNA / RNA | +0.9 to +1.6 | 100 mM NaCl, 10 mM Na-phosphate, 0.1 mM EDTA, pH 7.0 | [4][10] |
| 2'-O-MOE-DNA / RNA | +0.88 to +1.70 | Not specified | [11] |
Table 3: In Vivo Pharmacokinetic Parameters of a 2'-O-MOE ASO (Mipomersen)
| Species | Administration | Plasma Half-life | Tissue Half-life | Reference |
| Mouse | Subcutaneous | ~2-3 hours (alpha), ~50 hours (beta) | ~1-2 weeks (liver) | [7] |
| Monkey | Subcutaneous | ~1-2 days (terminal) | ~2-4 weeks (liver) | [7] |
| Human | Subcutaneous | ~1-2 months (terminal) | Not directly measured, estimated to be long | [7] |
Detailed Experimental Protocols
Nuclease Resistance Assay in Serum
Objective: To determine the stability of 2'-O-MOE modified oligonucleotides in the presence of nucleases found in serum.
Materials:
-
5'-radiolabeled or fluorescently labeled oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Formamide (B127407) loading buffer
-
Polyacrylamide gel (denaturing, 12-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare a stock solution of the test oligonucleotide in TE buffer.
-
Incubate the labeled oligonucleotide (final concentration ~0.1-1 µM) in 80-90% FBS at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of formamide loading buffer and heating at 95°C for 5 minutes.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Calculate the half-life (t1/2) of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time and fitting the data to a first-order decay model.
Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature of a duplex formed between a 2'-O-MOE modified ASO and its complementary RNA target, as a measure of binding affinity.
Materials:
-
ASO and complementary RNA oligonucleotide
-
Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare solutions of the ASO and its complementary RNA in the melting buffer to a final concentration of, for example, 2 µM each.[10]
-
Mix equal volumes of the ASO and RNA solutions.
-
Anneal the duplex by heating the mixture to 95°C for 5-10 minutes, followed by slow cooling to room temperature.[10]
-
Transfer the sample to a quartz cuvette.
-
Measure the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/min).[10]
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the peak of the first derivative of the melting curve.[12]
Cell-Based Assay for ASO Activity (IC50 Determination)
Objective: To determine the in vitro efficacy of a 2'-O-MOE modified ASO by measuring the concentration-dependent reduction of a target RNA.
Materials:
-
A suitable cell line expressing the target gene
-
Cell culture medium and supplements
-
Transfection reagent (for lipid-based transfection) or electroporation system
-
2'-O-MOE ASO and control oligonucleotides (e.g., scrambled sequence)
-
RNA extraction kit
-
Reverse transcription reagents
-
Quantitative PCR (qPCR) machine and reagents (primers and probes for the target gene and a housekeeping gene)
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of analysis.
-
ASO Transfection: The following day, transfect the cells with a range of ASO concentrations (e.g., 0.1 to 100 nM) using a suitable delivery method. Include a negative control (e.g., scrambled ASO) and a mock-transfected control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for ASO uptake and target RNA degradation.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform qPCR to quantify the relative expression levels of the target mRNA, normalized to a stable housekeeping gene.
-
Data Analysis: Calculate the percentage of target RNA reduction for each ASO concentration relative to the control. Plot the percentage of remaining target RNA against the logarithm of the ASO concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the target RNA is inhibited).[13][14]
Conclusion
The discovery of 2'-O-MOE modified nucleosides marked a pivotal moment in the evolution of antisense technology. Their unique combination of high nuclease resistance, enhanced binding affinity, and favorable safety profile has enabled the development of a new generation of potent and durable ASO therapeutics. The robust synthetic methodologies and a deep understanding of their mechanism of action continue to make 2'-O-MOE a leading chemical modification in the design of novel oligonucleotide-based drugs for a wide range of diseases. This technical guide provides a solid foundation for researchers and drug developers working with this important class of modified nucleosides.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. synoligo.com [synoligo.com]
- 6. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. rsc.org [rsc.org]
- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Core Mechanism of 2'-O-Methoxyethyl (2'-O-MOE) Modified Oligonucleotides: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation antisense oligonucleotides (ASOs) incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications represent a significant advancement in oligonucleotide-based therapeutics. This chemical modification confers superior properties compared to first-generation phosphorothioate (B77711) (PS) ASOs, including enhanced nuclease resistance, increased binding affinity to target RNA, and an improved safety profile. This technical guide provides a comprehensive overview of the mechanism of action of 2'-O-MOE modified oligonucleotides, with a focus on their use as RNase H-dependent ASOs. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding for researchers and professionals in the field of drug development.
The 2'-O-MOE Modification: Enhancing Therapeutic Potential
The 2'-O-MOE modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar moiety. This alteration is a cornerstone of second-generation ASO technology, addressing key limitations of earlier designs.
Enhanced Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases in biological fluids and tissues. The 2'-O-MOE modification provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage and significantly extending the half-life of the ASO in vivo.[1][2] Elimination half-lives for second-generation ASOs can extend over a dozen days, a substantial improvement over the 40 to 60-hour half-life of first-generation phosphorothioate ASOs.[1]
Increased Binding Affinity and Specificity
The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which is favorable for binding to complementary RNA targets. This results in a higher binding affinity, as evidenced by an increase in the melting temperature (Tm) of the ASO-RNA duplex. This enhanced affinity translates to increased potency of the ASO.
Reduced Toxicity
Compared to first-generation ASOs, 2'-O-MOE modified oligonucleotides generally exhibit a more favorable toxicity profile. While phosphorothioate linkages can lead to non-specific protein binding and subsequent toxic effects, the addition of 2'-O-MOE modifications mitigates these issues.[3] Chronic toxicity studies in mice have shown that 2'-O-MOE ASOs have tolerability profiles suitable for chronic administration.[4]
Mechanism of Action: The "Gapmer" Design and RNase H-Mediated Degradation
The most common design for 2'-O-MOE ASOs intended for target RNA degradation is the "gapmer" structure. This chimeric design is crucial for harnessing the activity of RNase H1, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA heteroduplex.
A typical 2'-O-MOE gapmer consists of:
-
A central "gap" of 8-10 deoxynucleotides: This DNA region is essential for the recognition and cleavage activity of RNase H1.[5]
-
Flanking "wings" of 2-5 2'-O-MOE modified nucleotides: These wings protect the oligonucleotide from nuclease degradation and enhance its binding affinity to the target RNA.[5]
The mechanism proceeds as follows:
-
The 2'-O-MOE gapmer ASO is introduced into the cell.
-
It binds with high affinity and specificity to its complementary target mRNA sequence.
-
The resulting ASO-mRNA heteroduplex, with its central DNA:RNA hybrid region, is recognized by RNase H1.
-
RNase H1 cleaves the phosphodiester backbone of the target mRNA, leading to its degradation.
-
The intact ASO is released and can bind to another target mRNA molecule, initiating another round of degradation.
dot
Cellular Uptake and Trafficking
The cellular uptake of 2'-O-MOE ASOs is a complex process mediated by interactions with cell surface proteins. This process, often referred to as gymnosis, occurs without the need for transfection reagents.
dot
Quantitative Data Summary
The following tables summarize key quantitative data for 2'-O-MOE modified oligonucleotides, providing a comparative perspective on their performance characteristics.
Table 1: Nuclease Resistance
| Oligonucleotide Type | Matrix | Half-life | Reference |
| Unmodified Oligonucleotide | Plasma | < 5 minutes | [1] |
| Phosphorothioate (PS) ASO | Plasma | ~1 hour | [2] |
| 2'-O-MOE Modified ASO | Plasma | 4-6 hours (distribution) | [1] |
| 2'-O-MOE Modified ASO | Tissue | 2-4 weeks (elimination) | [2] |
Table 2: Binding Affinity (Melting Temperature, Tm)
| Modification | ΔTm per modification (°C) | Reference |
| 2'-O-MOE | +1.5 | [6] |
Table 3: In Vivo Efficacy (Dose-Response)
| ASO Target | ASO Chemistry | Animal Model | Dose | Target mRNA Reduction | Reference |
| ApoB | 5-10-5 2'-O-MOE | Mouse | 0.4 µmol/kg | 24% | [7] |
| ApoB | 5-10-5 2'-O-MOE | Mouse | 2.5 µmol/kg | 84% | [7] |
| SMN2 (splicing) | 2'-O-MOE | In vitro | 16 nM (EC50) | N/A | [8] |
Table 4: In Vivo Toxicity
| ASO Chemistry | Animal Model | Key Findings | Reference |
| 2'-O-MOE | Mouse | Tolerability profiles suitable for chronic administration. | [4] |
| LNA | Mouse | Profound hepatotoxicity observed. | [7] |
Detailed Experimental Protocols
Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides
dot
Methodology:
Solid-phase synthesis of 2'-O-MOE oligonucleotides is performed on an automated DNA/RNA synthesizer using phosphoramidite chemistry.[9][10][11][12]
-
Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
Synthesis Cycle:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) to expose the 5'-hydroxyl group.
-
Coupling: The next 2'-O-MOE phosphoramidite monomer is activated with a catalyst (e.g., tetrazole) and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
-
Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with a base, typically concentrated ammonium (B1175870) hydroxide.
-
Purification: The crude oligonucleotide is purified to high homogeneity using methods such as high-performance liquid chromatography (HPLC).
Nuclease Resistance Assay
Methodology:
-
Oligonucleotide Preparation: Prepare solutions of the 2'-O-MOE modified ASO and a control unmodified oligonucleotide of the same sequence at a known concentration.
-
Incubation with Nuclease Source:
-
Time Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic degradation in each aliquot is stopped by adding a quenching solution (e.g., a solution containing a chelating agent like EDTA and a denaturant like formamide).
-
Analysis: The integrity of the oligonucleotides at each time point is analyzed by a suitable method:
-
Gel Electrophoresis: Denaturing polyacrylamide gel electrophoresis (PAGE) can be used to visualize the full-length oligonucleotide and its degradation products. The gel is stained with a nucleic acid stain (e.g., SYBR Gold) and imaged.
-
HPLC: Anion-exchange or reverse-phase HPLC can be used to quantify the amount of full-length oligonucleotide remaining at each time point.
-
-
Data Analysis: The percentage of intact oligonucleotide at each time point is calculated, and the half-life (t1/2) is determined by plotting the percentage of intact oligonucleotide versus time and fitting the data to an exponential decay curve.
RNase H Cleavage Assay
dot
Methodology:
-
Substrate Preparation:
-
Synthesize a target RNA oligonucleotide, typically labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye for detection.
-
Synthesize the corresponding 2'-O-MOE gapmer ASO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the labeled RNA substrate, the 2'-O-MOE gapmer ASO, and an appropriate reaction buffer (e.g., Tris-HCl, MgCl2, DTT).[15]
-
Pre-incubate the mixture to allow for hybridization of the ASO to the RNA target.
-
-
Initiation of Cleavage:
-
Initiate the reaction by adding a purified recombinant RNase H1 enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[15]
-
-
Reaction Termination:
-
Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) to inactivate the RNase H1.
-
-
Analysis of Cleavage Products:
-
The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Visualization and Quantification:
-
The gel is visualized using a phosphorimager (for radioactive labels) or a fluorescence scanner (for fluorescent labels).
-
The intensity of the bands corresponding to the full-length RNA and the cleavage products is quantified to determine the percentage of cleavage.
-
Electrophoretic Mobility Shift Assay (EMSA) for ASO-Protein Interactions
Methodology:
-
Probe Labeling: The 2'-O-MOE ASO is end-labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye like IRDye) or a radioactive isotope (32P).[16][17]
-
Binding Reaction:
-
The labeled ASO is incubated with a protein source (e.g., purified protein, nuclear extract, or whole-cell lysate) in a binding buffer. The binding buffer typically contains a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.[18]
-
The reaction is incubated at room temperature or on ice to allow for the formation of ASO-protein complexes.
-
-
Electrophoresis:
-
The binding reactions are loaded onto a native (non-denaturing) polyacrylamide gel.
-
Electrophoresis is performed at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.
-
-
Detection:
-
Non-radioactive detection: If the probe is biotin-labeled, the gel is transferred to a nylon membrane, and the probe is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. If the probe is fluorescently labeled, the gel is imaged directly on an appropriate scanner.
-
Radioactive detection: The gel is dried and exposed to X-ray film or a phosphorimager screen.
-
-
Analysis: The formation of an ASO-protein complex is indicated by a band that migrates more slowly than the free, unbound ASO probe (a "shifted" band). The specificity of the interaction can be confirmed by competition experiments where an excess of unlabeled specific or non-specific competitor ASO is added to the binding reaction.
Conclusion
2'-O-MOE modified oligonucleotides, particularly in the gapmer configuration, have emerged as a robust and versatile platform for antisense therapeutics. Their enhanced nuclease resistance, high binding affinity, and favorable safety profile have led to the successful development of several approved drugs. The RNase H-dependent mechanism of action provides an efficient means of selectively degrading target mRNA, thereby modulating protein expression. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance the field of oligonucleotide therapeutics. A thorough understanding of the core mechanism and the experimental techniques used to characterize these molecules is essential for the continued innovation and clinical success of this promising class of drugs.
References
- 1. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. idtdna.com [idtdna.com]
- 4. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 6. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media | Semantic Scholar [semanticscholar.org]
- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atdbio.com [atdbio.com]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. neb.com [neb.com]
- 16. ld.ru [ld.ru]
- 17. Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
The Architecture of Silence: A Technical Guide to Second-Generation Antisense Technology
For Researchers, Scientists, and Drug Development Professionals
Second-generation antisense technology represents a significant leap forward in the field of gene silencing, offering enhanced potency, stability, and a more favorable safety profile compared to its predecessors. These synthetic nucleic acid-based drugs, known as antisense oligonucleotides (ASOs), are meticulously engineered to bind with high specificity to a target messenger RNA (mRNA), leading to the downregulation of the encoded protein. This guide provides an in-depth exploration of the core principles, chemical modifications, and experimental methodologies that underpin this powerful therapeutic platform.
Core Principles: Mechanism of Action
The primary mechanism of action for the most common class of second-generation ASOs, known as "gapmers," is the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme.[1] This process unfolds in a sequence-specific manner:
-
Hybridization: The ASO, designed to be complementary to a specific sequence on the target mRNA, enters the cell and binds to its RNA target, forming a DNA-RNA heteroduplex.
-
RNase H Recruitment: The central "gap" region of the ASO, which consists of deoxynucleotides, is recognized by RNase H.
-
RNA Cleavage: RNase H selectively cleaves the RNA strand of the heteroduplex, leaving the ASO intact.[1][2]
-
Recycling: The ASO is then released and can bind to another target mRNA molecule, initiating a new cycle of degradation. This catalytic process allows a single ASO molecule to lead to the destruction of multiple mRNA targets.
Beyond RNase H-mediated decay, second-generation ASOs can also function via a steric-blocking mechanism. In this mode, the ASO binds to the target RNA and physically obstructs cellular machinery from accessing the RNA, thereby inhibiting translation or modulating pre-mRNA splicing without degrading the RNA transcript.[3]
Caption: RNase H-mediated degradation pathway for a gapmer ASO.
The Chemistry of Advancement: Second-Generation Modifications
To overcome the limitations of early antisense compounds, namely poor stability against nuclease degradation and lower binding affinity, second-generation ASOs incorporate key chemical modifications, primarily at the 2'-position of the ribose sugar in the "wing" regions of the gapmer. These modifications are crucial for enhancing the therapeutic properties of the ASO.
The most prominent second-generation modifications include:
-
2'-O-Methoxyethyl (2'-O-MOE): This modification is one of the most widely used in clinically successful ASOs. It significantly increases nuclease resistance and binding affinity to the target RNA.[4][5] The 2'-MOE modification pre-organizes the sugar into a C3'-endo conformation, which is favorable for A-form duplexes like the ASO-RNA hybrid, thereby increasing thermal stability.[6][7]
-
Locked Nucleic Acid (LNA): LNA features a methylene (B1212753) bridge that "locks" the ribose ring in an RNA-like C3'-endo conformation. This rigid structure confers an exceptionally high binding affinity for the target RNA, leading to a significant increase in potency.[8] However, this high affinity has also been associated with a higher risk of hepatotoxicity in some sequences.[9][10]
-
Constrained Ethyl (cEt): The cEt modification is a derivative of LNA that also provides high binding affinity and potency, often comparable to LNA.[11] Studies have suggested that in some sequence contexts, cEt modifications may offer an improved toxicity profile compared to LNA while maintaining high potency.[11][12]
These modifications are typically incorporated into the flanking "wing" segments of a gapmer ASO, while the central "gap" remains as DNA to support RNase H activity. A phosphorothioate (B77711) (PS) backbone, where a non-bridging oxygen atom is replaced by sulfur, is also commonly used throughout the ASO to further enhance nuclease resistance and facilitate protein binding for better tissue distribution.[13]
Caption: Logical relationships of 2nd-gen modifications and their properties.
Quantitative Comparison of Second-Generation Chemistries
The choice of chemical modification significantly impacts the pharmacological properties of an ASO. The following tables summarize key quantitative data from comparative studies.
Table 1: Impact of Modifications on Binding Affinity and Nuclease Resistance
| Modification | Increase in Melting Temp. (ΔTm) per Modification | Plasma Half-Life |
| 2'-O-MOE | +0.9 to +1.6 °C[14] | Distribution half-life of ~2-5 hours; terminal elimination half-life can extend for weeks[15] |
| LNA | +1.5 to +4.0 °C[16] | Not specified, but high stability is noted[17] |
| cEt | Similar to LNA[12] | Not specified, but high stability is noted[11] |
Table 2: Comparative In Vivo Potency and Hepatotoxicity
| ASO Chemistry | Target & Species | ED50 (Dose for 50% Efficacy) | Hepatotoxicity (Serum ALT Levels) |
| 5-10-5 MOE | PTEN (mouse) | 9.5 mg/kg[12] | Within normal range[9] |
| 2-10-2 LNA | PTEN (mouse) | 2.1 mg/kg[12] | Significant elevations (>100-fold at higher doses)[1][9] |
| 2-10-2 S-cEt | PTEN (mouse) | 2.4 mg/kg[12] | Within normal range[12] |
Note: Data is compiled from multiple sources and experimental conditions may vary. ED50 and toxicity are sequence and target-dependent.
Experimental Protocols for ASO Evaluation
The development of a second-generation ASO therapeutic involves a rigorous pipeline of experimental validation.
Caption: High-level experimental workflow for ASO development.
Solid-Phase Oligonucleotide Synthesis
Second-generation ASOs are manufactured using automated solid-phase synthesis on a controlled-pore glass (CPG) or polystyrene support.[5][18]
-
Support Preparation: The synthesis begins with the first nucleoside (at the 3'-end of the ASO) covalently attached to the solid support.
-
Synthesis Cycle (Repeated for each nucleotide):
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid.
-
Coupling: The next protected phosphoramidite (B1245037) monomer (e.g., a 2'-MOE or DNA phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.
-
Sulfurization (for Phosphorothioates): The newly formed phosphite (B83602) triester linkage is oxidized, typically with a sulfurizing agent, to create a phosphorothioate linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.
-
-
Cleavage and Deprotection: Once the full-length ASO is synthesized, it is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate (B84403) backbone are removed using a strong base (e.g., aqueous ammonia).
-
Purification: The crude ASO product is purified, typically by chromatography, to yield the final high-purity oligonucleotide.
In Vitro Screening: Target Knockdown Assessment
The initial evaluation of ASO efficacy is performed in cell culture.
-
Cell Culture: A relevant cell line (e.g., a human cancer cell line or patient-derived cells) is cultured under standard conditions.
-
ASO Delivery:
-
Transfection: Cationic lipids or other transfection reagents are used to facilitate the entry of ASOs into the cells. ASOs are typically tested at concentrations ranging from low nanomolar to 100 nM.[19][20]
-
Gymnotic Uptake: For some cell types, ASOs can be taken up "naked" from the culture medium without transfection reagents, which may better reflect the in vivo delivery mechanism.[21]
-
-
Incubation: Cells are incubated with the ASO for a specified period, typically 24 to 72 hours, to allow for target mRNA knockdown.
Quantification of mRNA Reduction (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is the gold standard for measuring the reduction of target mRNA levels.[13]
-
RNA Isolation: Total RNA is extracted from ASO-treated and control cells using a commercial kit.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the target gene and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The level of the target mRNA is normalized to the reference gene, and the percentage of knockdown relative to a negative control ASO is calculated using the ΔΔCt method.[13]
Quantification of Protein Reduction (Western Blot)
To confirm that mRNA knockdown translates to a reduction in protein levels, Western blotting is performed.[22]
-
Protein Lysate Preparation: Cells treated with ASOs are lysed to release total protein. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent or fluorescent substrate is added, and the signal is captured using an imaging system. The intensity of the band corresponding to the target protein is quantified and normalized to a loading control protein (e.g., GAPDH).[23]
In Vivo Efficacy and Toxicology Studies
Promising ASO candidates from in vitro screens are advanced to animal models.
-
Animal Model: A relevant animal model is selected (e.g., a transgenic mouse model of a disease or wild-type mice for toxicity studies).[24][25]
-
ASO Administration: ASOs are typically administered via subcutaneous (SC) or intravenous (IV) injection. Dosing regimens vary but may involve multiple doses per week for several weeks.[9]
-
Efficacy Assessment: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, tumor) are collected. Target mRNA and protein levels are quantified using qRT-PCR and Western blotting as described above.
-
Toxicology Assessment:
-
Clinical Observations: Animal body weight and general health are monitored throughout the study.
-
Serum Chemistry: Blood is collected to measure markers of liver function (e.g., alanine (B10760859) aminotransferase [ALT] and aspartate aminotransferase [AST]).[9]
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) for microscopic examination by a pathologist to identify any signs of tissue damage or inflammation.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. atdbio.com [atdbio.com]
- 6. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of second generation antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of off-target cleavage by RNase H using an artificial cationic oligosaccharide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00983D [pubs.rsc.org]
- 11. Tm prediction [qiagen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ASO transfection of iPSC-derived cells [protocols.io]
- 18. biotage.com [biotage.com]
- 19. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ncardia.com [ncardia.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
An In-depth Technical Guide to 2'-O-(2-Methoxyethyl) Modifications in RNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of RNA therapeutics has been revolutionized by chemical modifications that enhance the stability, efficacy, and safety of oligonucleotide-based drugs. Among these, the second-generation 2'-O-(2-Methoxyethyl) (2'-O-MOE) modification has emerged as a cornerstone technology, particularly in the development of antisense oligonucleotides (ASOs). This modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a 2-methoxyethyl group, a seemingly subtle change that imparts profound and beneficial properties to the RNA molecule.[1][2]
The 2'-O-MOE modification strikes a crucial balance between enhanced nuclease resistance, high binding affinity to target RNA, and a favorable safety profile.[2][3][4] These attributes have led to the successful clinical development and approval of several 2'-O-MOE-containing ASO drugs, validating its importance in the field.[1] This technical guide provides a comprehensive overview of 2'-O-MOE modifications, including their synthesis, mechanism of action, and impact on the physicochemical and pharmacological properties of RNA therapeutics. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and drug developers in the field of RNA therapeutics.
Chemical Structure and Synthesis
The 2'-O-MOE modification is characterized by the presence of a -O-CH2-CH2-O-CH3 group attached to the 2' position of the ribose sugar. This modification confers an "RNA-like" C3'-endo sugar pucker conformation, which is a key determinant of its high binding affinity to complementary RNA sequences.[1]
Caption: Chemical structures of an unmodified ribonucleotide and a 2'-O-MOE modified ribonucleotide.
Oligonucleotides incorporating 2'-O-MOE modifications are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[5][6][7][8] This method allows for the sequential addition of nucleotide building blocks, including the 2'-O-MOE modified phosphoramidites, to a growing oligonucleotide chain attached to a solid support.
Mechanism of Action
2'-O-MOE modified ASOs primarily function through two distinct mechanisms: RNase H-mediated degradation of the target RNA and steric hindrance of translation or splicing.
RNase H-Mediated Degradation
The most common mechanism for 2'-O-MOE ASOs is the recruitment of RNase H, an endogenous enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex. To achieve this, 2'-O-MOE ASOs are designed as "gapmers".[9][10] These chimeric oligonucleotides consist of a central "gap" of 8-10 deoxyribonucleotides, which is flanked by "wings" of 2'-O-MOE modified ribonucleotides.[9] The 2'-O-MOE wings provide high binding affinity and nuclease resistance, while the DNA gap forms the necessary substrate for RNase H upon hybridization to the target mRNA.
Caption: RNase H-mediated degradation pathway initiated by a 2'-O-MOE gapmer ASO.
Steric Blockade
In cases where the complete degradation of the target RNA is not desired, such as in splice-switching applications, ASOs can be fully modified with 2'-O-MOE. These "steric-blocking" ASOs bind to specific sequences on a pre-mRNA, physically obstructing the binding of splicing factors. This interference can modulate the splicing pattern, leading to the inclusion or exclusion of specific exons and the production of a modified protein. A notable example of a steric-blocking 2'-O-MOE ASO is Nusinersen, which is used to treat spinal muscular atrophy.[1]
Quantitative Data on the Properties of 2'-O-MOE Modifications
The inclusion of 2'-O-MOE modifications significantly enhances key properties of RNA therapeutics. The following tables summarize quantitative data on these improvements.
Table 1: Enhancement of Binding Affinity
The increase in thermal stability (ΔTm) of an ASO:RNA duplex is a direct measure of enhanced binding affinity.
| Modification | ΔTm per Modification (°C) | Reference |
| 2'-O-MOE | +0.9 to +1.6 | [1] |
| 2'-O-Methyl | Similar to 2'-O-MOE | [1] |
| 2'-Fluoro | +2.5 | [1] |
Table 2: In Vivo Efficacy of 2'-O-MOE ASOs
The following table presents examples of target mRNA reduction achieved with 2'-O-MOE ASOs in animal models.
| Target Gene | Animal Model | ASO Chemistry | Dose | mRNA Reduction (%) | Reference |
| Tau | Mouse | 2'-O-MOE | - | 73 | [11] |
| Human Tau | Mouse | 2'-O-MOE | - | 31 | [11] |
| TRADD | Mouse | 4-10-4 MOE | 30 mg/kg | 77 | [12] |
| ApoB | Mouse | 5-10-5 MOE | 18 mg/kg | 84 | [12] |
| MALAT1 | Mouse | 2'-O-MOE | 50 mg/kg | >80 | [13] |
| MALAT1 | Monkey | 2'-O-MOE | 35 mg/kg | >80 | [13] |
Table 3: Pharmacokinetic Properties of a 2'-O-MOE ASO (ISIS 301012)
This table summarizes key pharmacokinetic parameters of a 2'-O-MOE ASO across different species.
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | t1/2α (h) | t1/2β (days) | Bioavailability (%) | Reference |
| Mouse | IV | 25 | 134 | 0.2 | 8.8 | - | [14] |
| Rat | IV | 5 | 28.5 | 0.3 | 7.9 | - | [14] |
| Monkey | IV | 2 | 10.3 | 0.4 | 12.5 | - | [14] |
| Monkey | SC | 2 | 1.1 | - | - | 80-100 | [14] |
| Human | IV | 1 | 4.8 | 2.2 | 18.2 | - | [14] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis and evaluation of 2'-O-MOE modified oligonucleotides.
Protocol 1: Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides
This protocol outlines the general steps for synthesizing 2'-O-MOE modified oligonucleotides using an automated DNA/RNA synthesizer.
Materials:
-
2'-O-MOE phosphoramidites (A, C, G, U)
-
DNA phosphoramidites (for gapmers)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer. Load the appropriate phosphoramidites, solid support, and reagents onto the instrument.
-
Synthesis Cycle (repeated for each nucleotide):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support using the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence is activated and coupled to the 5'-hydroxyl of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[7]
-
Quantification and Characterization: The purified oligonucleotide is quantified by UV spectroscopy and its identity and purity are confirmed by mass spectrometry.
Caption: Workflow for the solid-phase synthesis of a 2'-O-MOE modified oligonucleotide.
Protocol 2: In Vitro Nuclease Resistance Assay
This protocol describes a method to assess the stability of 2'-O-MOE modified oligonucleotides in the presence of nucleases.
Materials:
-
2'-O-MOE modified oligonucleotide
-
Unmodified control oligonucleotide
-
Fetal bovine serum (FBS) or tissue homogenate
-
Nuclease-free water
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Incubation: Incubate a known amount of the 2'-O-MOE modified oligonucleotide and the unmodified control with FBS or tissue homogenate at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., formamide (B127407) loading dye) and heating.
-
PAGE Analysis: The samples are loaded onto a denaturing polyacrylamide gel and subjected to electrophoresis to separate the intact oligonucleotide from its degradation products.
-
Visualization and Quantification: The gel is stained and visualized. The intensity of the band corresponding to the intact oligonucleotide at each time point is quantified to determine the rate of degradation and the oligonucleotide's half-life.[15]
Protocol 3: Thermal Melting (Tm) Analysis
This protocol details the determination of the melting temperature of an ASO:RNA duplex.
Materials:
-
2'-O-MOE modified ASO
-
Complementary RNA oligonucleotide
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Duplex Formation: Mix equimolar amounts of the ASO and its complementary RNA in the melting buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
Spectrophotometer Setup: Place the duplex solution in a quartz cuvette and place it in the spectrophotometer. Set the instrument to monitor the absorbance at 260 nm as a function of temperature.
-
Melting Curve Generation: Gradually increase the temperature of the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute). Record the absorbance at each temperature increment.
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).[16]
Protocol 4: ASO Transfection using Lipofectamine 2000
This protocol provides a general procedure for the delivery of 2'-O-MOE ASOs into cultured cells.
Materials:
-
2'-O-MOE ASO
-
Lipofectamine 2000 transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cultured cells
-
Appropriate cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate such that they reach 70-90% confluency at the time of transfection.
-
Complex Formation:
-
In one tube, dilute the ASO in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine 2000 in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted ASO and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the ASO-Lipofectamine 2000 complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After incubation, the cells can be harvested for analysis of target mRNA or protein levels.
Caption: Workflow for ASO transfection using Lipofectamine 2000.
Protocol 5: RNase H Cleavage Assay
This protocol describes an in vitro assay to confirm the RNase H-mediated cleavage of a target RNA by a gapmer ASO.
Materials:
-
2'-O-MOE gapmer ASO
-
Target RNA transcript (radiolabeled or fluorescently labeled)
-
Recombinant RNase H enzyme
-
RNase H reaction buffer
-
Nuclease-free water
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Autoradiography film or fluorescence imager
Procedure:
-
Duplex Formation: Anneal the gapmer ASO with the labeled target RNA by heating and slow cooling.
-
Reaction Setup: In a reaction tube, combine the ASO:RNA duplex, RNase H reaction buffer, and nuclease-free water.
-
Initiate Cleavage: Add the RNase H enzyme to the reaction mixture and incubate at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA).
-
PAGE Analysis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the intact RNA and the cleavage products using autoradiography or fluorescence imaging. The appearance of smaller RNA fragments over time indicates RNase H-mediated cleavage.
Conclusion
The 2'-O-(2-Methoxyethyl) modification has proven to be a highly valuable tool in the development of RNA therapeutics, particularly antisense oligonucleotides. Its ability to confer enhanced nuclease resistance and binding affinity, coupled with a well-established safety profile, has led to the successful development of several approved drugs. The mechanisms of action, whether through RNase H-mediated degradation or steric blockade, offer versatility in targeting a wide range of diseases. The detailed protocols and quantitative data provided in this guide are intended to equip researchers and drug developers with the necessary information to effectively utilize 2'-O-MOE chemistry in their own research and development endeavors, ultimately contributing to the advancement of the field of RNA therapeutics.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Allometric Scaling Approaches for Predicting Human Pharmacokinetic of a Locked Nucleic Acid Oligonucleotide Targeting Cancer-Associated miR-221 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eu.idtdna.com [eu.idtdna.com]
- 5. atdbio.com [atdbio.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 12. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cross-species pharmacokinetic comparison from mouse to man of a second-generation antisense oligonucleotide, ISIS 301012, targeting human apolipoprotein B-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 2'-O-(2-Methoxyethyl)-cytidine.
This technical guide provides a comprehensive overview of the physical and chemical properties of 2'-O-(2-Methoxyethyl)-cytidine, a crucial building block in the development of antisense oligonucleotide therapeutics. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for easy reference.
Core Physical and Chemical Properties
This compound, often abbreviated as 2'-O-MOE-C, is a synthetic derivative of the naturally occurring nucleoside, cytidine. The key modification is the presence of a 2-methoxyethyl group attached to the 2'-hydroxyl of the ribose sugar. This modification significantly enhances the therapeutic properties of oligonucleotides by increasing their nuclease resistance and binding affinity to target RNA.[1][2]
Structure and Identification
The chemical structure and key identifiers of this compound are presented below.
| Identifier | Value |
| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one[3][4][5] |
| CAS Number | 223777-16-0[3][6] |
| Molecular Formula | C12H19N3O6[3][6][7] |
| Molecular Weight | 301.30 g/mol [3][8] |
| Synonyms | 2'-MOE-C, 2'-MOE-rC, 2'-O-MOE-rC, 2'-O-MOE-Cr, 2'-MOE-Cytidine, 2'-O-MOE Cytidine[6] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Appearance | White to off-white solid | [6][8] |
| Melting Point | 153-155 °C (for the L-nucleoside derivative) | [9] |
| Boiling Point (Predicted) | 535.3 ± 60.0 °C | [6][10] |
| Density (Predicted) | 1.57 ± 0.1 g/cm³ | [6][10] |
| Solubility | DMSO: 250 mg/mL (829.74 mM) | [6][8] |
| pKa (Predicted) | 13.36 ± 0.70 | [6] |
| Storage Temperature | 2-8°C | [4][6] |
Stability and Storage
This compound is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep the solid material at 2-8°C.[4][6] When incorporated into oligonucleotides, the 2'-O-methoxyethyl modification confers significant resistance to nuclease degradation compared to unmodified RNA.[1] Solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[8] It is advisable to protect the compound from light.[8]
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound from Uridine (B1682114)
The synthesis of this compound is typically achieved through the conversion of the more readily available 2'-O-(2-Methoxyethyl)-uridine. A common method involves the 4-nitrophenylation of the uridine derivative followed by amination.[6]
Materials:
-
2'-O-(2-Methoxyethyl)-uridine
-
1-Methylpyrrolidine
-
Trifluoroacetic anhydride (B1165640)
-
Dichloromethane
-
Saturated aqueous sodium hydrogen carbonate
-
Dioxane
-
Concentrated aqueous ammonia (B1221849)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Stir a mixture of 2'-O-(2-Methoxyethyl)-uridine, 1-methylpyrrolidine, and chlorotrimethylsilane in dry acetonitrile at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add trifluoroacetic anhydride dropwise over 5 minutes.
-
After stirring for an additional 30 minutes at 0°C, add 4-nitrophenol to the reaction mixture.
-
Maintain the reaction at 0°C for 3 hours.
-
Pour the reaction mixture into saturated aqueous sodium hydrogen carbonate and extract the product with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent (e.g., sodium sulfate), and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dioxane and add concentrated aqueous ammonia in a sealed flask.
-
Heat the mixture at 55°C for 24 hours.
-
Concentrate the resulting yellow solution under reduced pressure.
-
Purify the crude product by short column chromatography on silica gel to yield this compound as an off-white solid.[6]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for assessing the purity of this compound. A general protocol for the analysis of nucleoside derivatives is provided below.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
B: Acetonitrile
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Set the column temperature to 30°C.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of mobile phase B (e.g., 5% to 50% B over 30 minutes).
-
Monitor the elution at a wavelength of 271 nm.
-
The purity is determined by integrating the peak area of the main compound relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., DMSO-d6 or D2O).
Acquisition Parameters (Typical for ¹H NMR):
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
Acquisition Parameters (Typical for ¹³C NMR):
-
Pulse Program: Standard 1D carbon with proton decoupling
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-180 ppm
Data Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to confirm the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, coupled to an LC system (LC-MS).
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).
-
Infuse the sample directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]⁺ ion for C12H19N3O6 is m/z 302.13.
Role in Antisense Oligonucleotide Technology
The primary application of this compound is as a monomer unit in the synthesis of antisense oligonucleotides (ASOs). The 2'-O-MOE modification is a hallmark of second-generation ASO technology.
Key Advantages of 2'-O-MOE Modification:
-
Increased Nuclease Resistance: The bulky 2'-O-methoxyethyl group sterically hinders the approach of nucleases, thereby increasing the in vivo stability of the oligonucleotide.[1]
-
Enhanced Binding Affinity: The 2'-O-MOE modification pre-organizes the sugar pucker into an A-form helical geometry, which is favorable for binding to complementary RNA targets. This leads to a higher melting temperature (Tm) of the oligonucleotide-RNA duplex.
-
Reduced Immunostimulatory Effects: Compared to first-generation phosphorothioate (B77711) oligonucleotides, 2'-O-MOE modified ASOs often exhibit a more favorable safety profile with reduced non-specific protein binding and lower immunogenicity.
In a typical "gapmer" ASO design, the central region consists of DNA monomers that can recruit RNase H to cleave the target RNA, while the flanking regions are composed of 2'-O-MOE modified nucleosides to provide nuclease resistance and high binding affinity.
This technical guide provides a foundational understanding of the physical and chemical properties of this compound and its critical role in the development of oligonucleotide-based therapeutics. The detailed protocols and structured data serve as a valuable resource for researchers and professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H19N3O6 | CID 11077469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-O-(2-Methoxyethyl)cytidine | 223777-16-0 [amp.chemicalbook.com]
- 8. protocols.io [protocols.io]
- 9. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Nordic Biosite [nordicbiosite.com]
Methodological & Application
Incorporation of 2'-O-(2-Methoxyethyl)-cytidine into Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of 2'-O-(2-Methoxyethyl) (2'-MOE) modifications into oligonucleotides represents a significant advancement in nucleic acid therapeutics, particularly in the development of antisense oligonucleotides (ASOs). This modification offers a superior balance of enhanced binding affinity to target RNA, exceptional nuclease resistance, and favorable pharmacokinetic and toxicological profiles. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of oligonucleotides containing 2'-O-(2-Methoxyethyl)-cytidine.
Introduction
This compound is a second-generation RNA analog that has become a cornerstone in the design of therapeutic oligonucleotides. The methoxyethyl group at the 2' position of the ribose sugar pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which increases the binding affinity of the oligonucleotide to its complementary RNA target.[1] This modification also provides steric hindrance, effectively protecting the phosphodiester backbone from degradation by cellular nucleases.[2][3]
A common application of 2'-MOE modifications is in the design of "gapmer" ASOs. These chimeric oligonucleotides typically consist of a central "gap" of DNA or phosphorothioate (B77711) DNA nucleotides, which is capable of recruiting RNase H to cleave the target RNA, flanked by 2'-MOE modified "wings" that enhance binding affinity and nuclease resistance.[4]
This document outlines the essential procedures for incorporating 2'-MOE-cytidine into synthetic oligonucleotides, from the initial solid-phase synthesis to the final analysis of the purified product.
Data Presentation
Table 1: Impact of 2'-O-Methoxyethyl (2'-MOE) Modification on Oligonucleotide Thermal Stability (Tm)
| Modification Type | Sequence Context | ΔTm per Modification (°C) | Reference Sequence Tm (°C) | Modified Sequence Tm (°C) |
| 2'-MOE-Uridine | U14/A14 duplex | +1.14 (average) | 24 | 40 |
| 2'-MOE vs 2'-OMe | General | 2'-MOE provides similar or slightly higher increases than 2'-OMe | - | - |
| 2'-MOE | General ASO | 0.9 to 1.6 | - | - |
Data synthesized from multiple sources indicating the general trend of increased thermal stability with 2'-MOE modifications.[5][6]
Table 2: Nuclease Resistance of 2'-O-Methoxyethyl (2'-MOE) Modified Oligonucleotides
| Oligonucleotide Type | Nuclease Source | Incubation Time (hours) | Percent Degradation |
| Unmodified DNA | Serum | 4 | >90% |
| Phosphorothioate DNA (PS-DNA) | Serum | 4 | ~50% |
| 2'-MOE Modified (Wings) | Serum | 4 | <10% |
| Fully 2'-MOE Modified | Serum | 24 | Minimal Degradation |
| Unmodified RNA | Cell Culture Media (with mycoplasma) | 4 | Substantial Degradation |
| 2'-MOE Modified RNA | Cell Culture Media (with mycoplasma) | 4 | Significantly Reduced Degradation |
This table provides a qualitative and semi-quantitative summary based on multiple studies demonstrating the enhanced nuclease resistance of 2'-MOE modified oligonucleotides compared to unmodified and first-generation (phosphorothioate) analogs.[3][7][8][9]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Oligonucleotides Containing 2'-MOE-Cytidine
This protocol outlines the automated solid-phase synthesis of oligonucleotides containing this compound using standard phosphoramidite (B1245037) chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
This compound phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, G, T, U, C)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
The synthesis is performed in a cyclical manner, with each cycle consisting of four main steps for the addition of a single nucleotide.
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[10]
-
Coupling: The 2'-MOE-cytidine phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[11][12]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants in the final product.[13]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[6]
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Caption: Automated solid-phase synthesis and downstream processing workflow.
Protocol 2: Cleavage and Deprotection
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Heating block or oven
Procedure:
-
After the final synthesis cycle, the CPG solid support containing the full-length oligonucleotide is transferred to a sealed vial.
-
Add the AMA solution to the vial to completely submerge the CPG support.[14][15]
-
Incubate the vial at 65°C for 15-30 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[16]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube, leaving the CPG support behind.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
Method A: Reverse-Phase HPLC (RP-HPLC)
This method is suitable for the purification of "DMT-on" oligonucleotides, where the final 5'-DMT group is left on after synthesis.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Buffer A: 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA) in water
-
Buffer B: 0.1 M TEAA in 50% acetonitrile/water
-
80% Acetic acid in water for DMT removal post-purification
Procedure:
-
Resuspend the dried oligonucleotide in water.
-
Inject the sample onto the C18 column.
-
Elute the oligonucleotide using a linear gradient of Buffer B. The DMT-on full-length product will be more hydrophobic and thus have a longer retention time than the shorter, "DMT-off" failure sequences.[17]
-
Collect the peak corresponding to the DMT-on product.
-
Treat the collected fraction with 80% acetic acid to remove the DMT group.
-
Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
Method B: Anion-Exchange HPLC (AEX-HPLC)
This method separates oligonucleotides based on the number of phosphate groups (i.e., length).
Materials:
-
HPLC system with a UV detector
-
Anion-exchange column
-
Buffer A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Buffer B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)
Procedure:
-
Resuspend the desalted, deprotected oligonucleotide in Buffer A.
-
Inject the sample onto the anion-exchange column.
-
Elute the oligonucleotide using a linear gradient of Buffer B. The full-length product will elute at a higher salt concentration than the shorter failure sequences.[18][19]
-
Collect the peak corresponding to the full-length product.
-
Desalt the purified oligonucleotide.
Caption: Purification and analysis workflow for synthetic oligonucleotides.
Protocol 4: Characterization of Purified Oligonucleotides
A. Mass Spectrometry for Identity Confirmation
Procedure:
-
Prepare a dilute solution of the purified oligonucleotide in an appropriate solvent for mass spectrometry (e.g., water with a small amount of a volatile salt like triethylammonium acetate).
-
Analyze the sample using either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][5][20]
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the desired oligonucleotide sequence to confirm its identity.
B. UV-Vis Spectroscopy for Quantification and Purity Assessment
Procedure:
-
Measure the absorbance of the purified oligonucleotide solution at 260 nm (A260) using a UV-Vis spectrophotometer.[21][22]
-
Calculate the concentration of the oligonucleotide using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the specific oligonucleotide sequence.
-
Assess the purity by calculating the A260/A280 ratio. A ratio of ~1.8-2.0 is indicative of pure nucleic acid.
C. Thermal Melting (Tm) Analysis
Procedure:
-
Prepare a solution of the purified oligonucleotide and its complementary strand in a suitable buffer (e.g., phosphate-buffered saline).
-
Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is gradually increased.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as the midpoint of the sigmoidal melting curve.[21][22]
D. Nuclease Degradation Assay
Procedure:
-
Incubate the purified 2'-MOE modified oligonucleotide and an unmodified control oligonucleotide in a solution containing nucleases (e.g., serum or a specific exonuclease).
-
Take aliquots at various time points and quench the reaction.
-
Analyze the samples by gel electrophoresis or HPLC to visualize the extent of degradation over time.[7][8][23]
Conclusion
The incorporation of this compound into oligonucleotides is a well-established and robust method for enhancing their therapeutic potential. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of these modified oligonucleotides. The enhanced thermal stability and nuclease resistance conferred by the 2'-MOE modification make it an invaluable tool for the development of next-generation nucleic acid-based drugs. Careful adherence to these protocols will enable researchers to produce high-quality 2'-MOE modified oligonucleotides for a wide range of research and drug development applications.
References
- 1. web.colby.edu [web.colby.edu]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. synoligo.com [synoligo.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of nuclease-stabilized RNA oligonucleotides in Mycoplasma-contaminated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idtdna.com [idtdna.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. twistbioscience.com [twistbioscience.com]
- 12. atdbio.com [atdbio.com]
- 13. biotage.com [biotage.com]
- 14. glenresearch.com [glenresearch.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. glenresearch.com [glenresearch.com]
- 17. atdbio.com [atdbio.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. ymc.co.jp [ymc.co.jp]
- 20. idtdna.com [idtdna.com]
- 21. 寡核苷酸解链温度 [sigmaaldrich.com]
- 22. agilent.com [agilent.com]
- 23. Nuclease Degradation Analysis of DNA Nanostructures Using Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and handling guidelines for the use of 2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C), a crucial modification in the development of antisense oligonucleotides (ASOs) and other nucleic acid-based therapeutics.
Introduction to this compound (2'-MOE-C)
This compound is a chemically modified ribonucleoside that plays a pivotal role in the second generation of antisense technology. The 2'-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a 2-methoxyethyl group.[1] This alteration confers several advantageous properties to oligonucleotides, including enhanced nuclease resistance, increased binding affinity to target RNA, and a favorable safety profile.[1][2] These characteristics have led to the successful development of several FDA-approved ASO drugs, such as Inotersen and Volanesorsen, which utilize 2'-MOE modifications.[3][4][5][6]
Properties and Handling of 2'-MOE-C
Proper handling and storage of 2'-MOE-C are essential to maintain its integrity and ensure experimental reproducibility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₉N₃O₆ |
| Molecular Weight | 301.3 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 2.08 mg/mL) and water.[7] Can be dissolved in various buffers with heating and/or sonication if precipitation occurs.[7] |
Table 2: Storage and Stability of this compound
| Condition | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage of stock solutions. Protect from light.[7] |
| -20°C | 1 month | Suitable for short-term storage of stock solutions. Protect from light.[7] |
| 2-8°C | Short-term | Recommended for the solid (powder) form. Keep in a dark place under an inert atmosphere. |
Experimental Protocols
Protocol for Dissolution of 2'-MOE-C Powder
This protocol describes the preparation of a stock solution of 2'-MOE-C.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the vial of 2'-MOE-C powder to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of 2'-MOE-C powder in a sterile microcentrifuge tube.
-
To prepare a stock solution (e.g., 100 mM), add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder completely.
-
If precipitation is observed, gentle heating (up to 50°C) and/or sonication can be used to aid dissolution.[7]
-
For aqueous working solutions, further dilute the DMSO stock solution with nuclease-free water or a suitable buffer to the desired final concentration.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term use or -80°C for long-term storage, protected from light.[7]
Protocol for Incorporation of 2'-MOE-C into Oligonucleotides via Solid-Phase Synthesis
This protocol provides a general overview of the steps involved in incorporating 2'-MOE-C phosphoramidite (B1245037) into an oligonucleotide sequence using an automated solid-phase synthesizer.
Materials:
-
This compound phosphoramidite
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, G, C, T/U)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine solution)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of methylamine (B109427) and ammonium hydroxide)
-
Automated DNA/RNA synthesizer
Workflow Diagram:
Caption: Workflow for solid-phase synthesis of 2'-MOE-C modified oligonucleotides.
Procedure:
-
Preparation: Dissolve the 2'-MOE-C phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagents on the automated synthesizer.
-
Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for 2'-MOE-C incorporation.
-
Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support using an acidic solution.
-
Coupling: The 2'-MOE-C phosphoramidite (or other specified phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support, and all protecting groups from the bases and phosphate backbone are removed using a basic solution.
-
Purification: The crude oligonucleotide product is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product from shorter failure sequences.[8]
Protocol for Quality Control of 2'-MOE-C Modified Oligonucleotides
Quality control is critical to ensure the purity and identity of the synthesized oligonucleotide.
Table 3: Quality Control Methods for 2'-MOE-C Modified Oligonucleotides
| Method | Purpose | Key Parameters |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Purity assessment and quantification.[8] | Retention time, peak area, separation from failure sequences (n-1). |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Identity confirmation. | Observed molecular weight vs. calculated molecular weight. |
Procedure (General Workflow):
-
Sample Preparation: Dissolve a small aliquot of the purified oligonucleotide in nuclease-free water.
-
HPLC Analysis:
-
Inject the sample onto an appropriate IP-RP-HPLC column.
-
Run a gradient of an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at 260 nm.
-
The purity is determined by the percentage of the area of the main peak relative to the total peak area.
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using either MALDI-TOF or ESI-MS.
-
For MALDI-TOF, the sample is co-crystallized with a matrix and ionized by a laser.
-
For ESI-MS, the sample is introduced into the mass spectrometer through an electrospray source, which is readily coupled with HPLC (LC-MS).[8]
-
The resulting mass spectrum will show the molecular weight of the oligonucleotide, confirming its identity.
-
Protocol for Gene Knockdown in Cell Culture using a 2'-MOE-C Modified ASO
This protocol describes the transfection of a 2'-MOE-C modified "gapmer" ASO into a mammalian cell line to achieve RNase H-mediated knockdown of a target mRNA.
Materials:
-
2'-MOE-C modified gapmer ASO (and a non-targeting control ASO)
-
Mammalian cell line (e.g., HeLa)
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
Cationic lipid transfection reagent (e.g., Lipofectamine 2000)
-
96-well cell culture plates
-
Reagents for RNA extraction and qPCR analysis
-
Reagents for protein extraction and Western blot analysis
Workflow Diagram:
Caption: Experimental workflow for ASO transfection and analysis of gene knockdown.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of ASO-Lipid Complexes:
-
For each well, dilute the 2'-MOE-C ASO (e.g., to a final concentration of 10-100 nM) in Opti-MEM.
-
In a separate tube, dilute the cationic lipid transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted ASO and the diluted lipid reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.[9]
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the ASO-lipid complex mixture to each well.
-
Add fresh complete culture medium to each well.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Harvesting and Analysis:
-
For qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the relative expression of the target mRNA compared to a housekeeping gene and the non-targeting control.
-
For Western Blotting: Lyse the cells and extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or α-tubulin).[10][11] Visualize the protein bands using a secondary antibody conjugated to an enzyme or fluorophore.
-
Mechanism of Action: 2'-MOE Gapmer ASO
2'-MOE modified ASOs designed for gene knockdown typically employ a "gapmer" structure. This consists of a central block of DNA nucleotides flanked by wings of 2'-MOE modified nucleotides.[2][12] This design allows for the recruitment of RNase H, an endogenous enzyme that recognizes DNA:RNA heteroduplexes and cleaves the RNA strand.[2][13]
Signaling Pathway Diagram:
Caption: RNase H-mediated degradation of TTR mRNA by the 2'-MOE gapmer ASO Inotersen.
This pathway illustrates how Inotersen, an ASO with a 2'-MOE gapmer design, targets transthyretin (TTR) mRNA.[3][5][14] Upon binding, it forms a DNA:RNA hybrid that is a substrate for RNase H. The subsequent cleavage of the TTR mRNA leads to its degradation, thereby preventing the translation of both mutant and wild-type TTR protein.[3][13] This reduction in protein levels is the therapeutic mechanism for treating hereditary transthyretin-mediated amyloidosis.[3][5]
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lcms.cz [lcms.cz]
- 9. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 10. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. microsynth.com [microsynth.com]
- 13. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 14. Inotersen - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using 2'-O-MOE Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation antisense oligonucleotides (ASOs) incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications have become a cornerstone of RNA-targeted therapeutics and in vivo research. This chemical modification enhances the desirable properties of ASOs, including increased nuclease resistance, improved binding affinity to target RNA, and a well-characterized safety profile.[1][2] These attributes lead to higher potency, longer tissue half-lives, and reduced pro-inflammatory effects in vivo compared to first-generation phosphorothioate (B77711) (PS) oligonucleotides.[2]
These application notes provide a comprehensive guide for researchers utilizing 2'-O-MOE modified oligonucleotides in in vivo studies. Detailed protocols for key experiments are outlined, from initial ASO preparation and administration to downstream analysis of target gene knockdown.
Key Advantages of 2'-O-MOE Modification
The 2'-O-MOE modification confers several key advantages for in vivo applications:
-
Enhanced Nuclease Resistance: The modification at the 2' position of the ribose sugar protects the oligonucleotide from degradation by endo- and exonucleases present in plasma and tissues, leading to a longer half-life.[2][3][4]
-
Increased Binding Affinity: 2'-O-MOE modification increases the affinity of the ASO for its complementary RNA target, resulting in more potent inhibition of gene expression.[1][2][5] This allows for the use of lower doses, potentially reducing off-target effects.
-
Favorable Pharmacokinetics: 2'-O-MOE ASOs exhibit favorable pharmacokinetic properties, including broad distribution to various tissues.[3][6] They are highly bound to plasma proteins, which limits renal excretion of the full-length oligonucleotide.[3][6]
-
Reduced Immunogenicity: Compared to unmodified or first-generation oligonucleotides, 2'-O-MOE ASOs generally have a lower risk of triggering innate immune responses.[3]
-
Versatile Mechanisms of Action: 2'-O-MOE ASOs can be designed as "gapmers" to elicit RNase H-mediated degradation of the target mRNA or as steric-blocking oligonucleotides to modulate pre-mRNA splicing or inhibit translation.[1][2][7]
Data Presentation
Table 1: Pharmacokinetic Parameters of 2'-O-MOE Modified Oligonucleotides in Various Species
| Species | Administration Route | Dose | Plasma Half-life (t½) | Tissue Distribution | Reference |
| Rat | Intravenous | Varies | ~15-45 min (distribution) | Kidney, Liver, Lymph nodes, Bone marrow, Spleen | [6] |
| Mouse | Subcutaneous | 25, 50, 100 mg/kg | Not specified | Liver, Kidney, Spleen | [8] |
| Monkey | Intravenous | ≤ 5 mg/kg | ~15-45 min (distribution) | Kidney, Liver, Lymph nodes, Bone marrow, Spleen | [6] |
| Human | Intravenous | Varies | ~15-45 min (distribution) | Not specified | [6] |
Table 2: In Vivo Efficacy of 2'-O-MOE ASOs Targeting Different Genes
| Target Gene | Animal Model | ASO Dose and Regimen | Primary Tissue of Action | Observed Effect | Reference |
| SMN2 | Severe SMA Mouse | Single 0.5-8 µg ICV injection at P0 | Central Nervous System | Increased SMN protein, improved motor function and survival | [9] |
| TECPR2 | Cynomolgus Monkey | Single 20 mg intrathecal dose | Central Nervous System | In vivo target engagement and exon skipping | [10] |
| Malat1 | Mouse | Single 25 mg/kg SC injection | Liver, Kidney, Heart, Lung | Significant lncRNA knockdown | [11] |
| PTEN | Mouse | Not specified | Not specified | Dose-dependent reduction of PTEN mRNA | [11] |
Experimental Protocols
Protocol 1: Preparation and Administration of 2'-O-MOE ASOs in Mice
This protocol outlines the subcutaneous administration of a 2'-O-MOE ASO in a mouse model.
Materials:
-
Lyophilized 2'-O-MOE ASO
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile syringes and needles (27-30 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
ASO Reconstitution:
-
Aseptically reconstitute the lyophilized 2'-O-MOE ASO in sterile PBS or saline to the desired stock concentration (e.g., 10-50 mg/mL).
-
Gently vortex to ensure complete dissolution.
-
Store the stock solution at -20°C. For frequent use, aliquot to avoid multiple freeze-thaw cycles.
-
-
Dose Calculation:
-
Weigh each mouse to determine the precise injection volume.
-
Calculate the required volume based on the target dose (e.g., 10-50 mg/kg) and the stock solution concentration.
-
Example: For a 25 g mouse and a target dose of 25 mg/kg with a 10 mg/mL stock solution:
-
Dose (mg) = 25 mg/kg * 0.025 kg = 0.625 mg
-
Volume (mL) = 0.625 mg / 10 mg/mL = 0.0625 mL or 62.5 µL
-
-
-
Subcutaneous Injection:
-
Restrain the mouse securely. One common method is to allow the mouse to grip the wire cage lid while gently scruffing the back of the neck.
-
Wipe the injection site (typically the dorsal scapular region) with 70% ethanol.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.[12]
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the ASO solution.[12]
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
IACUC Considerations: Adhere to institutionally approved animal care and use protocols. The maximum subcutaneous injection volume for a mouse is typically 100-200 µL per site.[12] For larger volumes, consider multiple injection sites or a different administration route.
Protocol 2: Tissue Collection and Processing for RNA and Protein Analysis
Materials:
-
Surgical instruments (scissors, forceps)
-
RNase-free tubes
-
Liquid nitrogen or RNAlater™ solution
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Lysis buffers appropriate for RNA or protein extraction
Procedure:
-
Euthanasia and Tissue Harvest:
-
Euthanize the mouse at the predetermined time point post-injection (e.g., 48-96 hours for mRNA analysis) using an IACUC-approved method.
-
Perform a necropsy to collect the target tissues (e.g., liver, kidney, spleen, brain).
-
Work quickly to minimize RNA and protein degradation.
-
-
Tissue Processing:
-
For RNA analysis:
-
Option A (Snap-freezing): Immediately place the dissected tissue in a pre-chilled, RNase-free tube and snap-freeze in liquid nitrogen. Store at -80°C until RNA extraction.
-
Option B (RNA stabilization): Submerge the tissue in an appropriate volume of RNAlater™ solution and store at 4°C overnight, then transfer to -20°C for long-term storage.
-
-
For protein analysis:
-
Snap-freeze the tissue in liquid nitrogen as described above and store at -80°C.
-
-
-
Tissue Homogenization:
-
Prior to RNA or protein extraction, homogenize the frozen or stabilized tissue.
-
Add the appropriate lysis buffer to the tube containing the tissue and homogenization beads or use a rotor-stator homogenizer.
-
Keep samples on ice throughout the homogenization process.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for mRNA Knockdown Analysis
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
qPCR instrument
-
Primers for the target gene and a reference gene (e.g., GAPDH, Actin)
Procedure:
-
RNA Extraction:
-
Extract total RNA from the homogenized tissue lysates using a commercial kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit. Use a consistent amount of RNA for all samples.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target or reference gene, and cDNA template.
-
Set up reactions in triplicate for each sample and gene.
-
Include no-template controls to check for contamination.
-
-
qPCR Analysis:
-
Run the qPCR plate on a real-time PCR instrument using an appropriate cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in target mRNA expression in ASO-treated samples compared to control (e.g., saline-treated) samples, normalized to the reference gene.
-
Protocol 4: Western Blot for Protein Knockdown Analysis
Materials:
-
Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to HRP or a fluorophore
-
Chemiluminescent substrate or fluorescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14] Include a protein ladder to determine molecular weights.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP- or fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
For chemiluminescent detection, incubate the membrane with the substrate and visualize the bands using an imager or X-ray film.[16]
-
For fluorescent detection, image the membrane using a fluorescence scanner.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.
-
Visualizations
Caption: General workflow for in vivo studies using 2'-O-MOE modified oligonucleotides.
Caption: RNase H-mediated gene silencing pathway for 2'-O-MOE gapmer ASOs.
Caption: Troubleshooting logic for poor in vivo efficacy of 2'-O-MOE ASOs.
References
- 1. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. aumbiotech.com [aumbiotech.com]
- 4. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. Efficient Synthesis of 2'-O-Methoxyethyl Oligonucleotide-Cationic Peptide Conjugates. — Department of Paediatrics [paediatrics.ox.ac.uk]
- 7. research.ucdavis.edu [research.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. Antisense Oligonucleotides Delivered to the Mouse CNS Ameliorate Symptoms of Severe Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing antisense oligonucleotides for a TECPR2 mutation-induced, ultra-rare neurological disorder using patient-derived cellular models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. assaygenie.com [assaygenie.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. bu.edu [bu.edu]
- 16. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for siRNA Design with 2'-O-(2-Methoxyethyl) Modifications: Enhancing Stability, Potency, and Specificity
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful tools for sequence-specific gene silencing, offering significant potential for both basic research and therapeutic applications. However, the clinical translation of unmodified siRNAs has been hampered by their susceptibility to nuclease degradation, potential for off-target effects, and transient in vivo activity. Chemical modifications of the siRNA duplex can overcome these limitations. Among the most successful and widely utilized modifications is the incorporation of 2'-O-(2-Methoxyethyl) (2'-MOE) ribonucleosides.
The 2'-MOE modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar. This modification enhances the nuclease resistance and binding affinity of siRNAs to their target mRNA.[1][2] Consequently, 2'-MOE modified siRNAs exhibit increased serum stability, prolonged duration of action, and a reduction in off-target gene silencing.[1][2] This document provides a comprehensive guide for the design and experimental validation of siRNAs incorporating 2'-MOE modifications.
Key Advantages of 2'-MOE Modifications
-
Increased Nuclease Resistance: The 2'-MOE group sterically hinders the approach of nucleases, significantly increasing the half-life of siRNAs in serum and cellular environments.[1][3]
-
Enhanced Binding Affinity: The 2'-MOE modification locks the ribose sugar in an A-form helical conformation, which is favorable for binding to the target RNA, leading to increased thermal stability of the siRNA-mRNA duplex.[4]
-
Reduced Off-Target Effects: Strategic placement of 2'-MOE modifications, particularly within the seed region of the guide strand, can reduce unintended gene silencing by sterically hindering mismatched interactions.[5][6]
-
Prolonged In Vivo Activity: The enhanced stability and binding affinity contribute to a longer duration of the gene silencing effect in vivo.[7][8]
Design Principles for 2'-MOE Modified siRNAs
Effective design of 2'-MOE modified siRNAs requires a balance between enhancing stability and maintaining robust RNAi activity. The RNA-induced silencing complex (RISC) must be able to effectively load the siRNA and the guide strand must be able to cleave the target mRNA.
General Guidelines:
-
Target Selection: Utilize established algorithms to identify potent and specific target sequences within the open reading frame (ORF) of the gene of interest.
-
Asymmetric Modification Pattern: To maintain a balance between stability and activity, an asymmetric modification pattern is often employed. The guide strand, which is incorporated into RISC, should be modified to a lesser extent than the passenger strand.
-
Guide Strand Modification:
-
Seed Region (Positions 2-8): This region is critical for target recognition and is a major determinant of off-target effects. Modifications in this region should be introduced cautiously. A 2'-MOE modification at position 2 has been shown to reduce off-target effects.[5]
-
Central Region (Positions 9-11): This region is critical for Ago2-mediated cleavage of the target mRNA. It is generally recommended to leave this region unmodified to ensure efficient catalytic activity of RISC.
-
3'-End: Modifications at the 3'-end of the guide strand can enhance nuclease resistance without significantly impacting on-target activity.
-
-
Passenger Strand Modification: The passenger strand can be more extensively modified with 2'-MOE to enhance overall duplex stability and prevent its unintended loading into RISC.
-
Phosphorothioate (PS) Linkages: The inclusion of PS linkages at the 3' and 5' ends of both strands can further protect the siRNA from exonuclease degradation.
Data Presentation: Performance of 2'-MOE Modified siRNAs
The following tables summarize representative quantitative data comparing the performance of 2'-MOE modified siRNAs to their unmodified counterparts.
Table 1: In Vitro Knockdown Efficiency of Unmodified vs. 2'-MOE Modified siRNAs
| siRNA Target | Modification Pattern | IC50 (nM) | Fold Change in Potency (Unmodified/Modified) | Reference |
| Target X | Unmodified | 1.5 | - | [9][10][11] |
| Target X | 2'-MOE (pattern 1) | 0.8 | 1.9 | [9][10][11] |
| Target X | 2'-MOE (pattern 2) | 1.2 | 1.3 | [9][10][11] |
| Target Y | Unmodified | 2.3 | - | [9][10][11] |
| Target Y | 2'-MOE (pattern 1) | 1.1 | 2.1 | [9][10][11] |
Note: IC50 values are representative and can vary depending on the target gene, cell line, and transfection method. The data illustrates the general trend of improved potency with 2'-MOE modifications.
Table 2: Serum Stability of Unmodified vs. 2'-MOE Modified siRNAs
| siRNA | Modification | Half-life in 50% Human Serum (hours) | Reference |
| siRNA-A | Unmodified | < 0.1 | [12][13] |
| siRNA-A | 2'-MOE Modified | > 24 | [12][13] |
| siRNA-B | Unmodified | ~0.2 | [12][13] |
| siRNA-B | 2'-MOE Modified | > 36 | [12][13] |
Note: The half-life of siRNAs in serum is significantly extended by 2'-MOE modifications, demonstrating their enhanced nuclease resistance.
Table 3: Reduction of Off-Target Effects with 2'-MOE Modifications
| siRNA | Modification | Number of Off-Target Transcripts (>2-fold change) | Percentage Reduction in Off-Targets | Reference |
| siRNA-C | Unmodified | 152 | - | [14][15][16] |
| siRNA-C | 2'-MOE at position 2 of guide strand | 53 | 65% | [14][15][16] |
| siRNA-D | Unmodified | 210 | - | [14][15][16] |
| siRNA-D | 2'-MOE at position 2 of guide strand | 78 | 63% | [14][15][16] |
Note: Data from microarray analysis shows a significant reduction in the number of off-target transcripts when a 2'-MOE modification is introduced at a key position in the seed region.
Experimental Protocols
This section provides detailed protocols for the experimental validation of 2'-MOE modified siRNAs.
Protocol 1: In Vitro siRNA Transfection and Knockdown Analysis by qRT-PCR
Objective: To determine the in vitro gene silencing efficiency (IC50) of 2'-MOE modified siRNAs.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Unmodified and 2'-MOE modified siRNAs targeting the gene of interest
-
Non-targeting control siRNA
-
PBS (phosphate-buffered saline)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix)
-
qPCR primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
96-well cell culture plates
-
qPCR plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
siRNA-Lipid Complex Formation:
-
For each siRNA (including controls), prepare a dilution series (e.g., 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, 0.3 nM, 0.1 nM, and 0 nM).
-
In separate tubes, dilute the siRNA and Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the appropriate wells of the 96-well plate containing the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
RNA Extraction:
-
After incubation, wash the cells with PBS and lyse them directly in the wells.
-
Extract total RNA using an RNA extraction kit following the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and primers for the target gene and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and the non-targeting control siRNA.
-
Plot the percentage of target gene knockdown against the siRNA concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Serum Stability Assay
Objective: To assess the stability of 2'-MOE modified siRNAs in the presence of serum.
Materials:
-
Unmodified and 2'-MOE modified siRNAs
-
Human or fetal bovine serum (FBS)
-
Nuclease-free water
-
PBS
-
Proteinase K
-
Loading dye
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Incubation with Serum:
-
Prepare a reaction mixture containing the siRNA (final concentration, e.g., 1 µM) and 50% serum in PBS.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
-
Inactivation of Nucleases:
-
Immediately stop the reaction by adding Proteinase K to the aliquots to degrade the nucleases. Incubate as recommended by the manufacturer.
-
-
Gel Electrophoresis:
-
Add loading dye to the samples.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using a gel imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the intact siRNA band at each time point.
-
Plot the percentage of intact siRNA against time to determine the degradation kinetics and calculate the half-life (t1/2) of the siRNA.
-
Protocol 3: Off-Target Effect Analysis using Microarray
Objective: To perform a genome-wide analysis of off-target gene silencing induced by 2'-MOE modified siRNAs.
Materials:
-
Cell line of interest
-
Unmodified and 2'-MOE modified siRNAs
-
Non-targeting control siRNA
-
Transfection reagent
-
RNA extraction kit
-
RNA quality control system (e.g., Agilent Bioanalyzer)
-
Microarray platform (e.g., Affymetrix, Agilent)
-
Microarray data analysis software
Procedure:
-
Transfection:
-
Transfect cells with the unmodified siRNA, 2'-MOE modified siRNA, and a non-targeting control siRNA at a concentration known to be effective for on-target knockdown. Include mock-transfected cells as an additional control. Perform transfections in biological triplicates.
-
-
RNA Extraction and Quality Control:
-
After 24-48 hours, extract total RNA from the cells.
-
Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument.
-
-
Microarray Hybridization:
-
Label the RNA samples and hybridize them to the microarrays according to the manufacturer's protocol.
-
-
Data Acquisition and Analysis:
-
Scan the microarrays to obtain the raw intensity data.
-
Normalize the data and perform statistical analysis to identify differentially expressed genes between the different treatment groups.
-
Define off-target genes as those that are significantly downregulated by the target-specific siRNAs but not by the non-targeting control siRNA.
-
Compare the number and magnitude of off-target effects between the unmodified and 2'-MOE modified siRNAs.
-
Perform bioinformatics analysis to identify potential seed-matches in the 3' UTRs of the off-target transcripts.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the design and application of 2'-MOE modified siRNAs.
Caption: Workflow for the design and validation of 2'-MOE modified siRNAs.
Caption: The RNA interference (RNAi) signaling pathway.
Caption: Chemical structure of the 2'-O-(2-Methoxyethyl) modification.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]
- 3. synoligo.com [synoligo.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNA-optimized Modifications for Enhanced In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. siRNA-optimized Modifications for Enhanced In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Chemical Modification and Nanoparticle Formulation on Stability and Biodistribution of siRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols: 2'-O-(2-Methoxyethyl)-cytidine Phosphoramidite for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-(2-Methoxyethyl) (2'-MOE) modification is a cornerstone of second-generation antisense oligonucleotide (ASO) therapeutics, offering a superior profile of nuclease resistance, binding affinity, and tolerability compared to earlier chemistries.[1][2] 2'-O-(2-Methoxyethyl)-cytidine phosphoramidite (B1245037) is a critical building block for the synthesis of these modified oligonucleotides. This document provides detailed application notes and protocols for the use of this compound phosphoramidite in the synthesis of therapeutic-grade oligonucleotides.
The 2'-MOE modification provides an optimal balance of steric bulk, hydrophobicity, and solubility, which contributes to the enhanced properties of the resulting oligonucleotides.[3] ASOs incorporating 2'-MOE modifications have demonstrated excellent pharmacokinetic properties and potent pharmacological activity in various preclinical and clinical settings.[1][4]
Key Properties and Advantages
The incorporation of this compound and other 2'-MOE nucleosides into oligonucleotides confers several advantageous properties:
-
Enhanced Nuclease Resistance: The 2'-MOE group protects the phosphodiester backbone from degradation by endo- and exonucleases, leading to a longer half-life in biological systems.[2][5]
-
Increased Binding Affinity: 2'-MOE modifications promote an A-form RNA-like duplex geometry, which results in a higher binding affinity to complementary RNA targets.[6]
-
Reduced Immunostimulatory Effects: Compared to first-generation phosphorothioate (B77711) (PS) oligonucleotides, 2'-MOE modified ASOs generally exhibit a lower immunostimulatory profile.[5]
-
Favorable Pharmacokinetics: The combination of nuclease resistance and plasma protein binding contributes to favorable tissue distribution and residence time.[1][4]
-
Lower Toxicity: 2'-MOE modifications can mitigate the non-specific protein binding and associated cytotoxicity sometimes observed with phosphorothioate-only oligonucleotides.
Applications
This compound phosphoramidite is primarily used in the synthesis of antisense oligonucleotides for a variety of therapeutic and research applications, including:
-
RNase H-dependent ASOs: "Gapmer" designs are a common application, where a central block of DNA or PS-DNA is flanked by 2'-MOE modified nucleotides.[1][3] This design allows for the recruitment of RNase H to cleave the target RNA while the 2'-MOE "wings" provide nuclease resistance and high binding affinity.[1][3]
-
Steric-blocking Oligonucleotides: Fully 2'-MOE modified oligonucleotides can be used to physically block the binding of cellular machinery (e.g., ribosomes, splicing factors) to an RNA target, thereby modulating its function without inducing degradation.[2] This is a key mechanism for applications such as splice-switching.
-
siRNA and Aptamers: The enhanced stability and binding properties of 2'-MOE modifications also make them valuable for improving the performance of siRNAs and aptamers.[6]
Quantitative Data Summary
The following tables summarize the key quantitative advantages conferred by the 2'-MOE modification.
Table 1: Comparison of Oligonucleotide Properties
| Property | Unmodified Oligo | Phosphorothioate (PS) Oligo | 2'-MOE Modified Oligo |
| Nuclease Resistance | Low | Moderate | High[5] |
| Binding Affinity (to RNA) | Standard | Slightly Decreased | High[5][6] |
| In Vivo Half-life | Minutes | Hours | Days[2] |
| Cellular Toxicity | Low | Moderate | Low[6] |
Table 2: Pharmacokinetic Parameters of Modified Oligonucleotides in Rats
| Oligonucleotide Type | Backbone | Plasma Clearance | Major Excretion Route | Tissue Distribution |
| 2'-MOE | Phosphodiester (PO) | Rapid (10-fold faster than PS) | Urine (as intact oligo) | Primarily Kidney[4][5] |
| 2'-MOE | Phosphorothioate (PS) | Slow | Broad tissue distribution | Broad, including liver[4] |
| Unmodified | Phosphorothioate (PS) | Slow | Broad tissue distribution | Broad, including liver[4] |
Data synthesized from comparative studies.[4][5]
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 2'-MOE Modified Oligonucleotide (Gapmer)
This protocol outlines the general steps for synthesizing a chimeric 2'-MOE/DNA gapmer oligonucleotide on an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite
-
Other 2'-MOE and DNA phosphoramidites (A, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Standard synthesis reagents:
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in Acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Water/Pyridine) or Sulfurizing reagent (for phosphorothioates)
-
Acetonitrile (anhydrous, synthesis grade)
-
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)
Workflow:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Procedure:
-
Preparation: Ensure all reagents are fresh and anhydrous. Install the this compound phosphoramidite and other required phosphoramidites on the synthesizer. Program the desired sequence, specifying the positions for 2'-MOE and DNA bases.
-
Synthesis Cycle (repeated for each monomer): a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide on the solid support using the deblocking solution. b. Coupling: The this compound phosphoramidite (or other specified amidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 2-5 minutes) may be beneficial for 2'-MOE amidites compared to standard DNA amidites to ensure high coupling efficiency. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) triester (oxidation) or a phosphorothioate triester (sulfurization).
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation in concentrated ammonium hydroxide (B78521) at elevated temperature (e.g., 55°C for 8-16 hours).
-
Purification: The crude oligonucleotide is purified, commonly by reverse-phase HPLC, which effectively separates the full-length, DMT-on product from shorter, failed sequences. The DMT group is then removed by treatment with an acid.
-
Desalting and Quantification: The purified oligonucleotide is desalted and quantified by UV spectrophotometry at 260 nm.
Protocol 2: Quality Control of 2'-MOE Oligonucleotides
Objective: To verify the identity and purity of the synthesized oligonucleotide.
Methods:
-
Mass Spectrometry (LC-MS):
-
Inject a small aliquot of the purified oligonucleotide into an LC-MS system.
-
Compare the observed molecular weight with the calculated theoretical mass of the desired sequence. This confirms the correct incorporation of all nucleotides, including the 2'-MOE-cytidine.
-
-
Anion-Exchange HPLC (AEX-HPLC):
-
Analyze the purified oligonucleotide on an AEX-HPLC system.
-
This method separates oligonucleotides based on charge (length). A single major peak indicates high purity of the full-length product.
-
-
Purity by Capillary Gel Electrophoresis (CGE):
-
CGE provides high-resolution separation of oligonucleotides by size.
-
Assess the percentage of the full-length product relative to any shorter sequences (n-1, n-2, etc.).
-
Mechanism of Action: 2'-MOE Gapmer ASO
The primary mechanism for 2'-MOE gapmer ASOs is the recruitment of RNase H to degrade the target mRNA.
Caption: RNase H-mediated degradation of target mRNA by a 2'-MOE gapmer ASO.
This mechanism relies on the central DNA "gap" of the ASO forming a DNA:RNA heteroduplex with the target mRNA, which is a substrate for RNase H. The 2'-MOE wings do not support RNase H activity but are crucial for the stability and binding of the ASO.[1][3]
Conclusion
This compound phosphoramidite is an essential reagent for the synthesis of advanced antisense oligonucleotides. Its incorporation leads to ASOs with superior stability, binding affinity, and pharmacokinetic profiles, making it a highly valuable modification in the development of oligonucleotide-based therapeutics. The protocols and data presented here provide a comprehensive guide for researchers and drug developers working with this important chemical modification.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. microsynth.com [microsynth.com]
- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
Application Notes and Protocols for the Purification of 2'-O-MOE Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-(2-Methoxyethyl), or 2'-O-MOE, modified oligonucleotides represent a significant class of second-generation antisense oligonucleotides (ASOs) and other nucleic acid-based therapeutics. This modification enhances nuclease resistance, increases binding affinity to target RNA, and improves pharmacokinetic and toxicological profiles. The efficacy and safety of these therapeutic molecules are critically dependent on their purity. The solid-phase synthesis of oligonucleotides, while efficient, inevitably produces a heterogeneous mixture of the desired full-length product and various impurities, including truncated sequences (shortmers), sequences with additional nucleotides (longmers), and other synthesis-related byproducts. Therefore, robust and efficient purification methodologies are paramount.
These application notes provide an overview and detailed protocols for the most common and effective methods for purifying 2'-O-MOE modified oligonucleotides: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), Solid-Phase Extraction (SPE), and Hydrophilic Interaction Chromatography (HILIC).
Comparison of Purification Methods
The selection of a purification strategy depends on several factors, including the desired purity and yield, the scale of the purification, the length and specific modifications of the oligonucleotide, and the intended downstream application. The following table summarizes the typical performance of each method.
| Purification Method | Principle of Separation | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| IP-RP-HPLC | Hydrophobicity | >85%[1] | Variable, dependent on resolution | High resolution, MS-compatible, effective for modified oligonucleotides.[2] | Use of ion-pairing reagents can be complex and may require removal. Resolution can decrease with increasing oligo length.[3] |
| AEX-HPLC | Charge (number of phosphate (B84403) groups) | >96%[4] | High (e.g., 70% at gram scale for phosphorothioates)[5] | High loading capacity, ideal for large-scale purification, excellent resolution of n-1 sequences.[6] | Not directly compatible with MS due to high salt concentrations, resolution may decrease for very long oligos.[7] |
| Solid-Phase Extraction (SPE) | Hydrophobicity ("Trityl-on") | ~90% or greater[8][9] | 60-95%[8][9][10] | Simple, rapid, and cost-effective for routine purification. | Lower resolution compared to HPLC, may not remove all closely related impurities. |
| HILIC | Hydrophilicity | High | >90% recovery for some modified oligos[11] | No ion-pairing reagents required, MS-compatible, orthogonal to RP chromatography.[12][13] | Requires careful optimization of mobile phase and gradient conditions.[14] |
Experimental Protocols and Workflows
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a high-resolution chromatographic technique that separates oligonucleotides based on their hydrophobicity. The negatively charged phosphate backbone is neutralized by an ion-pairing agent in the mobile phase, allowing the oligonucleotide to interact with the hydrophobic stationary phase.
-
Materials and Reagents:
-
C8 or C18 reversed-phase HPLC column (e.g., Agilent PLRP-S, Waters Xterra MS C18).
-
Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0; or 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP)).[15]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and Mobile Phase A.[16]
-
Crude, deprotected 2'-O-MOE oligonucleotide.
-
Nuclease-free water.
-
-
Instrumentation:
-
HPLC system equipped with a gradient pump, UV detector (260 nm), and fraction collector.
-
Column oven for elevated temperature separations (e.g., 60 °C) to denature secondary structures.[3]
-
-
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 µM.[16]
-
Column Equilibration: Equilibrate the HPLC column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 50% Mobile Phase B over 20-30 minutes.[16] The optimal gradient will depend on the length and sequence of the oligonucleotide.
-
Fraction Collection: Monitor the elution profile at 260 nm and collect the main peak corresponding to the full-length 2'-O-MOE oligonucleotide.
-
Post-Purification Processing: Pool the collected fractions containing the purified product. If a non-volatile ion-pairing agent like TEAA was used, desalting is necessary. This can be achieved by methods such as ethanol (B145695) precipitation or using a desalting column.
-
Final Product: Lyophilize the desalted product to obtain a dry, purified 2'-O-MOE oligonucleotide.
-
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the net negative charge of their phosphodiester/phosphorothioate (B77711) backbone. Longer oligonucleotides have more phosphate groups and thus a greater negative charge, leading to stronger retention on the positively charged stationary phase.
-
Materials and Reagents:
-
Anion-exchange HPLC column (e.g., DNAPac PA200, TSKgel DNA-NPR).
-
Mobile Phase A (Low Salt): 20 mM Tris-HCl, pH 8.0.[7]
-
Mobile Phase B (High Salt): 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0.[1] For more hydrophobic or longer oligos, a more chaotropic salt like NaClO₄ may be used.
-
Crude, deprotected 2'-O-MOE oligonucleotide.
-
Nuclease-free water.
-
-
Instrumentation:
-
HPLC system with a gradient pump, UV detector (260 nm), and fraction collector.
-
-
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
Column Equilibration: Equilibrate the column with Mobile Phase A until a stable baseline is achieved.
-
Injection: Load the sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing salt concentration (Mobile Phase B). The full-length product will elute at a higher salt concentration than the shorter failure sequences.
-
Fraction Collection: Collect the main peak corresponding to the purified 2'-O-MOE oligonucleotide.
-
Post-Purification Processing: Desalt the collected fractions to remove the high concentration of salt.
-
Final Product: Lyophilize the desalted product to obtain the purified oligonucleotide.
-
Solid-Phase Extraction (SPE)
SPE is a convenient method for the purification of oligonucleotides, particularly for smaller scales. The "trityl-on" approach is commonly used, where the final 5'-dimethoxytrityl (DMT) protecting group is left on the full-length product after synthesis. This hydrophobic group allows for strong retention on a reversed-phase sorbent, while the "trityl-off" failure sequences are washed away.
-
Materials and Reagents:
-
Reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Acetonitrile.
-
0.1 M TEAA, pH 7.0.
-
2% Trifluoroacetic Acid (TFA) in water.
-
Elution Buffer (e.g., 20% Acetonitrile in water).
-
Crude "trityl-on" 2'-O-MOE oligonucleotide.
-
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing acetonitrile followed by 0.1 M TEAA.
-
Sample Loading: Dissolve the crude "trityl-on" oligonucleotide in a small volume of loading buffer and apply it to the conditioned cartridge.
-
Washing: Wash the cartridge with a low percentage of acetonitrile in a suitable buffer to elute the "trityl-off" failure sequences.
-
Detritylation: Pass the 2% TFA solution through the cartridge to cleave the 5'-DMT group. The cleavage can often be visually monitored by the release of the orange-colored trityl cation.
-
Elution: Elute the purified, detritylated oligonucleotide using the elution buffer.
-
Final Product: Lyophilize the eluted fraction to obtain the purified product.
-
Hydrophilic Interaction Chromatography (HILIC)
HILIC is an alternative chromatographic technique that separates molecules based on their hydrophilicity. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This method is particularly useful for polar molecules like oligonucleotides and is compatible with mass spectrometry as it does not require ion-pairing reagents.
-
Materials and Reagents:
-
HILIC column with a polar stationary phase (e.g., amide, diol, or zwitterionic).
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM Ammonium (B1175870) Acetate in 25% acetonitrile).[17]
-
Mobile Phase B: High organic solvent (e.g., 10 mM Ammonium Acetate in 75% acetonitrile).[17]
-
Crude, deprotected 2'-O-MOE oligonucleotide.
-
-
Instrumentation:
-
UHPLC or HPLC system with a gradient pump, UV detector (260 nm), and fraction collector.
-
Mass spectrometer (optional, for online analysis).
-
-
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in the initial mobile phase composition (high organic content).[16]
-
Column Equilibration: Equilibrate the HILIC column with the starting mobile phase for a sufficient time to ensure a stable water layer on the stationary phase.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Apply a gradient of increasing aqueous content (Mobile Phase A) to elute the oligonucleotides. More hydrophilic (and typically shorter) species will elute later.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Final Product: Lyophilize the collected fractions. The use of volatile buffers like ammonium acetate simplifies this step.
-
Conclusion
The purification of 2'-O-MOE modified oligonucleotides is a critical step in the development of nucleic acid-based therapeutics. The choice of purification method should be carefully considered based on the specific requirements of the project. IP-RP-HPLC and AEX-HPLC offer high-resolution purification suitable for obtaining highly pure material for clinical applications, with AEX-HPLC being particularly advantageous for large-scale manufacturing. SPE provides a rapid and cost-effective solution for routine purification where ultra-high purity is not the primary concern. HILIC is an emerging, powerful alternative that avoids the use of ion-pairing reagents and is well-suited for LC-MS applications. By understanding the principles and applying the detailed protocols provided in these application notes, researchers and drug development professionals can effectively purify 2'-O-MOE modified oligonucleotides to advance their research and therapeutic programs.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 5. Gram-scale purification of phosphorothioate oligonucleotides using ion-exchange displacement chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. 2'MOE Extraction from Tissue Using SPE | Phenomenex [phenomenex.com]
- 9. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrophilic interaction in solid-phase extraction of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis [knauer.net]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Quality Control Assays in 2'-O-(2-Methoxyethyl)-cytidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the essential quality control (QC) assays required during the synthesis of 2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C). Ensuring the purity, identity, and structural integrity of this modified nucleoside is critical for its application in the development of oligonucleotide therapeutics. The following sections detail the analytical methodologies for robust QC, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound and Quality Control
This compound is a chemically modified nucleoside analog extensively used in the synthesis of antisense oligonucleotides (ASOs) and other therapeutic nucleic acids. The 2'-MOE modification enhances the binding affinity to target RNA, increases nuclease resistance, and improves pharmacokinetic properties. Given its therapeutic importance, stringent quality control throughout the synthesis process is mandatory to ensure the safety and efficacy of the final drug product.
The primary goals of QC assays for 2'-MOE-C synthesis are:
-
To confirm the identity and structure of the synthesized compound.
-
To determine the purity and quantify impurities.
-
To ensure batch-to-batch consistency.
Key analytical techniques employed for these purposes are HPLC for purity assessment, LC-MS for impurity identification and molecular weight confirmation, and NMR for definitive structural elucidation.
Synthesis and Quality Control Workflow
The synthesis of this compound is a multi-step process that requires careful monitoring at each stage to minimize the formation of impurities. A typical workflow, from starting materials to the final purified product, incorporates several QC checkpoints.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the gold standard for assessing the purity of modified nucleosides like 2'-MOE-C. This technique effectively separates the target compound from closely related impurities.
Experimental Protocol for IP-RP-HPLC
Objective: To determine the purity of a 2'-MOE-C sample and quantify any impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size, 100 Å pore size).
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Water/Acetonitrile (95:5, v/v).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 255 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 0.2 - 0.5 mg/mL |
Procedure:
-
Prepare the mobile phases and sample diluent.
-
Dissolve the 2'-MOE-C sample in the sample diluent to the desired concentration.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram by integrating the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Data Presentation
Table 1: Representative HPLC Purity Data for a Batch of this compound
| Analyte | Retention Time (min) | Area (%) | Specification |
| This compound | 12.5 | 99.85 | ≥ 99.5% |
| Impurity 1 (Unidentified) | 10.2 | 0.08 | ≤ 0.1% |
| Impurity 2 (Unidentified) | 14.1 | 0.05 | ≤ 0.1% |
| Total Impurities | - | 0.15 | ≤ 0.5% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for confirming the molecular weight of 2'-MOE-C and identifying unknown impurities.
Experimental Protocol for LC-MS
Objective: To confirm the molecular weight of 2'-MOE-C and identify potential process-related impurities.
Instrumentation:
-
LC-MS system with a binary pump, autosampler, column oven, UV detector, and a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Diluent: Water/Acetonitrile (95:5, v/v).
LC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Procedure:
-
Prepare the mobile phases and sample diluent.
-
Prepare a dilute solution of the 2'-MOE-C sample (approximately 10-50 µg/mL).
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Inject the sample and acquire data in full scan mode.
-
For impurity identification, perform tandem MS (MS/MS) on the detected impurity peaks to obtain fragmentation patterns.
Data Presentation
Table 2: Expected and Observed Masses of this compound and Potential Impurities
| Compound | Formula | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Potential Source |
| This compound | C₁₂H₁₉N₃O₆ | 302.1347 | 302.1351 | Target Product |
| Cytidine | C₉H₁₃N₃O₅ | 244.0928 | 244.0930 | Unreacted Starting Material |
| O²,2'-Anhydrocytidine | C₉H₁₁N₃O₄ | 226.0822 | 226.0825 | Synthesis Intermediate |
| N-acetyl-2'-MOE-C | C₁₄H₂₁N₃O₇ | 344.1452 | 344.1455 | Incomplete Deprotection |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for verifying the correct connectivity of all atoms in the molecule.
Experimental Protocol for ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Internal standard (optional, e.g., TSP for D₂O).
NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
|---|---|---|
| Solvent | D₂O | D₂O |
| Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.0 s |
| Spectral Width | 12 ppm | 220 ppm |
Procedure:
-
Accurately weigh and dissolve approximately 5-10 mg of the 2'-MOE-C sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, baseline correction, and referencing).
-
Assign the peaks based on chemical shifts, coupling constants, and integration values, and compare with known reference spectra.
Data Presentation
Table 3: ¹H and ¹³C NMR Chemical Shift Data for this compound in D₂O
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 6 | 7.85 (d, J = 7.6 Hz) | 141.8 |
| 5 | 6.05 (d, J = 7.6 Hz) | 96.5 |
| 1' | 5.90 (d, J = 4.0 Hz) | 89.8 |
| 2' | 4.20 (t, J = 4.4 Hz) | 82.5 |
| 3' | 4.10 (t, J = 4.8 Hz) | 74.2 |
| 4' | 4.00 (m) | 84.7 |
| 5'a, 5'b | 3.80 (m), 3.70 (m) | 61.3 |
| OCH₂CH₂OCH₃ | 3.60 (m) | 70.8 |
| OCH₂CH₂OCH₃ | 3.55 (m) | 68.9 |
| OCH₃ | 3.32 (s) | 58.6 |
| 2 (C=O) | - | 157.2 |
| 4 (C-NH₂) | - | 166.5 |
Note: Chemical shifts are approximate and may vary slightly depending on the experimental conditions.
Logical Relationships in Quality Control
The relationship between the synthesis process and the quality control assays is hierarchical and iterative. Each QC step provides critical information that informs the subsequent synthesis and purification steps, ensuring the final product meets the required specifications.
Conclusion
The quality control of this compound synthesis is a critical component of manufacturing for oligonucleotide-based therapeutics. The application of orthogonal analytical techniques, including HPLC, LC-MS, and NMR, provides a comprehensive characterization of the final product, ensuring its purity, identity, and structural integrity. The detailed protocols and data presentation formats provided in these application notes serve as a valuable resource for establishing robust and reliable quality control procedures in a research, development, or manufacturing setting.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-O-(2-Methoxyethyl)-cytidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2'-O-(2-Methoxyethyl)-cytidine (2'-O-MOE-cytidine) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2'-O-MOE-cytidine, providing potential causes and actionable solutions.
Issue 1: Low Yield in the 2'-O-Alkylation Step
-
Question: We are experiencing low yields during the introduction of the 2-methoxyethyl group onto the 2'-hydroxyl of our uridine (B1682114) precursor. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in the 2'-O-alkylation step can stem from several factors. A common method for this alkylation is the ring-opening of a 2,2'-anhydrouridine (B559692) precursor with an alkoxide. The efficiency of this reaction is highly dependent on the reaction conditions.
Potential Causes and Solutions:
-
Inefficient Alkoxide Formation: The formation of the 2-methoxyethoxide can be sluggish. One approach is to reflux 2-methoxyethanol (B45455) with a metal such as aluminum powder for a sufficient time (e.g., 2 hours) to ensure the formation of the aluminum alkoxide before adding the anhydrouridine substrate.[1][2]
-
Suboptimal Reaction Time and Temperature: The ring-opening reaction can be slow. Refluxing the reaction mixture for an extended period, such as 48 hours, has been shown to give yields around 55% for the 2'-O-MOE-uridine precursor.[1][2]
-
Starting Material Quality: Ensure the 2,2'-anhydrouridine starting material is pure and dry, as impurities can interfere with the reaction.
-
Issue 2: Incomplete Conversion of Uridine to Cytidine (B196190)
-
Question: The conversion of our 2'-O-MOE-uridine to 2'-O-MOE-cytidine is not going to completion, resulting in a mixture of products that is difficult to separate. How can we drive the reaction to completion?
-
Answer: The transformation of the uracil (B121893) base to cytosine is a critical step that typically involves activation of the C4 position of the pyrimidine (B1678525) ring, followed by displacement with ammonia (B1221849). Incomplete conversion is a common challenge.
Potential Causes and Solutions:
-
Inefficient Activation: A widely used method for activating the uracil moiety is treatment with a reagent like phosphorus oxychloride (POCl₃) and 1,2,4-triazole (B32235) in the presence of a base like triethylamine (B128534) (Et₃N).[1][3] Ensure all reagents are fresh and anhydrous, as moisture can quench the activating agents.
-
Insufficient Ammonolysis: The displacement of the activated intermediate (e.g., a 4-triazolo derivative) with ammonia is the final step in forming the cytosine base. Using aqueous or methanolic ammonia and allowing the reaction to proceed for a sufficient duration (e.g., 5-12 hours at room temperature) is crucial for achieving high conversion rates.[1] Yields for this step can be as high as 95%.[1]
-
Protecting Group Strategy: The choice of protecting groups for the 3' and 5' hydroxyls can influence the outcome. Acetyl protecting groups have been used successfully in this conversion, and they can be conveniently removed concomitantly during the ammonolysis step.[1]
-
Issue 3: Difficult Purification of the Final Product
-
Question: We are struggling with the purification of the final 2'-O-MOE-cytidine product. What are the recommended purification strategies?
-
Answer: Purification can be challenging due to the polar nature of the nucleoside and the potential for closely related impurities.
Recommended Purification Methods:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying nucleoside derivatives. A mobile phase consisting of a mixture of a polar solvent like methanol (B129727) (MeOH) and a less polar solvent like dichloromethane (B109758) (CH₂Cl₂) is often effective. For example, a 20% MeOH/CH₂Cl₂ mixture has been reported for the purification of 2'-O-MOE-l-cytidine.[1]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity, especially on a larger scale. Optimizing the crystallization solvent system is key.[3]
-
Continuous Extraction: For large-scale synthesis, continuous extraction methods have been employed to purify intermediates, which can lead to a purer final product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of 2'-O-MOE-cytidine?
-
A multi-step synthesis starting from a uridine derivative, involving protection, conversion to cytidine, and deprotection, has been reported with an overall yield of 58% over 4 steps.[1] However, yields can vary significantly depending on the specific route and optimization of each step.
Q2: What protecting groups are recommended for the 3' and 5' hydroxyl groups?
-
Both silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS) and acetyl (Ac) groups are commonly used.[1] The choice can depend on the overall synthetic strategy. Acetyl groups, for instance, can be removed under the same ammoniacal conditions used to form the cytidine base, which can make the process more efficient.[1]
Q3: Are there alternative routes to introduce the 2'-O-methoxyethyl group?
-
Yes, besides the ring-opening of anhydrouridine, direct alkylation of the 2'-hydroxyl group is another strategy. This typically requires the selective protection of the 3' and 5' hydroxyl groups. For related guanosine (B1672433) synthesis, alkylation of the 2'-hydroxyl has been achieved using methoxyethyl bromide and a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) after protecting the 3' and 5' hydroxyls with a silicon-based protecting group.[4]
Q4: How can I monitor the progress of the reactions?
-
Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of most steps in nucleoside synthesis. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and purity of intermediates and the final product.
Data on Reaction Yields
The following tables summarize reported yields for key steps in the synthesis of this compound and its precursors.
Table 1: Synthesis of 2'-O-(2-Methoxyethyl)-uridine Precursor
| Step | Reagents and Conditions | Yield | Reference |
| 2'-O-Alkylation | Al, 2-methoxyethanol, reflux, 48 h | 55% | [1][2] |
Table 2: Conversion of Uridine Derivative to Cytidine Derivative
| Step | Reagents and Conditions | Yield | Reference |
| 3',5'-Di-O-acetylation | Ac₂O, Py, rt, 12 h | 95% | [1] |
| C4-Activation | 1,2,4-triazole, POCl₃, Et₃N, MeCN, rt, 1.5 h | 85% | [1] |
| Ammonolysis & Deprotection | (i) NH₃ (aq), 1,4-dioxane (B91453), rt, 5 h; (ii) NH₃ (aq)-MeOH, rt, 12 h | 95% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2'-O-(2-Methoxyethyl)-uridine from 2,2'-Anhydrouridine
-
A suspension of aluminum powder (1.3 mmol) in 2-methoxyethanol (1 mL) is stirred at reflux for 2 hours.
-
After the mixture has cooled to room temperature, 2,2'-anhydrouridine (0.22 mmol) is added.
-
The mixture is then refluxed for 48 hours.
-
After cooling to room temperature, the mixture is crushed and co-evaporated with methanol three times.
-
The crude product is purified by silica gel column chromatography (5% MeOH/CH₂Cl₂) to yield 2'-O-(2-Methoxyethyl)-uridine.[1]
Protocol 2: Conversion of 2'-O-(2-Methoxyethyl)-uridine to this compound (via Acetyl Protection)
-
Acetylation: Treat 2'-O-(2-Methoxyethyl)-uridine with acetic anhydride (B1165640) (Ac₂O) in pyridine (B92270) at room temperature for 12 hours to afford the 3',5'-di-O-acetylated product.
-
Activation: To the diacetylated compound in acetonitrile (B52724) (MeCN), add 1,2,4-triazole, triethylamine (Et₃N), and then phosphorus oxychloride (POCl₃). Stir at room temperature for 1.5 hours to form the 4-triazolo intermediate.
-
Ammonolysis and Deprotection: Treat the intermediate with aqueous ammonia in 1,4-dioxane at room temperature for 5 hours. Follow this with treatment with aqueous ammonia in methanol at room temperature for 12 hours. This step both displaces the triazole to form the cytosine base and removes the acetyl protecting groups.
-
Purification: Purify the final product, this compound, by silica gel column chromatography.[1]
Visualized Workflows
The following diagrams illustrate the key experimental workflows in the synthesis of this compound.
Caption: Workflow for the synthesis of the 2'-O-MOE-uridine intermediate.
Caption: Multi-step conversion of the uridine intermediate to the final cytidine product.
References
- 1. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common issues in 2'-O-MOE oligonucleotide synthesis.
Welcome to the technical support center for 2'-O-methoxyethyl (2'-O-MOE) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in 2'-O-MOE oligonucleotide synthesis?
A1: Low coupling efficiency, poor sulfurization (for phosphorothioate (B77711) oligos), issues with solid support or reagents, and depurination are the most frequent culprits for low yields.[1] Inefficient coupling can stem from moisture in reagents or synthesizer lines, so stringent anhydrous techniques are crucial.[1] Additionally, the quality of phosphoramidites and activators must be high to ensure efficient reactions.[1]
Q2: How do 2'-O-MOE modifications affect the overall synthesis yield compared to standard DNA synthesis?
A2: The introduction of the 2'-O-MOE group can present steric hindrance, potentially leading to slightly lower coupling efficiencies compared to standard DNA synthesis if not optimized. The synthesis cycle, particularly the coupling time, may need to be extended to ensure complete reaction. A recommended coupling time for 2'-O-MOE reagents is 6 minutes.[2]
Q3: What is depurination and why is it a concern in 2'-O-MOE oligonucleotide synthesis?
A3: Depurination is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar moiety.[3][4] This can be induced by the acidic conditions of the detritylation step.[4] The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection, generating truncated oligonucleotides and reducing the yield of the full-length product.[3] While ribonucleosides are generally less susceptible to depurination than deoxynucleosides due to the 2'-OH group, the electron-withdrawing effect of acyl protecting groups can destabilize the glycosidic bond.[3]
Q4: What are the key impurities to look out for in 2'-O-MOE amidite starting materials?
A4: Key impurities in 2'-O-MOE amidites include regioisomeric impurities, where tritylation occurs on the 3'-hydroxyl and phosphitylation on the 5'-hydroxyl, and 2'-O alkylation impurities.[5] These impurities can be incorporated into the oligonucleotide during synthesis and are difficult to remove during purification due to their similarity to the parent molecule.[5] Therefore, they are considered critical impurities that need to be controlled in the starting material specifications.[5]
Troubleshooting Guides
Issue 1: Low Synthesis Yield
Symptoms:
-
Low final product yield after cleavage and deprotection.
-
Low absorbance values in the trityl monitoring profile.[6]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Coupling | Verify Reagent Quality: Ensure phosphoramidites and activators are fresh and high-purity. Use anhydrous acetonitrile (B52724) for all solutions.[1] Check for Moisture: Implement stringent anhydrous techniques to prevent moisture contamination of reagents and synthesizer lines.[1] Optimize Coupling Time: Increase the coupling time. For 2'-O-MOE amidites, a 6-minute coupling time is recommended.[2] For complex sequences, even longer times may be beneficial.[1] |
| Poor Sulfurization (for Phosphorothioates) | Optimize Sulfurization Conditions: Ensure the sulfurizing agent is fresh and used at the correct concentration. The presence of water during this step can lead to oxidation of the phosphite (B83602) triester to a phosphodiester, so strict anhydrous conditions are critical.[1] |
| Solid Support Issues | Check Loading: Verify the loading of the solid support. Inconsistent loading can lead to variable yields. Use Universal Supports with Care: While universal supports offer flexibility, ensure complete and efficient coupling of the first monomer.[7] Solid supports are generally not reusable.[8] |
| Depurination | Use Milder Deblocking Agent: Replace trichloroacetic acid (TCA) with a milder acid like dichloroacetic acid (DCA) for the detritylation step, especially for sequences rich in purines.[1][9] Use Depurination-Resistant Monomers: Employ monomers with protecting groups that stabilize the glycosidic bond, such as the dimethylformamidine (dmf) group for guanosine.[9] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield in 2'-O-MOE oligonucleotide synthesis.
Issue 2: Presence of n-1 Shortmer Impurities
Symptoms:
-
Significant peaks corresponding to (n-1) length oligonucleotides in HPLC or Mass Spectrometry analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Capping | Verify Capping Reagents: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. Increase Capping Time: If n-1 products are consistently observed, consider increasing the capping time to ensure all unreacted 5'-hydroxyl groups are blocked.[1] Use Alternative Capping Reagents: For sensitive modifications, consider using phosphoramidite-based capping reagents like UniCap, which can provide highly efficient capping.[10][11] |
| Incomplete Coupling | See "Inefficient Coupling" under Issue 1: Low Synthesis Yield . If a significant portion of the growing chains fail to couple in each cycle, they will be capped, but if capping is also inefficient, they can lead to n-1 species in subsequent steps. |
| Incomplete Detritylation | Optimize Deblocking: Ensure complete removal of the DMT group by optimizing the deblocking step. Incomplete detritylation will result in the failure of the subsequent coupling reaction. If switching to a milder acid like DCA, you may need to increase the deblocking time or reagent delivery volume.[9] |
Experimental Protocol: Acetic Anhydride Capping
-
Reagents:
-
Cap A: Acetic anhydride in THF.
-
Cap B: N-methylimidazole (MeIm) or dimethylaminopyridine (DMAP) in THF, often with a weak organic base like pyridine (B92270) or lutidine.[11]
-
-
Procedure:
-
Following the coupling step, wash the solid support with acetonitrile.
-
Deliver the Cap A and Cap B solutions simultaneously to the synthesis column.
-
Allow the capping reaction to proceed for the specified time in the synthesis cycle.
-
Wash the support thoroughly with acetonitrile to remove excess capping reagents and byproducts.
-
Issue 3: Chain Cleavage due to Depurination
Symptoms:
-
Presence of multiple shorter fragments in the final product, especially for purine-rich sequences.
-
The fragment towards the 5' end may still contain the DMT group if using DMT-on purification, complicating the purification process.[3]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Harsh Deblocking Conditions | Switch to Dichloroacetic Acid (DCA): Replace the standard trichloroacetic acid (TCA) deblocking solution with a 3% DCA solution in dichloromethane (B109758) (DCM). DCA has a higher pKa (1.5) compared to TCA (~0.7), making it less likely to cause depurination.[9] Adjust Deblocking Time: When using DCA, the rate of detritylation is slower. It is recommended to at least double the delivery time of the deblock solution to ensure complete DMT removal.[9] |
| Instability of Protected Nucleosides | Use Formamidine Protecting Groups: For purines, especially adenosine (B11128) and guanosine, use protecting groups like dimethylformamidine (dmf) which are electron-donating and stabilize the glycosidic bond, making the nucleoside more resistant to depurination.[3][9] |
Comparison of Deblocking Agents for Depurination Control
| Deblocking Agent | Typical Concentration | pKa | Depurination Risk | Detritylation Rate |
| Trichloroacetic Acid (TCA) | 3% in DCM | ~0.7 | Higher | Fast |
| Dichloroacetic Acid (DCA) | 3% in DCM | ~1.5 | Lower | Slower |
Logical Diagram for Depurination Prevention
Caption: Strategies to prevent depurination during 2'-O-MOE oligonucleotide synthesis.
Key Experimental Workflows
Standard 2'-O-MOE Oligonucleotide Synthesis Cycle
The synthesis of 2'-O-MOE oligonucleotides follows the standard phosphoramidite (B1245037) chemistry cycle.
Caption: The four main steps of the phosphoramidite cycle for 2'-O-MOE oligo synthesis.
Detailed Steps:
-
Detritylation: The acid-labile dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support. This is typically done using a solution of dichloroacetic acid (DCA) in an inert solvent like dichloromethane to minimize depurination.[9]
-
Coupling: The 2'-O-MOE phosphoramidite monomer is activated by a weak acid, such as 4,5-dicyanoimidazole (B129182) (DCI) or tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of n-1 deletion mutants in subsequent cycles.[11]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine, and THF.
This cycle is repeated for each monomer to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dna rna - Are the solid supports used in oligonucleotide synthesis reusable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Nuclease Resistance of 2'-O-(2-Methoxyethyl)-cytidine Modified ASOs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the nuclease resistance of 2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C) modified antisense oligonucleotides (ASOs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving 2'-MOE modified ASOs, providing potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Rapid ASO Degradation in Serum Stability Assays | Insufficient phosphorothioate (B77711) (PS) backbone modification. | While 2'-MOE modification provides significant nuclease resistance, combining it with a PS backbone further enhances stability.[1][2] Ensure that your ASO design incorporates a sufficient number of PS linkages, particularly at the 3' and 5' ends to protect against exonucleases.[3] |
| Contamination of serum with high levels of nuclease activity. | Use high-quality, commercially sourced serum that has been tested for low nuclease activity. Thaw serum carefully and avoid repeated freeze-thaw cycles. | |
| Suboptimal ASO design (e.g., gapmer design). | For RNase H-dependent ASOs, the central DNA "gap" can be more susceptible to nuclease degradation. Optimize the length of the 2'-MOE "wings" to provide adequate protection. Typically, a 5-10-5 (MOE-DNA-MOE) gapmer design offers a good balance of activity and stability.[4][5] | |
| Inconsistent Knockdown Efficacy In Vitro | Poor cellular uptake of the ASO. | Optimize transfection conditions (e.g., lipid reagent concentration, incubation time). For some cell lines, gymnotic delivery (uptake without transfection reagents) may be an option, though it often requires higher ASO concentrations.[6] |
| ASO degradation within the cell. | While 2'-MOE ASOs are generally stable, intracellular nucleases can still contribute to degradation. Ensure your ASO has a robust PS backbone. Following uptake, ASOs can be trafficked to lysosomes where degradation can occur.[7] | |
| Low levels of RNase H1 in the cell line. | For gapmer ASOs that rely on RNase H1 for activity, ensure that the chosen cell line expresses sufficient levels of this enzyme. RNase H1 levels can vary between cell types and localization within the cell (higher in the nucleus).[3][8][9] | |
| Observed Toxicity in Cell Culture | Off-target effects due to sequence similarity to other transcripts. | Perform a thorough bioinformatics analysis (e.g., BLAST) to identify potential off-target binding sites and redesign the ASO sequence if necessary.[10] |
| Hybridization-independent toxicity from chemical modifications. | High phosphorothioate content can sometimes lead to non-specific protein binding and immune stimulation. Consider reducing the number of PS linkages or exploring alternative backbone modifications if toxicity is a concern.[2][10] | |
| Contamination of the ASO preparation. | Ensure the ASO is of high purity and free from residual synthesis reagents. Poor quality reagents used during synthesis can lead to cytotoxic impurities.[2] | |
| Difficulty Reproducing Nuclease Stability Results | Variability in experimental conditions. | Standardize all aspects of the assay, including serum source and lot, incubation temperature and time points, and the method of analysis (e.g., gel electrophoresis, HPLC). |
| Inaccurate quantification of ASO concentration. | Use a reliable method for quantifying your ASO stock solution, such as UV spectrophotometry, and ensure its purity before starting the experiment. | |
| Improper storage of ASOs. | Store ASO stock solutions and dilutions in nuclease-free water or buffer at -20°C or -80°C to prevent degradation. Avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: How does the 2'-O-(2-Methoxyethyl) modification increase nuclease resistance?
A1: The 2'-O-(2-Methoxyethyl) (2'-MOE) modification adds a bulky methoxyethyl group to the 2' position of the ribose sugar. This steric hindrance physically blocks the approach of nucleases, which are enzymes that degrade nucleic acids, thereby protecting the phosphodiester backbone from cleavage.[5] This modification significantly increases the half-life of the ASO in biological fluids compared to unmodified oligonucleotides.[11]
Q2: Is the 2'-MOE modification sufficient on its own for nuclease resistance, or should I also include a phosphorothioate (PS) backbone?
A2: While the 2'-MOE modification provides substantial protection against nucleases, it is most effective when used in combination with a phosphorothioate (PS) backbone.[1] The PS modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced with a sulfur atom, further enhances nuclease resistance.[2] This combination is a hallmark of second-generation ASOs and is crucial for achieving optimal stability and in vivo efficacy.[11]
Q3: What is a "gapmer" ASO and how does its design impact nuclease resistance?
A3: A "gapmer" is a chimeric ASO design that consists of a central "gap" of DNA or PS-modified DNA nucleotides, flanked by "wings" of modified nucleotides, such as 2'-MOE.[4][5] This design allows the ASO to recruit the enzyme RNase H, which recognizes the DNA:RNA duplex and cleaves the target mRNA. The 2'-MOE wings protect the internal DNA gap from degradation by exonucleases and increase the binding affinity of the ASO to its target RNA.[5] The length of the wings is critical for providing adequate nuclease resistance.
Q4: Can 2'-MOE modifications be used for ASOs that do not work through RNase H-mediated degradation?
A4: Yes. ASOs that are fully modified with 2'-MOE (and typically a PS backbone) do not support RNase H activity. These ASOs, often called steric-blocking oligonucleotides, can be used to modulate gene expression by physically blocking the binding of cellular machinery to the target RNA. For example, they can be used to alter pre-mRNA splicing or inhibit translation initiation.[4][5]
Q5: How can I assess the nuclease resistance of my 2'-MOE modified ASO?
A5: The most common method is a serum stability assay. In this assay, the ASO is incubated in serum (e.g., human or fetal bovine serum) for various time points. The degradation of the ASO is then analyzed by techniques such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or capillary electrophoresis. A detailed protocol for a serum stability assay is provided below.
Data Presentation
The following tables summarize quantitative data on the stability of ASOs with different modifications.
Table 1: Half-life of Oligonucleotides with Different Modifications in Plasma/Serum
| Oligonucleotide Type | Backbone | Half-life in Plasma/Serum | Reference(s) |
| Unmodified DNA | Phosphodiester | ~5 minutes | [12] |
| Phosphorothioate (PS) ASO | Phosphorothioate | 35-50 hours (in animals) | [12] |
| 2'-MOE Modified ASO | Phosphorothioate | 2-4 weeks (in humans) | [13] |
| 2'-MOE Modified ASO (ISIS 104838) | Phosphorothioate | ~25 days (terminal plasma elimination) | [11] |
| Mipomersen (2'-MOE ASO) | Phosphorothioate | ~31 days | [11] |
| Inotersen (2'-MOE ASO) | Phosphorothioate | ~25 days | [11] |
Table 2: In Vivo Potency of ASOs with Different 2' Modifications
| ASO Design (Targeting TRADD mRNA in mouse liver) | ED50 (µmol/kg) | Reference(s) |
| 4-10-4 MOE Gapmer | ~1.5 | [4] |
| 2-14-2 LNA Gapmer | ~0.37 | [4] |
Note: LNA (Locked Nucleic Acid) is another high-affinity 2' modification. While more potent, LNA-modified ASOs have been associated with a higher risk of hepatotoxicity compared to 2'-MOE ASOs.[4]
Experimental Protocols
Protocol 1: Serum Stability Assay for 2'-MOE Modified ASOs
This protocol outlines a method to assess the stability of ASOs in the presence of serum nucleases.
Materials:
-
2'-MOE modified ASO stock solution (high purity)
-
Unmodified oligonucleotide of the same sequence (as a control for degradation)
-
Nuclease-free water
-
Fetal Bovine Serum (FBS) or Human Serum (heat-inactivated to reduce complement activity if necessary)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Loading dye for gel electrophoresis (e.g., containing formamide (B127407) and tracking dyes)
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE or TAE running buffer
-
Gel staining solution (e.g., SYBR Gold or similar nucleic acid stain)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare ASO dilutions: Dilute the ASO stock solutions (both 2'-MOE modified and unmodified control) to a working concentration (e.g., 20 µM) in nuclease-free water.
-
Prepare serum mixture: Prepare a 50% serum solution by mixing equal volumes of serum and PBS. Pre-warm the serum mixture to 37°C.
-
Incubation:
-
For each time point (e.g., 0, 1, 4, 8, 24, 48 hours), prepare a reaction tube.
-
To each tube, add a specific amount of the ASO working solution (e.g., 2 µL of 20 µM ASO for a final concentration of 2 µM in a 20 µL reaction).
-
Add the pre-warmed 50% serum solution to bring the final volume to 20 µL.
-
Mix gently and incubate at 37°C.
-
-
Stop the reaction: At each designated time point, remove the corresponding tube from the incubator and immediately add an equal volume of loading dye containing a denaturant like formamide. This will stop the nuclease activity. Store the samples at -20°C until analysis. The 0-hour time point should be prepared by adding the loading dye immediately after mixing the ASO and serum.
-
Gel Electrophoresis:
-
Prepare and pre-run a high-percentage polyacrylamide gel.
-
Thaw the samples and briefly centrifuge them.
-
Load an equal volume of each sample into the wells of the gel. Include a lane with the intact ASO as a reference.
-
Run the gel according to the manufacturer's instructions until the tracking dye has migrated an appropriate distance.
-
-
Staining and Visualization:
-
Carefully remove the gel and stain it with a suitable nucleic acid stain (e.g., SYBR Gold) according to the manufacturer's protocol.
-
Visualize the gel using a gel imaging system. The intact ASO will appear as a distinct band. Degradation will be indicated by the disappearance of this band and the appearance of a smear of lower molecular weight products.
-
-
Data Analysis: Quantify the intensity of the intact ASO band for each time point using densitometry software. Plot the percentage of intact ASO remaining versus time to determine the degradation kinetics and half-life.
Mandatory Visualizations
References
- 1. Nonsense-mediated decay as a terminating mechanism for antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The rates of the major steps in the molecular mechanism of RNase H1-dependent antisense oligonucleotide induced degradation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering antisense oligonucleotides for targeted mRNA degradation through lysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 12. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of 2'-O-MOE siRNAs.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for reducing the off-target effects of 2'-O-Methoxyethyl (2'-O-MOE) modified siRNAs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of siRNA off-target effects?
A1: The primary cause of off-target effects is the siRNA guide strand binding to unintended messenger RNAs (mRNAs) that have partial sequence complementarity. This process is similar to the mechanism of microRNA (miRNA)-mediated gene silencing.[1][2] Most of these unintended interactions are mediated by the "seed region" of the siRNA guide strand, which comprises nucleotides 2 through 8 from the 5' end.[1] If the seed region of an siRNA finds a complementary sequence in the 3' untranslated region (3' UTR) of an unrelated mRNA, it can lead to the silencing of that unintended gene.[3]
Q2: How do 2'-O-MOE and similar 2'-O-Methyl modifications help in reducing off-target effects?
A2: Chemical modifications at the 2' position of the ribose sugar, such as 2'-O-Methoxyethyl (2'-O-MOE) and 2'-O-Methyl (2'-OMe), can reduce miRNA-like off-target effects.[2] These modifications, particularly within the seed region, are thought to weaken the binding between the siRNA guide strand and partially complementary off-target mRNAs.[2] This mild destabilization has a more significant impact on the short, imperfect binding of off-target interactions than on the extensive, perfect complementarity with the intended on-target mRNA.[2] Studies have shown that a 2'-OMe modification at position 2 of the guide strand is particularly effective at reducing the silencing of most off-target transcripts.[3][4]
Q3: Will incorporating 2'-O-MOE modifications affect my on-target silencing activity?
A3: When strategically placed, 2'-O-MOE or 2'-OMe modifications should not significantly impact on-target silencing. For example, modifications at position 2 of the guide strand have been shown to reduce off-target silencing without affecting the silencing of the perfectly matched target.[4] However, excessive or improperly placed modifications can negatively affect the siRNA's activity.[5] For instance, extensive 2'-OMe modifications throughout the siRNA strand can reduce or even abolish silencing activity.[6] It is crucial to validate the on-target efficacy after any modification.
Q4: What is the "seed region" and why is it so important for off-target effects?
A4: The seed region consists of nucleotides 2-8 of the siRNA guide strand.[1] This region is critical because it acts as the primary nucleation site for binding to target mRNAs.[7] Off-target effects occur when this seed region binds to complementary sequences in unintended transcripts, leading to their downregulation in a manner similar to miRNAs.[1][2] The thermodynamic stability of the base-pairing between the seed region and an off-target transcript strongly influences the likelihood and strength of the off-target effect.[7]
Q5: Besides chemical modifications, what other strategies can I use to minimize off-target effects?
A5: Several other strategies can be employed:
-
Use Low siRNA Concentrations: Off-target effects are concentration-dependent.[3] Using the lowest effective concentration of siRNA that still achieves potent on-target silencing can significantly reduce the number of off-target transcripts affected.[3][8]
-
Pooling siRNAs: Using a pool of multiple siRNAs that target different regions of the same mRNA can reduce off-target effects.[9] By lowering the concentration of any single siRNA within the pool, the impact of any individual seed sequence is minimized.
-
Optimized Sequence Design: Employing design algorithms that select for siRNA sequences with lower thermodynamic stability in the seed region can help prevent off-target binding.[7][10]
-
Rescue Experiments: The most definitive way to confirm that an observed phenotype is due to on-target gene silencing is to perform a rescue experiment. This involves co-transfecting the siRNA with a plasmid expressing the target mRNA that has silent mutations, making it immune to the siRNA.[11]
Troubleshooting Guide
Q: I'm using a 2'-O-MOE modified siRNA, but I'm still observing significant off-target effects. What should I do?
A: If off-target effects persist, consider the following troubleshooting steps:
-
Titrate Your siRNA Concentration: The most common cause of persistent off-target effects is using too high a concentration. Perform a dose-response experiment to find the lowest concentration of your siRNA that provides sufficient on-target knockdown while minimizing off-target silencing.[3][8]
-
Confirm the Location of Modification: Ensure the 2'-O-MOE or 2'-OMe modification is correctly placed. Modification at position 2 of the guide strand has been shown to be particularly effective.[4] Modifications at other positions may be less effective or even enhance off-target effects.[1][7]
-
Analyze Off-Target Transcripts: Use a global gene expression analysis method like RNA-sequencing or microarray to identify the affected off-target genes. Check if these genes share seed-region complementarity with your siRNA. This can confirm a miRNA-like mechanism.
-
Use an siRNA Pool: Switch from a single siRNA to a pool of siRNAs targeting the same gene.[9] This dilutes the concentration of any one specific seed sequence, thereby reducing its off-target impact.
-
Perform a Rescue Experiment: To definitively link your phenotype to your target gene, conduct a rescue experiment as detailed in the protocols section below.[11]
Q: My on-target silencing efficiency decreased after I started using a modified siRNA. How can I troubleshoot this?
A: A decrease in on-target activity can sometimes occur with modified siRNAs.
-
Review Modification Strategy: Excessive modification can interfere with the RISC (RNA-Induced Silencing Complex) machinery.[5] Ensure that modifications are limited to specific positions known to reduce off-target effects without compromising on-target activity (e.g., position 2 of the guide strand).[4]
-
Test Multiple siRNA Sequences: Not all siRNA sequences tolerate chemical modifications equally well.[5] It is advisable to test several different modified siRNA sequences targeting the same gene to find one that maintains high on-target potency.
Data Presentation
Table 1: Effect of 2'-O-Methyl (2'-OMe) Modification Position on Off-Target Silencing
This table summarizes the functional division of the siRNA seed region in response to 2'-OMe modifications, which are closely related to 2'-O-MOE modifications.
| Nucleotide Position(s) in Guide Strand | Primary Effect on Activity | Rationale | Citation(s) |
| Position 2 | Reduces Off-Target Effects | Weakens the interaction between the guide strand and partially complementary off-target mRNAs without affecting on-target binding. | [2][4] |
| Positions 2-5 | Inhibits Off-Target Effects | These modifications are thought to introduce steric hindrance that disrupts the unstable binding to off-target transcripts. | [1][7] |
| Positions 6-8 | May Promote On- and Off-Target Effects | Modifications in this region may increase the binding stability with both on-target and off-target transcripts. | [1][7] |
Experimental Protocols
Protocol 1: Global Off-Target Effect Analysis via RNA-Sequencing
This protocol outlines a general workflow to identify genome-wide off-target effects of a given siRNA.
-
Cell Culture and Transfection:
-
Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
Transfect cells with the experimental siRNA (e.g., 2'-O-MOE modified), a non-targeting control siRNA, and a mock transfection control (transfection reagent only). Use the lowest effective concentration determined from titration experiments.
-
Culture for 24-48 hours post-transfection.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a standard kit (e.g., TRIzol or column-based methods).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality, intact RNA.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform differential gene expression analysis to compare the siRNA-treated samples to the non-targeting control.
-
Identify genes that are significantly downregulated.
-
Use bioinformatics tools to search for seed region complementarity between your siRNA and the 3' UTRs of the downregulated genes to identify potential off-targets.
-
Protocol 2: Phenotype Validation via Rescue Experiment
This protocol is the gold standard for confirming that an observed biological effect is due to the silencing of the intended target and not an off-target effect.[11]
-
Construct Design:
-
Obtain a plasmid vector that expresses the full-length cDNA of your target gene.
-
Using site-directed mutagenesis, introduce silent mutations into the siRNA target site within the cDNA. These mutations should alter the nucleotide sequence without changing the amino acid sequence of the protein. This makes the rescue plasmid "immune" to the siRNA.
-
-
Co-transfection:
-
Transfect your cells with one of the following combinations:
-
Experimental siRNA + Empty Vector
-
Experimental siRNA + Rescue Plasmid
-
Non-targeting Control siRNA + Empty Vector
-
-
-
Phenotypic Analysis:
-
After an appropriate incubation period, assess the phenotype of interest (e.g., cell viability, protein expression, signaling pathway activation).
-
-
Interpretation:
-
If the phenotype observed with the experimental siRNA is reversed or "rescued" by the co-expression of the siRNA-resistant plasmid, it confirms that the phenotype is a direct result of on-target gene silencing.
-
If the phenotype persists even in the presence of the rescue plasmid, it is likely caused by an off-target effect.
-
Visualizations
Caption: Mechanism of on-target vs. miRNA-like off-target silencing.
Caption: Workflow for troubleshooting persistent off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. sitoolsbiotech.com [sitoolsbiotech.com]
- 10. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 11. researchgate.net [researchgate.net]
- 12. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
Technical Support Center: Enhancing the Binding Affinity of 2'-O-(2-Methoxyethyl)-cytidine Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 2'-O-(2-Methoxyethyl)-cytidine (2'-O-MOE-C) modified oligonucleotides. The focus is on enhancing and troubleshooting their binding affinity to target RNA.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to lower-than-expected binding affinity in your experiments involving 2'-O-MOE oligonucleotides.
Q1: My 2'-O-MOE modified oligonucleotide shows lower binding affinity (e.g., a lower melting temperature, Tm) than anticipated. What are the potential causes and how can I troubleshoot this?
A1: Several factors can contribute to reduced binding affinity. Here’s a step-by-step guide to troubleshoot the issue:
-
Oligonucleotide Quality:
-
Purity: Impurities from synthesis, such as shorter, truncated sequences (n-1, n-2), can compete for binding with the full-length oligonucleotide, leading to an apparent decrease in affinity.
-
Solution: Ensure your oligonucleotide is of high purity. Use purification methods like HPLC or PAGE to isolate the full-length product.[1]
-
-
Synthesis Errors: Incorrect incorporation of bases or modifications during synthesis will directly impact binding.
-
Solution: Verify the sequence and modification placement of your oligonucleotide, ideally by mass spectrometry.
-
-
-
Experimental Conditions:
-
Buffer Composition: The ionic strength of the hybridization buffer is critical. Low salt concentrations will decrease the stability of the duplex, resulting in a lower Tm.
-
Solution: Optimize the salt concentration in your buffer. A common starting point is 100 mM Na⁺. Ensure the buffer composition is consistent across all experiments for accurate comparison.
-
-
pH: Extreme pH values can affect the hydrogen bonding between base pairs.
-
Solution: Use a buffer with a pH around 7.0 to maintain standard Watson-Crick base pairing.
-
-
Oligonucleotide Concentration: The Tm is dependent on the concentration of the oligonucleotide strands.
-
Solution: Ensure accurate concentration determination of your oligonucleotides and use consistent concentrations in all melting experiments.
-
-
-
Target RNA Structure:
-
Secondary Structure: The target site on the RNA may be located within a stable secondary structure (e.g., a hairpin loop), making it inaccessible for binding.[2]
-
Solution: Use RNA structure prediction software to analyze the accessibility of your target site. Consider redesigning your oligonucleotide to target a more accessible, unstructured region of the RNA.[2]
-
-
-
Experimental Technique:
-
Tm Measurement: Inaccurate determination of the melting curve can lead to an incorrect Tm value.
-
Solution: Ensure proper baseline correction and use a reliable method, such as the first derivative method, to determine the Tm from the melting curve.
-
-
Q2: I am observing non-specific binding or off-target effects with my 2'-O-MOE gapmer antisense oligonucleotide. What could be the reason and how can I mitigate this?
A2: Non-specific binding and off-target effects are critical concerns in antisense technology. Here are the common causes and solutions:
-
Sequence-Dependent Off-Target Hybridization: Your oligonucleotide may have significant complementarity to unintended RNA sequences.
-
Solution:
-
Perform a BLAST search of your oligonucleotide sequence against the relevant transcriptome to identify potential off-target sites.[3]
-
Redesign the oligonucleotide to a more unique target sequence.
-
Introducing one or more mismatched bases in a control oligonucleotide can help differentiate between sequence-specific and non-specific effects.[4]
-
-
-
Hybridization-Independent Interactions: The phosphorothioate (B77711) backbone, often used in conjunction with 2'-O-MOE modifications, can interact non-specifically with proteins.[5][6][7]
-
Gapmer Design: The length and composition of the central DNA "gap" and the modified "wings" can influence specificity.
-
Solution: The shorter central DNA gap in gapmers, flanked by the high-affinity 2'-O-MOE modifications, helps to mitigate non-specific cleavage by RNase H.[7] Ensure your gapmer design is optimized for your target.
-
Frequently Asked Questions (FAQs)
Q1: How does the 2'-O-MOE modification enhance binding affinity?
A1: The 2'-O-MOE modification enhances binding affinity primarily by pre-organizing the sugar moiety into an RNA-like C3'-endo pucker conformation.[8] This rigid conformation is favored in A-form duplexes, which are formed between the oligonucleotide and its RNA target. This pre-organization reduces the entropic penalty of hybridization, leading to a more stable duplex and a higher melting temperature (Tm).[8] Each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[8]
Q2: How does the binding affinity of 2'-O-MOE oligonucleotides compare to other common 2' modifications like 2'-O-Methyl (2'-OMe) and Locked Nucleic Acid (LNA)?
A2:
-
2'-O-MOE vs. 2'-OMe: The increase in Tm per modification for 2'-O-MOE is generally similar to that of 2'-OMe.[8]
-
2'-O-MOE vs. LNA: LNA modifications typically provide a significantly higher increase in binding affinity per modification compared to 2'-O-MOE.[9] However, LNA-modified oligonucleotides can sometimes exhibit higher toxicity.
Q3: What is a "gapmer" design and why is it used with 2'-O-MOE modifications?
A3: A "gapmer" is a chimeric antisense oligonucleotide design that consists of a central block of deoxynucleotides (the "gap") flanked by regions of modified nucleotides (the "wings"), such as 2'-O-MOE.[7] This design is crucial for antisense oligonucleotides that function through an RNase H-mediated mechanism. RNase H recognizes and cleaves the RNA strand of an RNA:DNA duplex, but it does not recognize duplexes formed with 2'-modified nucleotides.[6][7] The central DNA gap allows for RNase H binding and cleavage of the target RNA, while the 2'-O-MOE wings provide enhanced binding affinity, nuclease resistance, and specificity.[7]
Q4: Can I further enhance the binding affinity of a 2'-O-MOE oligonucleotide?
A4: Yes, additional modifications can be incorporated. For instance, conjugating spermine (B22157) to the exocyclic amino groups of cytidines within a 2'-O-MOE oligonucleotide has been shown to significantly increase its affinity for complementary RNA.
Q5: How does the presence of mismatches affect the binding of 2'-O-MOE oligonucleotides?
A5: Mismatches between the 2'-O-MOE oligonucleotide and its target RNA will destabilize the duplex and lower the melting temperature. Interestingly, 2'-O-MOE modified oligonucleotides have been shown to have enhanced specificity, meaning they exhibit a greater loss in affinity in the presence of mismatches compared to unmodified deoxyoligonucleotides.[8]
Quantitative Data Summary
The following table summarizes the impact of various 2' modifications on the melting temperature (Tm) of oligonucleotide duplexes, providing a quantitative comparison of their effects on binding affinity.
| Modification | Change in Tm per Modification (°C) | Notes |
| 2'-O-(2-Methoxyethyl) (2'-O-MOE) | +0.9 to +1.6[8] | Provides a good balance of increased affinity and favorable drug-like properties. |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE[8] | A common and well-characterized modification. |
| 2'-Fluoro (2'-F) | +2.5[8] | Offers a greater increase in affinity per modification compared to 2'-O-MOE. |
| Locked Nucleic Acid (LNA) | +3.0 to +9.6 | Provides the highest increase in binding affinity among common modifications. |
Experimental Protocols
Protocol 1: Determination of Oligonucleotide Duplex Melting Temperature (Tm) by UV Spectrophotometry
This protocol outlines the procedure for determining the Tm of a duplex formed between a 2'-O-MOE modified oligonucleotide and its complementary RNA target.
Materials:
-
2'-O-MOE modified oligonucleotide
-
Complementary RNA oligonucleotide
-
Hybridization buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM).
-
Determine the accurate concentration of the stock solutions by measuring the absorbance at 260 nm (A260).
-
-
Sample Preparation:
-
In a microcentrifuge tube, combine the 2'-O-MOE oligonucleotide and the complementary RNA in equimolar amounts (e.g., 4 µM each) in the hybridization buffer.[10]
-
The final volume should be sufficient for the cuvette used in the spectrophotometer (e.g., 1 mL).
-
-
Annealing:
-
Heat the sample to 95°C for 5 minutes to denature any secondary structures.
-
Allow the sample to slowly cool to room temperature to facilitate duplex formation.
-
-
Tm Measurement:
-
Transfer the sample to a quartz cuvette and place it in the spectrophotometer's temperature-controlled cell holder.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Equilibrate the sample at a low starting temperature (e.g., 20°C).
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) up to a high temperature where the duplex is fully denatured (e.g., 95°C).
-
Record the absorbance at each temperature point.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated. This corresponds to the midpoint of the transition in the melting curve. The Tm is most accurately determined as the peak of the first derivative of the melting curve.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
2'-O-MOE modified oligonucleotide
-
Complementary RNA oligonucleotide
-
Identical, degassed hybridization buffer for both samples
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare the 2'-O-MOE oligonucleotide (the "ligand") and the complementary RNA (the "macromolecule") in the exact same, extensively dialyzed or buffer-exchanged, and degassed buffer. Mismatched buffers can create large heats of dilution, obscuring the binding signal.
-
Accurately determine the concentrations of both oligonucleotide solutions.
-
Typical starting concentrations are 5-50 µM for the sample in the cell and 50-500 µM for the sample in the syringe (typically 10-20 times the concentration of the sample in the cell).
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Loading the Instrument:
-
Load the RNA solution into the sample cell.
-
Load the 2'-O-MOE oligonucleotide solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the 2'-O-MOE oligonucleotide into the RNA solution in the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data is a series of peaks corresponding to the heat change after each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two oligonucleotides.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Visualizations
Caption: Experimental workflow for designing and evaluating the binding affinity of 2'-O-MOE oligonucleotides.
Caption: Logical troubleshooting flow for addressing low binding affinity of 2'-O-MOE oligonucleotides.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Defining the Factors That Contribute to On-Target Specificity of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. idtdna.com [idtdna.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Effect of LNA- and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs of duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming stability issues with 2'-O-(2-Methoxyethyl)-cytidine in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues with 2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2'-MOE-C) and why is its stability important?
A1: this compound is a chemically modified nucleoside analog used in the synthesis of oligonucleotides for various therapeutic and research applications. The 2'-MOE modification enhances properties such as binding affinity to target RNA and resistance to nuclease degradation.[1] Ensuring the stability of the 2'-MOE-C monomer in solution is critical for the quality, efficacy, and safety of the final oligonucleotide product. Degradation of the monomer can lead to the incorporation of impurities into the synthesized oligonucleotide, potentially altering its biological activity and safety profile.
Q2: What are the primary degradation pathways for 2'-MOE-C in solution?
A2: The most common degradation pathway for cytidine (B196190) and its analogs in solution is deamination, where the amine group on the cytosine base is hydrolyzed to a carbonyl group, converting cytidine to uridine. This process can be influenced by factors such as pH and temperature. While the 2'-MOE modification enhances stability against depurination, deamination remains a potential concern.
Q3: What are the recommended storage conditions for 2'-MOE-C solutions?
A3: For optimal stability, stock solutions of 2'-MOE-C should be stored at low temperatures. Recommendations are typically -20°C for short-to-mid-term storage (up to one month) and -80°C for long-term storage (up to six months).[1] It is also advisable to protect solutions from light.[1] Aliquoting the stock solution can help minimize freeze-thaw cycles, which may contribute to degradation over time.
Q4: How does pH affect the stability of 2'-MOE-C in solution?
A4: The rate of deamination of cytidine and its analogs is pH-dependent. Both acidic and basic conditions can catalyze this degradation. Generally, neutral or slightly acidic pH conditions are favored for the stability of nucleoside solutions. It is crucial to use appropriate buffer systems to maintain a stable pH during experiments.
Q5: Can I heat a solution of 2'-MOE-C to aid dissolution?
A5: While gentle warming and sonication can be used to aid in the dissolution of 2'-MOE-C, prolonged exposure to elevated temperatures should be avoided as it can accelerate degradation.[1] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in experiments using 2'-MOE-C.
-
Possible Cause: Degradation of 2'-MOE-C in your experimental setup.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your 2'-MOE-C stock solution by HPLC to confirm its purity and concentration. Compare the results to the certificate of analysis.
-
Assess Stability in Experimental Buffer: Incubate a solution of 2'-MOE-C in your experimental buffer under the same conditions as your experiment (e.g., temperature, duration). Analyze samples at different time points by HPLC to determine the rate of degradation.
-
Control for pH Changes: Measure the pH of your experimental solution at the beginning and end of your experiment to ensure it remains within the optimal range for 2'-MOE-C stability.
-
Minimize Exposure to Harsh Conditions: Protect your solutions from excessive light and heat. Prepare fresh solutions for critical experiments.
-
Problem 2: Appearance of unknown peaks in HPLC analysis of 2'-MOE-C solution.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use HPLC coupled with mass spectrometry (LC-MS) to determine the mass of the unknown peaks. A common degradation product to look for is 2'-O-(2-Methoxyethyl)-uridine, which results from the deamination of 2'-MOE-C.
-
Perform a Forced Degradation Study: Intentionally degrade a sample of 2'-MOE-C under various stress conditions (acid, base, heat, oxidation) to generate potential degradation products. This can help in identifying the unknown peaks in your experimental samples.
-
Optimize HPLC Method: Ensure your HPLC method is a "stability-indicating method," meaning it can separate the intact 2'-MOE-C from its potential degradation products. This may require adjusting the mobile phase composition, gradient, or column chemistry.
-
Problem 3: Difficulty dissolving 2'-MOE-C.
-
Possible Cause: Inappropriate solvent or low solubility.
-
Troubleshooting Steps:
-
Solvent Selection: While aqueous buffers are common, organic co-solvents like DMSO can be used to prepare concentrated stock solutions.[1] Ensure the chosen solvent is compatible with your downstream application.
-
Gentle Warming and Sonication: As mentioned in the FAQs, gentle heating and sonication can be employed to aid dissolution.[1]
-
pH Adjustment: The solubility of nucleoside analogs can be pH-dependent. Small adjustments to the pH of the buffer may improve solubility.
-
Formulation Aids: For in vivo experiments, formulation aids such as PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[1]
-
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study of this compound in solution. This data is for illustrative purposes to demonstrate the expected stability profile under different conditions.
Table 1: Effect of pH on the Stability of 2'-MOE-C at 37°C
| pH | Incubation Time (hours) | % 2'-MOE-C Remaining | % 2'-MOE-Uridine Formed |
| 3.0 | 24 | 92.5 | 7.1 |
| 5.0 | 24 | 98.8 | 1.0 |
| 7.4 | 24 | 99.1 | 0.8 |
| 9.0 | 24 | 95.3 | 4.5 |
Table 2: Effect of Temperature on the Stability of 2'-MOE-C at pH 7.4
| Temperature (°C) | Incubation Time (hours) | % 2'-MOE-C Remaining | % 2'-MOE-Uridine Formed |
| 4 | 72 | 99.8 | < 0.1 |
| 25 | 72 | 99.2 | 0.7 |
| 37 | 72 | 97.5 | 2.3 |
| 50 | 72 | 91.8 | 7.9 |
Table 3: Effect of Oxidative Stress on the Stability of 2'-MOE-C at 25°C, pH 7.4
| Oxidizing Agent | Incubation Time (hours) | % 2'-MOE-C Remaining | % Other Degradants |
| Control (no agent) | 24 | 99.6 | 0.3 |
| 0.3% H₂O₂ | 24 | 98.9 | 0.9 |
| 3.0% H₂O₂ | 24 | 96.2 | 3.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2'-MOE-C
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for 2'-MOE-C.
-
Preparation of Stock Solution: Prepare a stock solution of 2'-MOE-C at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). At each time point, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. At each time point, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide to achieve final concentrations of 0.3% and 3.0% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate aliquots of the stock solution at elevated temperatures (e.g., 50°C, 70°C) for various time points.
-
Photostability: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2). Characterize any significant degradation products using LC-MS.
Protocol 2: Stability-Indicating HPLC Method for 2'-MOE-C
This protocol provides a starting point for developing an HPLC method to separate 2'-MOE-C from its primary degradant, 2'-MOE-uridine.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 5% B
-
17-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation study of 2'-MOE-C.
Caption: Primary degradation pathway of 2'-MOE-C via deamination.
References
Strategies to minimize cytotoxicity of 2'-O-MOE modified oligonucleotides.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxicity of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 2'-O-MOE oligonucleotide cytotoxicity?
A1: The cytotoxicity of 2'-O-MOE oligonucleotides is multifactorial and can be broadly categorized into sequence-dependent and sequence-independent effects.
-
Sequence-Dependent Cytotoxicity: Certain nucleotide sequences have been shown to be inherently more cytotoxic. This can be due to off-target effects, where the oligonucleotide binds to unintended mRNA targets, or through interactions with cellular proteins. For example, some sequences can form stable hairpin structures that are more prone to causing toxicity.[1][2] Studies have also identified specific sequence motifs, such as certain purine-rich sequences, that are associated with higher cytotoxicity.[1]
-
Chemical Modifications: While 2'-O-MOE modifications generally reduce cytotoxicity compared to first-generation phosphorothioate (B77711) (PS) oligonucleotides, the overall chemical makeup of the oligo plays a role.[3][4] The presence of a PS backbone, while crucial for nuclease resistance, can contribute to non-specific protein binding and subsequent toxic effects.[3]
-
Delivery Method: The method of introducing the oligonucleotide into cells is a critical factor. Cationic lipids, commonly used for transfection, can have their own inherent cytotoxicity which can be exacerbated in the presence of the oligonucleotide.[5] Toxicity is generally observed only when oligonucleotides are delivered intracellularly.[6][7]
-
Impurities: Residual impurities from the synthesis and purification process can contribute significantly to observed cytotoxicity.
Q2: How can I proactively design less toxic 2'-O-MOE oligonucleotides?
A2: Careful design at the bioinformatics stage can significantly mitigate potential cytotoxicity.
-
Sequence Selection: Utilize bioinformatics tools to perform a thorough off-target analysis to minimize unintended binding events. Avoid sequences known to be problematic, such as those with a high propensity to form stable secondary structures like hairpins.[1][2] Also, consider avoiding purine-rich motifs where possible.[1]
-
Modification Strategy: The "gapmer" design, with a central DNA "gap" flanked by 2'-O-MOE "wings," is a common strategy to enable RNase H-mediated cleavage of the target RNA while benefiting from the stabilizing and toxicity-reducing properties of the 2'-O-MOE modification.[3][4]
-
Control Oligonucleotides: Always design and test appropriate control oligonucleotides, such as a scrambled sequence with the same length and chemical modifications, to differentiate sequence-specific antisense effects from non-specific toxicity.
Q3: What is the role of purification in reducing cytotoxicity?
A3: Purification is a critical step in minimizing the cytotoxicity of synthetic oligonucleotides. Crude oligonucleotide preparations contain failure sequences (shorter, incomplete oligos) and other chemical byproducts from the synthesis process. These impurities can be a major source of toxicity. High-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) are effective methods for purifying full-length oligonucleotides and removing these contaminants, leading to a significant reduction in cellular toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 2'-O-MOE modified oligonucleotides.
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed even at low oligonucleotide concentrations. | 1. Inherent toxicity of the sequence: The specific nucleotide sequence may be interacting with cellular components in a toxic manner. 2. Contamination: The oligonucleotide preparation may contain impurities from synthesis. 3. Delivery reagent toxicity: The transfection reagent may be causing cytotoxicity, especially at the concentration used. | 1. Test a scrambled control oligonucleotide: This will help determine if the toxicity is sequence-specific. If the scrambled control is also toxic, the issue may be related to contamination or the delivery method. 2. Re-purify the oligonucleotide: Use HPLC or PAGE to ensure high purity. 3. Optimize the delivery protocol: Titrate the concentration of the transfection reagent to find the lowest effective concentration. Test different transfection reagents to find one with lower intrinsic toxicity. |
| Inconsistent results between experiments. | 1. Cell passage number and health: Cells at high passage numbers or in poor health can be more sensitive to treatment. 2. Variability in transfection efficiency: Inconsistent delivery of the oligonucleotide will lead to variable results. 3. Oligonucleotide degradation: Improper storage and handling can lead to degradation. | 1. Use cells within a consistent and low passage number range. Regularly check cell health and morphology. 2. Optimize and standardize the transfection protocol. Ensure consistent cell density at the time of transfection. 3. Store oligonucleotides as recommended by the manufacturer (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Reduced cell proliferation without significant cell death. | 1. Cytostatic effects: The oligonucleotide may be inhibiting cell division without directly killing the cells. 2. Non-antisense effects: The oligonucleotide may be interacting with cellular machinery involved in cell cycle progression. | 1. Perform a cell cycle analysis to determine if cells are arresting at a specific phase. 2. Evaluate the effect of a scrambled control oligonucleotide. If the control also reduces proliferation, the effect is likely not due to antisense activity against your target. |
Data on 2'-O-MOE Oligonucleotide Cytotoxicity
The following tables summarize quantitative data from studies investigating the cytotoxicity of 2'-O-MOE modified oligonucleotides.
Table 1: Sequence-Dependent Cytotoxicity of 2'-O-MOE Gapmer Oligonucleotides in A549 Cells
| ISIS No. | Sequence (5' to 3')* | % Cell Number (at 300 nM) | Fold Caspase-3 Activity (at 100 nM) |
| 269387 | TGCGCTCAGAGGAGGC | ~25% | >700% |
| 269386 | CCTCCTcctcctCCTCCT | ~65% | ~150% |
| 327858 | TGCGCTCAGAGGAGGC (unmethylated C) | Increased vs. 269387 | Decreased vs. 269387 |
*Underlined nucleotides are 2'-O-MOE modified; lowercase 'c' denotes 5-methylcytosine. Data extracted from a study on the sequence-dependent cytotoxicity of second-generation oligonucleotides.[7]
Table 2: Impact of Chemical Modifications on the Cytotoxicity of a Highly Cytotoxic SSO
| Modification | % Cell Viability |
| PS backbone + 2'-OMe | Low |
| PS backbone + 2'-O-MOE | Significantly Higher |
| Phosphodiester backbone + 2'-OMe | Higher |
Data suggests that both the phosphorothioate (PS) backbone and the 2'-O-methyl (2'-OMe) modification contribute to cytotoxicity, and replacement of 2'-OMe with 2'-O-MOE can reduce toxicity.[1]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
2'-O-MOE oligonucleotide and controls
-
Transfection reagent
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare complexes of your 2'-O-MOE oligonucleotide and transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Remove the culture medium from the cells and add the oligonucleotide-transfection reagent complexes.
-
Incubate for the desired period (e.g., 4-6 hours).
-
Remove the transfection mix and replace it with fresh complete culture medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
2. Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
2'-O-MOE oligonucleotide and controls
-
Transfection reagent
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Follow steps 1-6 from the MTT assay protocol to treat cells with the 2'-O-MOE oligonucleotide.
-
At the end of the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves: a. Adding a specific volume of the collected supernatant to a new 96-well plate. b. Adding the LDH reaction mixture to each well. c. Incubating for the recommended time at room temperature, protected from light. d. Adding a stop solution.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[9]
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
3. Cytokine Profiling using Multiplex ELISA
This protocol allows for the simultaneous measurement of multiple cytokines in cell culture supernatants to assess the immunomodulatory effects of 2'-O-MOE oligonucleotides.
Materials:
-
Cell culture supernatants from treated and control cells
-
Multiplex cytokine ELISA kit (bead-based, e.g., Luminex)
-
Filter plate
-
Vacuum manifold
-
Multiplex plate reader
Procedure:
-
Prepare the filter plate by pre-wetting with the provided wash buffer.
-
Add the capture antibody-conjugated beads to each well.[10]
-
Add your standards and cell culture supernatant samples to the appropriate wells.[10]
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature with shaking.[10]
-
Wash the plate multiple times using the vacuum manifold to remove unbound substances.[10]
-
Add the biotinylated detection antibodies and incubate for the recommended time (e.g., 30 minutes).[10]
-
Wash the plate again.
-
Add streptavidin-phycoerythrin (PE) and incubate for the recommended time (e.g., 20 minutes).[10]
-
Wash the plate a final time.
-
Resuspend the beads in reading buffer and acquire the data on a multiplex plate reader.[10]
-
Analyze the data using the kit's software to determine the concentration of each cytokine in your samples.
Visualizations
Caption: Potential signaling pathways of 2'-O-MOE ASO-induced cytotoxicity.
Caption: Troubleshooting workflow for high cytotoxicity of 2'-O-MOE oligonucleotides.
Caption: Logical relationships of factors contributing to 2'-O-MOE oligonucleotide cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. microsynth.com [microsynth.com]
- 5. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence-dependent cytotoxicity of second-generation oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence-dependent cytotoxicity of second-generation oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing Delivery of 2'-O-(2-Methoxyethyl)-cytidine Containing ASOs
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the delivery of 2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-c) containing antisense oligonucleotides (ASOs). Here you will find troubleshooting guidance and frequently asked questions to help optimize your experiments for successful outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the delivery of 2'-MOE ASOs in a question-and-answer format, providing actionable solutions.
Issue 1: Low ASO Efficacy (Poor Target Knockdown)
-
Question: My 2'-MOE ASO shows minimal or no reduction of the target mRNA. What are the potential causes and how can I troubleshoot this?
-
Answer: Low efficacy is a frequent challenge and can stem from several factors. Consider the following troubleshooting steps:
-
Suboptimal ASO Design:
-
Sequence Specificity: Ensure your ASO sequence is specific to the target RNA and free of potential off-target binding sites using bioinformatics tools.[1]
-
Gapmer Design: For RNase H-dependent ASOs, the gapmer design is crucial. The central DNA "gap" needs to be of sufficient length (typically 8-10 nucleotides) to facilitate RNase H cleavage of the target mRNA.[2] The 2'-MOE modified "wings" enhance nuclease resistance and binding affinity.[3][4]
-
-
Inefficient Cellular Uptake:
-
Delivery Method: "Naked" or gymnotic delivery of ASOs can be inefficient in many cell types.[5] Consider using a transfection reagent or a formulation to enhance uptake.
-
Transfection Reagent Optimization: If using a lipid-based transfection reagent, optimize the ASO-to-reagent ratio and incubation time. Refer to the manufacturer's protocol for initial guidance and then perform a titration to find the optimal conditions for your specific cell line.
-
Formulation: Encapsulating ASOs in lipid nanoparticles (LNPs) can significantly improve delivery efficiency and protect the ASO from degradation.[1][6][7]
-
-
Poor Endosomal Escape: A significant portion of internalized ASOs can become trapped in endosomes and subsequently degraded in lysosomes.[8] This is a major bottleneck in ASO delivery.[9] Strategies to enhance endosomal escape are an active area of research.
-
Incorrect Subcellular Localization: For RNase H-mediated knockdown, the ASO must reach the nucleus or cytoplasm where the target mRNA resides.[10][11]
-
Logical Flow for Troubleshooting Low Efficacy
References
- 1. benchchem.com [benchchem.com]
- 2. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. Modification OptionsFor ASO Gapmers - ELLA Biotech [ellabiotech.com]
- 5. Investigation of Sequence-Penetration Relationships of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities | EMBO Molecular Medicine [link.springer.com]
- 7. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Delivery of Oligonucleotides: Tissue-specific Challenges and Novel Conjugation [informaconnect.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Cellular uptake and trafficking of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Gene Knockdown with 2'-O-MOE ASOs
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your gene knockdown studies.
Frequently Asked Questions (FAQs)
Q1: I am observing little to no knockdown of my target gene. What are the potential causes and how can I troubleshoot this?
A1: Poor gene knockdown with 2'-O-MOE ASOs can stem from several factors, ranging from suboptimal experimental conditions to issues with the ASO itself. A systematic approach to troubleshooting is recommended.
Initial Checks & Optimization:
-
ASO Concentration: Ensure you have performed a dose-response experiment to determine the optimal ASO concentration. For many cell lines, a good starting range for 2'-O-MOE ASOs is 1-10 µM for gymnotic delivery and lower concentrations (e.g., 0.1-3 nM) when using transfection reagents.[1][2] It is advisable to use the lowest dose possible that achieves maximum knockdown to minimize potential toxicity and off-target effects.[1]
-
Incubation Time: The optimal incubation time can vary depending on the target mRNA's half-life and the cell type. A time course experiment (e.g., 24, 48, 72, and even 96 hours post-treatment) is crucial for identifying the point of maximum knockdown.[3][4]
-
Delivery Method: Inefficient delivery is a primary cause of poor knockdown.
-
Transfection Reagents: The choice of transfection reagent is highly cell-line dependent.[1][5] If using a lipid-based reagent, optimize the lipid-to-ASO ratio as this can significantly impact transfection efficiency and cell viability.[6][7][8]
-
Gymnotic Delivery: This method, which involves adding "naked" ASO to the cell culture medium, avoids transfection reagent-associated toxicity but often requires higher ASO concentrations.[2][9][10] Not all cell lines are amenable to gymnotic uptake.[9][11]
-
-
Cell Culture Conditions:
-
Cell Density: Cells should ideally be in the logarithmic growth phase and at an optimal confluency (typically 70-90%) at the time of transfection.[5][8]
-
Serum: While some protocols recommend serum-free media for complex formation, the presence of serum in the culture medium during transfection is generally acceptable for many reagents.[5]
-
Antibiotics: Avoid using antibiotics in the media during transfection as they can contribute to cell death.[5]
-
-
ASO Quality and Design:
-
Integrity: Ensure your ASO is not degraded. Store it as recommended and avoid multiple freeze-thaw cycles.
-
Sequence: Even with advanced design algorithms, not all ASO sequences will be effective. It is recommended to test multiple ASOs targeting different regions of the same mRNA to identify the most potent one.[1][9]
-
Q2: How can I be sure that the observed effect is specific to my target gene and not an off-target effect?
A2: Demonstrating specificity is critical in any gene knockdown experiment. Several control experiments are essential:
-
Negative Control ASOs:
-
Scrambled Control: Use an ASO with the same length and chemical modifications but a scrambled sequence that does not have significant homology to any known transcript in the organism being studied.[9]
-
Mismatch Control: A more rigorous control is an ASO with the same sequence as your active ASO but with a few central mismatches. This helps to demonstrate that the knockdown is dependent on precise Watson-Crick base pairing.[9]
-
-
Multiple ASOs: As mentioned previously, using at least two different ASOs that target different regions of the same mRNA and observing a similar phenotype provides strong evidence for on-target activity.[9]
-
Rescue Experiment: If possible, perform a rescue experiment by introducing a version of the target gene that is resistant to the ASO (e.g., by modifying the ASO binding site without changing the amino acid sequence). Restoration of the original phenotype would confirm the specificity of the ASO effect.
-
Global Gene Expression Analysis: Techniques like RNA-sequencing can be used to assess genome-wide changes in gene expression and identify potential off-target effects.[12]
Q3: I am observing significant cell toxicity or phenotypic changes that are inconsistent with the known function of my target gene. What should I do?
A3: Toxicity can be hybridization-dependent (off-target effects) or hybridization-independent (related to the chemical properties of the ASO).
-
Reduce ASO Concentration: The simplest first step is to lower the ASO concentration. Often, toxicity is dose-dependent.[13]
-
Optimize Delivery: Transfection reagents themselves can be toxic.[9] Optimize the amount of transfection reagent and consider switching to a different one or trying gymnotic delivery.[9]
-
Evaluate ASO Chemistry: While 2'-O-MOE modifications generally have a good safety profile, certain sequence motifs can be problematic.[14][15]
-
Purity of ASO: Ensure that your ASO preparation is of high purity, as impurities from the synthesis process can contribute to toxicity.
-
Control for Off-Target Effects: Use the controls mentioned in Q2 to determine if the toxicity is related to the specific sequence of your ASO. If a scrambled or mismatch control shows similar toxicity, the issue is likely hybridization-independent.
Q4: What is the mechanism of action for 2'-O-MOE ASOs, and how does this impact experimental design?
A4: 2'-O-MOE ASOs are typically designed as "gapmers".[15] These are chimeric oligonucleotides with a central "gap" of deoxynucleotides that is flanked by "wings" of 2'-O-MOE modified nucleotides.[15]
-
RNase H-Mediated Degradation: When the ASO binds to its target mRNA, the DNA:RNA heteroduplex in the gap region is recognized and cleaved by the enzyme RNase H1, which is present in the nucleus and cytoplasm.[1][15] The 2'-O-MOE wings protect the ASO from nuclease degradation and increase its binding affinity to the target RNA.[15][16] This mechanism leads to the degradation of the target mRNA and subsequent reduction in protein expression.
-
Steric Blockade: ASOs that are fully modified with 2'-O-MOE (without a DNA gap) do not activate RNase H.[15] Instead, they can act as steric blockers to inhibit translation or modulate pre-mRNA splicing.[15][16] It is crucial to know the design of your ASO to understand its mechanism of action.
Data Presentation
Table 1: Example Dose-Response of a 2'-O-MOE ASO Targeting Human Tau in PS19 Mice
| ASO Concentration | Mean Tau mRNA Reduction (%) | Standard Deviation |
| Saline Control | 0 | N/A |
| 10 µg | 25 | 8 |
| 30 µg | 48 | 12 |
| 100 µg | 75 | 6 |
Data is illustrative and based on trends observed in published studies.[17]
Table 2: Comparison of Delivery Methods for a 2'-O-MOE ASO Targeting MALAT1 in HeLa Cells
| Delivery Method | ASO Concentration | MALAT1 mRNA Knockdown (%) | Cell Viability (%) |
| Gymnotic Delivery | 5 µM | 60 | >95 |
| Lipid Transfection | 10 nM | 85 | 80 |
| Electroporation | 1 µM | 90 | 65 |
Data is illustrative and based on trends observed in published studies.[1][9]
Experimental Protocols
Protocol 1: ASO Transfection in Adherent Cells using a Cationic Lipid Reagent
This protocol is a general guideline and should be optimized for your specific cell line and ASO.
Materials:
-
Adherent cells in culture
-
2'-O-MOE ASO stock solution (e.g., 20 µM in nuclease-free water)
-
Cationic lipid transfection reagent (e.g., Lipofectamine® 2000)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in your chosen plate format to reach 70-90% confluency at the time of transfection.[1][5]
-
Preparation of ASO-Lipid Complexes (per well of a 24-well plate): a. In tube A, dilute the desired amount of ASO (e.g., to a final concentration of 10 nM) in 50 µL of serum-free medium. Mix gently. b. In tube B, dilute the optimized amount of lipid reagent (e.g., 1-2 µL) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[5] c. Combine the contents of tube A and tube B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.[1]
-
Transfection: a. Aspirate the old medium from the cells. b. Add the 100 µL of ASO-lipid complex to each well. c. Add 400 µL of complete growth medium to each well.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells for RNA or protein analysis to assess knockdown efficiency.
Protocol 2: Gymnotic Delivery of ASOs in Cell Culture
Materials:
-
Cells in culture (adherent or suspension)
-
2'-O-MOE ASO stock solution
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed cells as you would for a standard culture. For adherent cells, allow them to attach overnight.
-
ASO Addition: Directly add the ASO stock solution to the culture medium to achieve the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).[2][11]
-
Incubation: Incubate the cells for an extended period, often 2-6 days, as uptake is slower than with transfection reagents.[2] For long-term experiments, the medium containing the ASO can be replaced every few days.
-
Analysis: Harvest cells for downstream analysis.
Protocol 3: Quantitative RT-PCR (qRT-PCR) for Gene Knockdown Analysis
Materials:
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers for your target gene and at least one stable housekeeping gene
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from ASO-treated and control cells using a commercial kit, following the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.[1]
-
RNA Quantification and Quality Control: Measure the concentration and purity of the RNA (e.g., using a NanoDrop spectrophotometer). The A260/A280 ratio should be ~2.0.
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR: a. Set up qPCR reactions in triplicate for each sample and each gene (target and housekeeping). b. Run the qPCR plate on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of your target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the ASO-treated samples to the negative control-treated samples.[17]
Protocol 4: Western Blot for Protein Knockdown Analysis
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to your target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer, quantify protein concentration, and normalize all samples to the same concentration.[18]
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[19]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[18]
-
Antibody Incubation: a. Incubate the membrane with the primary antibody for your target protein overnight at 4°C.[18] b. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the extent of protein knockdown.
Visualizations
Caption: A troubleshooting flowchart for poor ASO-mediated gene knockdown.
Caption: A typical experimental workflow for ASO-mediated gene knockdown studies.
Caption: The mechanism of action for RNase H-dependent 2'-O-MOE gapmer ASOs.
References
- 1. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 2. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aumbiotech.com [aumbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 14. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idtdna.com [idtdna.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. merckmillipore.com [merckmillipore.com]
Technical Support Center: Incorporation of 2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C)
Welcome to the technical support center for the incorporation of 2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C) into synthetic oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of incorporating 2'-MOE-C into oligonucleotides?
A1: Incorporating this compound (2'-MOE-C) offers several key advantages, making it a popular modification in therapeutic oligonucleotides, particularly antisense oligonucleotides (ASOs).[1][2][3] These benefits include:
-
Enhanced Nuclease Resistance: The 2'-MOE group protects the oligonucleotide from degradation by cellular nucleases, increasing its stability and half-life in vivo.[1][2][4]
-
Increased Binding Affinity: 2'-MOE modifications promote an RNA-like A-form duplex geometry, which leads to a higher binding affinity and thermodynamic stability when hybridized to a target RNA sequence.[1][4] Each 2'-MOE modification can increase the melting temperature (Tm) by 0.9 to 1.6 °C.[1]
-
Reduced Toxicity: Compared to first-generation modifications like phosphorothioates alone, 2'-MOE modifications have been associated with a better safety profile and lower cytotoxicity.[2][4]
-
Improved Specificity: Oligonucleotides containing 2'-MOE modifications have demonstrated enhanced specificity, with a greater loss of affinity in the presence of sequence mismatches.[1]
Q2: What is the recommended coupling time for 2'-MOE-C phosphoramidite (B1245037) during solid-phase synthesis?
A2: A coupling time of 6 minutes is generally recommended for incorporating 2'-MOE phosphoramidites, including 2'-MOE-C, during automated solid-phase oligonucleotide synthesis.[4][5]
Q3: Are there any specific considerations for the deprotection of oligonucleotides containing 2'-MOE-C?
A3: While standard deprotection protocols can often be employed, it is crucial to be aware of the protecting groups used on the 2'-MOE nucleobases.[4] For instance, if 2'-MOE-Bz-5-Me-C (benzoyl-protected 5-methyl-cytidine) is used, methylamine (B109427) should be avoided during deprotection to prevent methylation of the N4 position of cytidine.[4] It is always best to consult the recommendations provided by the phosphoramidite supplier. For some applications, a two-step deprotection process may be necessary.[6]
Q4: What are the common impurities that can arise during the synthesis of 2'-MOE-C containing oligonucleotides?
A4: As with standard oligonucleotide synthesis, common impurities include shorter, truncated sequences (n-1, n-2mers) resulting from incomplete coupling reactions.[7] Other potential impurities can include sequences with failed removal of protecting groups or by-products from side reactions during synthesis and deprotection.[7]
Q5: What purification methods are suitable for oligonucleotides modified with 2'-MOE-C?
A5: Several purification methods can be used for 2'-MOE-C containing oligonucleotides, with the choice depending on the length of the oligonucleotide and the required purity. Common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates the full-length product from truncated sequences based on hydrophobicity.[6][8] It is particularly effective for oligonucleotides containing hydrophobic modifications like 2'-MOE.
-
Anion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on charge and is effective for purifying sequences with significant secondary structure.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution and is suitable for obtaining very high purity oligonucleotides, especially for longer sequences.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency of 2'-MOE-C | 1. Suboptimal Activator: The activator may not be efficient for the 2'-MOE phosphoramidite. 2. Insufficient Coupling Time: The standard coupling time may be too short. 3. Degraded Phosphoramidite: The 2'-MOE-C phosphoramidite may have degraded due to moisture or improper storage. | 1. Consider using DCI (4,5-dicyanoimidazole) as the activator.[6] 2. Increase the coupling time. A 6-minute coupling time is often recommended, but optimization may be necessary.[4][5] For some modifications, a 15-minute coupling time has been suggested.[6] 3. Use fresh, anhydrous acetonitrile (B52724) for dissolution and ensure the phosphoramidite is stored under inert gas and protected from moisture. |
| Presence of Unexpected Peaks in HPLC/LC-MS Analysis | 1. Incomplete Deprotection: Protecting groups on the nucleobases or phosphate (B84403) backbone may not be fully removed. 2. Base Modification: The deprotection conditions may have caused chemical modification of the nucleobases (e.g., methylation). 3. Formation of Truncated Sequences: Inefficient capping or coupling can lead to a higher proportion of shorter oligonucleotides. | 1. Review and optimize the deprotection protocol. Ensure the correct deprotection agent, temperature, and time are used based on the specific protecting groups present.[9][10] 2. Avoid using methylamine for deprotection if your 2'-MOE-C amidite is sensitive to it.[4] Consider alternative deprotection reagents as recommended by the supplier. 3. Ensure efficient capping after each coupling step. Consider using a phosphoramidite-based capping reagent like Unicap for sensitive modifications.[6] |
| Poor Resolution During RP-HPLC Purification | 1. Secondary Structure Formation: The oligonucleotide may be forming secondary structures that interfere with separation. 2. Suboptimal HPLC Conditions: The mobile phase, gradient, or temperature may not be optimized for the specific oligonucleotide. | 1. Perform purification at an elevated temperature (e.g., 55-60 °C) to disrupt secondary structures. 2. Optimize the HPLC method by adjusting the ion-pairing reagent concentration, the organic solvent gradient, and the column temperature. |
| Low Yield of Purified Oligonucleotide | 1. Inefficient Synthesis: Low overall yield from the solid-phase synthesis. 2. Loss During Purification: The purification method may not be optimal, leading to loss of the product. | 1. Optimize all steps of the synthesis cycle, including coupling, capping, oxidation, and detritylation. 2. For purification, carefully select the method based on the oligonucleotide length and properties. For longer oligos, PAGE or IE-HPLC might provide better recovery of pure product compared to RP-HPLC. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 2'-MOE-C Modified Oligonucleotide
This protocol outlines the general steps for incorporating a 2'-MOE-C phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
2'-MOE-C phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, G, T/U, C)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., DCI)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Preparation: Ensure the synthesizer is clean, and all reagent lines are primed.
-
Phosphoramidite Preparation: Dissolve the 2'-MOE-C phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite cycle for each nucleotide addition. The cycle typically consists of the following steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl group of the oligonucleotide. For 2'-MOE-C, use a coupling time of at least 6 minutes.[4]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester.
-
-
Repeat Cycle: Repeat the synthesis cycle for each nucleotide in the desired sequence.
-
Final Detritylation: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer or left on for purification (DMT-on purification).
-
Cleavage and Deprotection: Proceed to the cleavage and deprotection protocol.
Protocol 2: Cleavage and Deprotection of a 2'-MOE-C Modified Oligonucleotide
This protocol describes a general procedure for cleaving the oligonucleotide from the solid support and removing the protecting groups. Note: Always refer to the specific deprotection recommendations for the phosphoramidites used in your synthesis.
Materials:
-
CPG solid support with the synthesized oligonucleotide
-
Deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (AMA), depending on the protecting groups)
-
Heating block or oven
Procedure:
-
Transfer Support: Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add Deprotection Solution: Add the appropriate deprotection solution to the vial (e.g., 1 mL of concentrated ammonium hydroxide).
-
Incubation: Tightly cap the vial and incubate at the recommended temperature and duration. A common condition is 55 °C for 8-16 hours. For AMA, deprotection can be much faster (e.g., 10 minutes at 65 °C).[10]
-
Cooling and Transfer: After incubation, cool the vial to room temperature. Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporation: Evaporate the deprotection solution to dryness using a centrifugal vacuum concentrator.
-
Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for quantification and purification.
Visualizations
Caption: Experimental workflow for the synthesis and processing of 2'-MOE-C modified oligonucleotides.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. idtdna.com [idtdna.com]
- 3. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]
- 4. 5-Methyl-U-CE, 2'-MOE Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. ymcamerica.com [ymcamerica.com]
- 8. gilson.com [gilson.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
Validation & Comparative
A Comparative Guide to 2'-O-(2-Methoxyethyl)-cytidine Modified ASOs: Efficacy and Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate antisense oligonucleotide (ASO) chemistry is a critical determinant of therapeutic success. This guide provides an objective comparison of 2'-O-(2-Methoxyethyl)-cytidine (2'-MOE) modified ASOs against two other prominent second-generation modifications: Locked Nucleic Acid (LNA) and constrained ethyl (cEt). The following sections detail their performance based on experimental data, outline the protocols for key validation assays, and visualize the underlying mechanisms and workflows.
Performance Comparison of ASO Modifications
The efficacy of an ASO is a multifactorial equation balancing target affinity, nuclease resistance, RNase H activation, and importantly, a favorable safety profile. Below is a summary of quantitative data comparing 2'-MOE, LNA, and cEt modified ASOs.
In Vitro and In Vivo Potency
| ASO Modification | Target | Model System | Potency (IC50/ED50) | Key Findings |
| 2'-MOE | TRADD mRNA | bEND cells | IC50: ~8 nM[1][2] | Demonstrates good potency in vitro. |
| LNA | TRADD mRNA | bEND cells | IC50: ~32 nM (4-fold less potent than MOE in this specific sequence)[1][2] | Potency can be sequence-dependent. |
| 2'-MOE | TRADD mRNA | Mouse Liver | ED50: ~2.5 mg/kg[2] | Effective target reduction in vivo. |
| LNA | TRADD mRNA | Mouse Liver | ED50: ~0.37 mg/kg (~6-7 fold more potent than MOE)[2] | Significantly higher potency in vivo compared to MOE.[1] |
| 2'-MOE | PTEN mRNA | Mouse Liver | ED50: 9.5 mg/kg[3] | Established baseline for in vivo potency. |
| LNA | PTEN mRNA | Mouse Liver | ED50: 2.1 mg/kg[3] | Demonstrates superior potency over MOE. |
| S-cEt | PTEN mRNA | Mouse Liver | ED50: 2.4 mg/kg[3] | Potency is comparable to LNA and superior to MOE. |
Hepatotoxicity Profile
| ASO Modification | Model System | Key Toxicity Findings |
| 2'-MOE | Mice | Generally well-tolerated with no significant increases in liver transaminases (ALT/AST) at therapeutic doses.[1][4] |
| LNA | Mice | Associated with profound hepatotoxicity, including significant elevations in ALT and AST (greater than 10-fold to over 100-fold increases), increased liver weight, and hepatocellular necrosis.[1][4][5] This toxicity is dose- and sequence-dependent.[1][6] |
| S-cEt | Mice | Exhibits a favorable safety profile, with no significant hepatotoxicity observed even at high doses, similar to 2'-MOE ASOs.[3] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ASO efficacy. The following are protocols for key experiments cited in the comparison of 2'-MOE, LNA, and cEt ASOs.
In Vitro ASO Efficacy Assessment in Cell Culture
Objective: To determine the concentration-dependent inhibition of a target mRNA by a panel of ASOs.
Materials:
-
Target cells (e.g., HeLa, bEND, or a disease-relevant cell line)
-
ASOs with 2'-MOE, LNA, and cEt modifications
-
Transfection reagent (for lipid-mediated delivery) or appropriate buffer for gymnotic delivery
-
Cell culture medium and supplements
-
Reagents for RNA extraction and qRT-PCR
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density that will result in approximately 80-90% confluency at the time of analysis.
-
ASO Delivery:
-
Transfection: Prepare ASO-lipid complexes according to the manufacturer's protocol. Add the complexes to the cells at a range of concentrations (e.g., 1 nM to 100 nM).
-
Gymnotic Uptake: For ASOs with phosphorothioate (B77711) backbones, add "naked" ASO directly to the culture medium at higher concentrations (e.g., 0.5 µM to 10 µM).
-
-
Incubation: Incubate the cells with the ASOs for a predetermined period (e.g., 24 to 72 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
qRT-PCR: Perform quantitative reverse transcription PCR to measure the relative expression of the target mRNA, normalized to a stable housekeeping gene.
-
Data Analysis: Calculate the IC50 value, which is the concentration of ASO that produces a 50% reduction in the target mRNA level.
In Vivo ASO Efficacy Assessment in Mice
Objective: To evaluate the dose-dependent reduction of a target mRNA in a specific tissue (e.g., liver) following systemic administration of ASOs.
Materials:
-
Laboratory mice (e.g., Balb/c)
-
ASOs with 2'-MOE, LNA, and cEt modifications, formulated in sterile saline
-
Syringes and needles for administration (e.g., intraperitoneal or subcutaneous injection)
-
Tissue homogenization equipment and reagents
-
Reagents for RNA extraction and qRT-PCR
Protocol:
-
Animal Dosing: Administer the ASOs to mice via the chosen route at a range of doses (e.g., 1 mg/kg to 50 mg/kg). A typical dosing schedule is twice a week for three weeks.
-
Tissue Collection: At the end of the study, euthanize the mice and collect the target tissue (e.g., liver).
-
Tissue Homogenization and RNA Extraction: Homogenize the tissue and extract total RNA.
-
qRT-PCR: Quantify the target mRNA levels as described in the in vitro protocol.
-
Data Analysis: Determine the ED50 value, which is the dose of ASO that results in a 50% reduction of the target mRNA in the specified tissue.
RNase H Cleavage Assay
Objective: To confirm that the ASO-mediated reduction of the target RNA is dependent on RNase H activity.
Materials:
-
Target RNA (in vitro transcribed or total cellular RNA)
-
ASO
-
RNase H enzyme and reaction buffer
-
Reagents for gel electrophoresis (e.g., agarose (B213101) or polyacrylamide) and visualization (e.g., ethidium (B1194527) bromide or fluorescent probe)
Protocol:
-
Hybridization: Anneal the ASO to the target RNA by heating and slow cooling to form an RNA:DNA heteroduplex.
-
RNase H Reaction: Incubate the RNA:ASO duplex with RNase H at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Quenching: Stop the reaction by adding a chelating agent like EDTA.
-
Analysis: Analyze the reaction products by gel electrophoresis. Cleavage of the RNA by RNase H will result in smaller RNA fragments.
In Vivo Hepatotoxicity Assessment
Objective: To evaluate the potential liver toxicity of ASOs in vivo.
Materials:
-
Laboratory mice
-
ASOs with 2'-MOE, LNA, and cEt modifications
-
Blood collection supplies
-
Serum chemistry analyzer
-
Histopathology equipment and reagents
Protocol:
-
ASO Administration: Dose the mice with the ASOs as described in the in vivo efficacy protocol.
-
Blood Collection and Serum Chemistry: At the end of the study, collect blood from the mice and separate the serum. Measure the levels of liver enzymes, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Organ Weight and Histopathology: Euthanize the animals and weigh the liver. Fix a portion of the liver in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver morphology and signs of injury (e.g., necrosis, inflammation).
-
Data Analysis: Compare the serum enzyme levels, liver weights, and histopathological findings between the different ASO treatment groups and a saline-treated control group.
Visualizing the Mechanisms and Workflows
Diagrams are essential for a clear understanding of complex biological processes and experimental designs. The following Graphviz diagrams illustrate the RNase H-mediated ASO mechanism of action and a typical experimental workflow for validating ASO efficacy.
Caption: RNase H-mediated ASO mechanism of action.
Caption: Experimental workflow for ASO efficacy validation.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
2'-O-(2-Methoxyethyl)-cytidine (2'-MOE) vs. Locked Nucleic Acid (LNA) in Antisense Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for targeting disease-associated RNAs. The efficacy and safety of ASOs are critically dependent on the chemical modifications of the nucleotide building blocks. Among the most pivotal second and third-generation modifications are 2'-O-(2-Methoxyethyl) (2'-MOE) and Locked Nucleic Acid (LNA), respectively. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection and design of ASO-based therapeutics.
Performance Comparison: 2'-MOE vs. LNA
The choice between 2'-MOE and LNA modifications in ASO design involves a trade-off between binding affinity, potency, and potential toxicity. While LNA generally offers superior target affinity, this can be associated with a higher risk of hepatotoxicity.
Quantitative Data Summary
| Parameter | 2'-O-(2-Methoxyethyl) (2'-MOE) | Locked Nucleic Acid (LNA) | Key Findings & References |
| Binding Affinity (ΔTm per modification) | +1.5 to +2.5 °C | +2 to +8 °C | LNA exhibits a significantly higher binding affinity to complementary RNA.[1][2] |
| Nuclease Resistance | High | Very High | Both modifications confer substantial resistance to nuclease degradation compared to unmodified DNA.[1][3] Some studies suggest LNA may have slightly superior resistance. |
| In Vivo Potency (mRNA reduction) | Effective | Up to 5-fold more potent than 2'-MOE in some studies. | LNA-modified ASOs can achieve greater target mRNA reduction at lower doses.[3] However, this increased potency is not always observed and can be sequence-dependent.[3] |
| Hepatotoxicity | Generally well-tolerated with a good safety profile. | Associated with a significant risk of dose-dependent hepatotoxicity, including elevated serum transaminases (ALT, AST) and liver histopathology.[3][4] | This is a critical differentiating factor. The hepatotoxicity of LNA ASOs has been linked to off-target effects and is a major consideration for therapeutic development.[3][4] |
| RNase H Activity | Does not support RNase H cleavage. Used in "gapmer" designs. | Does not support RNase H cleavage. Used in "gapmer" designs. | Both modifications are typically incorporated in the "wings" of a gapmer ASO to confer high affinity and nuclease resistance, while the central DNA "gap" recruits RNase H for target degradation.[3][5] |
Mechanism of Action: RNase H-Mediated Degradation
The predominant mechanism of action for many ASOs utilizing 2'-MOE or LNA modifications is the recruitment of RNase H1, an endogenous enzyme that cleaves the RNA strand of a DNA:RNA heteroduplex. This is achieved through a "gapmer" design.
Structural and Property Comparison
The distinct chemical structures of 2'-MOE and LNA modifications underpin their differing performance characteristics. The methylene (B1212753) bridge in LNA "locks" the ribose ring in an RNA-like C3'-endo conformation, leading to higher binding affinity.
Detailed Experimental Protocols
In Vivo ASO Hepatotoxicity Assessment in Mice
Objective: To evaluate the potential for ASO-induced liver toxicity in a mouse model.
Methodology:
-
Animal Model: Male BALB/c or CD-1 mice (6-8 weeks old).
-
ASO Administration: Administer ASOs via subcutaneous (s.c.) or intravenous (i.v.) injection. Dosing can be a single high dose or multiple doses over a period of 1-4 weeks. A saline-injected group serves as a negative control.
-
Monitoring: Monitor animal body weight and general health daily.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for serum chemistry analysis. Euthanize animals and collect liver tissue.
-
Serum Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
-
Liver Analysis:
-
Record liver weight.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological evaluation (H&E staining).
-
Snap-freeze a portion of the liver in liquid nitrogen for RNA or protein analysis.
-
-
Data Analysis: Compare serum transaminase levels, liver-to-body weight ratios, and histopathological findings between ASO-treated and control groups.
Thermal Melting (Tm) Analysis of ASO:RNA Duplexes
Objective: To determine the binding affinity of an ASO to its complementary RNA target by measuring the melting temperature (Tm) of the duplex.
Methodology:
-
Oligonucleotide Preparation: Prepare equimolar concentrations (e.g., 4 µM) of the ASO and its complementary RNA oligonucleotide in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement:
-
Anneal the ASO and RNA by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the peak of the first derivative of the melting curve (absorbance vs. temperature).
In Vitro Nuclease Resistance Assay
Objective: To assess the stability of ASOs against nuclease degradation.
Methodology:
-
ASO Labeling: Label the 5' end of the ASO with ³²P using T4 polynucleotide kinase.
-
Nuclease Digestion: Incubate the labeled ASO with a nuclease, such as snake venom phosphodiesterase (a 3'-exonuclease), in an appropriate buffer at 37°C.
-
Time Course: Take aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA and formamide).
-
Gel Electrophoresis: Separate the digestion products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the gel by autoradiography. The rate of disappearance of the full-length ASO band indicates its stability against the nuclease.
ASO Activity Assay in Cell Culture
Objective: To evaluate the ability of an ASO to reduce the expression of a target mRNA in vitro.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cell line) in 24-well plates and grow to 70-80% confluency.
-
ASO Transfection: Transfect the cells with the ASO using a lipid-based transfection reagent (e.g., Lipofectamine) or through gymnosis (unassisted delivery), depending on the ASO chemistry and cell type. Include a non-targeting control ASO.
-
Incubation: Incubate the cells for 24-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA.
-
Gene Expression Analysis: Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR). Normalize the target gene expression to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of target mRNA reduction relative to the cells treated with the non-targeting control ASO.
Conclusion
Both 2'-MOE and LNA are highly valuable modifications in the development of antisense oligonucleotides. 2'-MOE offers a well-established balance of efficacy and a favorable safety profile, making it a cornerstone of several approved ASO drugs. LNA provides the potential for significantly enhanced potency due to its superior binding affinity, which may be advantageous for certain targets or delivery challenges. However, the associated risk of hepatotoxicity necessitates careful sequence design and thorough preclinical safety assessment. The choice between these modifications will depend on the specific therapeutic application, the target, and the desired balance between potency and safety. Newer generation chemistries, such as constrained ethyl (cEt), which combine features of both 2'-MOE and LNA, are also emerging as promising alternatives.
References
- 1. Construction of a Tm-value prediction model and molecular dynamics study of AmNA-containing gapmer antisense oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASO transfection of iPSC-derived cells [protocols.io]
- 3. aumbiotech.com [aumbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs | PLOS One [journals.plos.org]
A Comparative Guide to 2'-O-Methoxyethyl (MOE) and Other 2'-Modifications for Antisense Oligonucleotides
For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications for antisense oligonucleotides (ASOs) is a critical determinant of therapeutic success. Among the second-generation modifications, 2'-O-Methoxyethyl (2'-O-MOE) has emerged as a widely adopted standard, offering a favorable balance of binding affinity, nuclease resistance, and in vivo tolerability. This guide provides an objective comparison of the in vitro and in vivo activities of 2'-O-MOE with other prominent 2'-modifications, including 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), and Locked Nucleic Acid (LNA), supported by experimental data and detailed methodologies.
Key Performance Parameters: A Tabular Comparison
The following tables summarize the quantitative performance of 2'-O-MOE and other 2'-modifications across key parameters. These values are compiled from various studies and are intended to provide a comparative overview. It is important to note that direct comparisons can be influenced by the specific oligonucleotide sequence, gap design, and experimental conditions.
Table 1: In Vitro Performance Comparison
| Modification | Target Gene | Cell Line | IC50 (nM) | Melting Temperature (Tm) Increase (°C/modification) | Nuclease Resistance |
| 2'-O-MOE | PTEN | AML-12 | 43[1] | 1.5[2] | High[3][4] |
| 2'-O-Methyl (2'-OMe) | CTNNB1 | HeLa | Less potent than 2'-O-MOE[3] | ~1.5 | Moderate |
| 2'-Fluoro (2'-F) | - | - | - | ~2.0 | High[5] |
| Locked Nucleic Acid (LNA) | TRADD | bEND | ~32 (4-fold less potent than MOE for this sequence)[2] | 2-8 | Very High |
| 2'-O-NMA | PTEN | AML-12 | 38[1] | Similar to 2'-O-MOE[1] | High[6] |
Table 2: In Vivo Performance Comparison
| Modification | Target Gene | Animal Model | Efficacy (ED50, mg/kg) | Hepatotoxicity (ALT Levels) |
| 2'-O-MOE | TRADD | Mouse | ~2.5 (for 2-14-2 gapmer)[2] | No significant increase[7] |
| 2'-O-Methyl (2'-OMe) | - | - | - | - |
| Locked Nucleic Acid (LNA) | TRADD | Mouse | ~0.37 (for 2-14-2 gapmer)[2] | Significant increase[7] |
| S-cEt | PTEN | Mouse | 2.4 | Normal[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation of the presented data.
In Vitro Potency (IC50) Determination
Objective: To determine the concentration of an ASO required to inhibit 50% of the target mRNA expression in cultured cells.
Methodology:
-
Cell Culture and Seeding: Plate cells (e.g., HeLa, AML-12) in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of transfection.
-
ASO Transfection: On the following day, transfect the cells with a range of ASO concentrations using a suitable transfection reagent (e.g., Lipofectamine). Include a negative control ASO with a scrambled sequence and a mock-transfected control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for ASO uptake and target mRNA degradation.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Quantitative RT-PCR (qRT-PCR): Synthesize cDNA from the extracted RNA and perform qRT-PCR to quantify the expression levels of the target gene and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the percentage of target mRNA inhibition for each ASO concentration relative to the mock-transfected control. Plot the percentage of inhibition against the logarithm of the ASO concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy and Toxicity Assessment in Mice
Objective: To evaluate the in vivo efficacy (target mRNA reduction) and potential hepatotoxicity of ASOs in a mouse model.
Methodology:
-
Animal Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
ASO Administration: Administer the ASOs to the mice via a clinically relevant route, such as subcutaneous or intravenous injection. The dosing regimen can vary (e.g., twice weekly for three weeks). Include a saline-treated control group.
-
Monitoring: Monitor the animals for any signs of toxicity, including changes in body weight and behavior.
-
Sample Collection: At the end of the study, collect blood samples for serum chemistry analysis (e.g., ALT, AST) and euthanize the animals. Harvest tissues of interest (e.g., liver) for RNA and histological analysis.
-
RNA Analysis: Extract total RNA from the harvested tissues and perform qRT-PCR to determine the level of target mRNA reduction compared to the saline-treated group.
-
Histopathology: Fix, embed, and section the harvested tissues for histological staining (e.g., H&E) to assess for any signs of tissue damage or inflammation.
-
Data Analysis: Calculate the ED50 (the dose required to achieve 50% of the maximum effect) for target mRNA reduction. Analyze serum chemistry and histopathology data to assess toxicity.
Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature of an ASO-RNA duplex, which is an indicator of binding affinity.
Methodology:
-
Sample Preparation: Prepare solutions containing the ASO and its complementary RNA target in a suitable buffer (e.g., phosphate-buffered saline).
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Generation: Slowly increase the temperature of the sample at a constant rate (e.g., 1°C/minute) and monitor the absorbance at 260 nm. As the duplex melts into single strands, the absorbance will increase.
-
Tm Determination: The Tm is the temperature at which 50% of the duplex has dissociated. This is determined from the midpoint of the absorbance transition curve.
Nuclease Stability Assay
Objective: To assess the resistance of modified oligonucleotides to degradation by nucleases.
Methodology:
-
Sample Incubation: Incubate the modified oligonucleotides in a solution containing nucleases, such as snake venom phosphodiesterase or fetal bovine serum, at 37°C for various time points.
-
Reaction Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., EDTA).
-
Analysis: Analyze the integrity of the oligonucleotides at each time point using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the rate of degradation.
Visualizing Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate important workflows and pathways related to the evaluation and mechanism of action of modified oligonucleotides.
Caption: Workflow for in vivo efficacy and toxicity assessment of ASOs.
Caption: Mechanisms of action for antisense oligonucleotides.
Caption: General mechanisms of off-target toxicity of modified ASOs.
Conclusion
The choice of 2'-modification for an antisense oligonucleotide is a multifaceted decision that requires careful consideration of the desired therapeutic profile. 2'-O-MOE modified oligonucleotides have demonstrated a robust and well-balanced profile, leading to their widespread use in clinical development. They offer a significant improvement in nuclease resistance and binding affinity over first-generation phosphorothioate (B77711) ASOs, with a generally favorable in vivo safety profile.
In comparison, LNA modifications can provide even greater binding affinity and in vitro potency, potentially leading to higher in vivo efficacy at lower doses.[7] However, this increased potency can be associated with a higher risk of hepatotoxicity.[7] 2'-O-Methyl modifications offer a more modest improvement in binding affinity compared to 2'-O-MOE and may result in lower potency.[3] 2'-Fluoro modifications also enhance binding affinity and nuclease resistance and are a viable alternative, though direct, extensive comparative studies with 2'-O-MOE across various platforms are less common in the public domain.
Ultimately, the optimal 2'-modification will depend on the specific therapeutic target, the desired mechanism of action, and the acceptable safety margin. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the design and development of next-generation antisense therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. synoligo.com [synoligo.com]
- 6. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
2'-O-(2-Methoxyethyl)-Cytidine Modified Oligonucleotides: A Comparative Guide to Nuclease Resistance
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is intrinsically linked to their stability in biological systems. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their efficacy. Chemical modifications are therefore crucial to enhance their drug-like properties. Among these, the 2'-O-(2-Methoxyethyl) (2'-MOE) modification, particularly of cytidine, has emerged as a cornerstone of antisense technology, offering a significant improvement in nuclease resistance and pharmacokinetic profiles. This guide provides an objective comparison of the nuclease resistance of 2'-MOE-cytidine modified oligonucleotides against other common modifications, supported by experimental data and detailed protocols.
Enhanced Nuclease Resistance of 2'-MOE Modified Oligonucleotides
The 2'-MOE modification provides a steric shield to the phosphodiester backbone, the primary target of nuclease degradation. The bulky methoxyethyl group at the 2' position of the ribose sugar hinders the approach of nuclease enzymes, thereby slowing down the rate of cleavage.[1][2] This modification has been shown to be particularly effective against 3'-exonucleases, a major source of oligonucleotide degradation in serum.[3][4]
Comparative Nuclease Stability
The following table summarizes the comparative stability of various modified oligonucleotides in the presence of nucleases, as reported in the literature. The data highlights the superior nuclease resistance conferred by the 2'-MOE modification.
| Oligonucleotide Modification | Nuclease Source | Half-life / % Intact | Reference |
| 2'-O-Methoxyethyl (2'-MOE) | Snake Venom Phosphodiesterase | >100-fold increase in half-life compared to MOE-RNA and LNA | [5] |
| 2'-O-Methoxyethyl (2'-MOE) | Mouse Serum | Significantly more stable than ASOs with one or two phosphodiester linkages | [4] |
| Phosphorothioate (B77711) (PS) | Snake Venom Phosphodiesterase | More stable than unmodified DNA | [6] |
| Unmodified DNA | Snake Venom Phosphodiesterase | Rapidly degraded | [6] |
| 2'-O-Methyl (2'-OMe) | Serum Nucleases | As resistant as phosphorothioate-modified oligonucleotides | [7] |
| Locked Nucleic Acid (LNA) | Snake Venom Phosphodiesterase | Less stable than cMOE and cEt modified oligonucleotides | [5] |
Experimental Protocol: Nuclease Resistance Assay
This protocol describes a typical in vitro nuclease resistance assay using snake venom phosphodiesterase (SVPD), a 3'-exonuclease, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Materials:
-
2'-MOE-cytidine modified oligonucleotide
-
Control oligonucleotides (e.g., unmodified, phosphorothioate-modified)
-
Snake Venom Phosphodiesterase (SVPD) (from Crotalus adamanteus)
-
Glycine (B1666218) buffer (200 mM glycine, 15 mM MgCl₂, pH 9)
-
Nuclease-free water
-
Acetonitrile (B52724) (MeCN)
-
TBE buffer (Tris-borate-EDTA)
-
HPLC system with a suitable reverse-phase column
Procedure:
-
Oligonucleotide Preparation: Dissolve the 2'-MOE-modified and control oligonucleotides in nuclease-free water to a stock concentration of 200 µM.
-
Enzyme Preparation: Prepare a stock solution of SVPD at 0.05 mU/µL in nuclease-free water.
-
Reaction Setup:
-
In a microcentrifuge tube, mix 7 µL of the 200 µM oligonucleotide stock solution with glycine buffer to a final volume of 92 µL.
-
Cool the mixture to 0°C.
-
Add 8 µL of the 0.05 mU/µL SVPD stock solution to initiate the reaction. The final enzyme concentration is 0.4 mU in a 100 µL reaction volume.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 17.9 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume (17.9 µL) of acetonitrile (MeCN) to the aliquot.
-
Sample Preparation for Analysis:
-
Dry the quenched samples in a vacuum centrifuge.
-
Resuspend the dried pellet in 7 µL of 0.5x TBE buffer.
-
-
HPLC Analysis:
-
Inject the resuspended sample into the HPLC system.
-
Separate the intact oligonucleotide from its degradation products using a reverse-phase column with an appropriate gradient of acetonitrile in a suitable buffer (e.g., triethylammonium (B8662869) acetate).
-
Monitor the elution profile at 260 nm.
-
-
Data Analysis:
-
Calculate the percentage of intact oligonucleotide remaining at each time point by integrating the area under the peak corresponding to the full-length oligonucleotide.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life.
-
Experimental Workflow
The following diagram illustrates the workflow of the nuclease resistance assay.
References
- 1. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, thermal stability and resistance to enzymatic hydrolysis of the oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Structure-Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-O-MOE Modified Duplexes: A Comparative Guide to Thermal Stability
For researchers, scientists, and drug development professionals, understanding the thermal stability of modified oligonucleotides is paramount for the design and application of effective nucleic acid therapeutics. This guide provides a comprehensive comparison of the thermal stability of duplexes containing 2'-O-(2-methoxyethyl) (2'-O-MOE) modifications against other common nucleic acid alternatives, supported by experimental data.
The 2'-O-MOE modification is a cornerstone of second-generation antisense oligonucleotide (ASO) technology, prized for its ability to enhance nuclease resistance, increase binding affinity to target RNA, and reduce cellular toxicity.[1][2] A key metric for evaluating the binding affinity and stability of these modified duplexes is the melting temperature (Tm), the temperature at which half of the duplex dissociates. This guide delves into the thermal stability of 2'-O-MOE modified duplexes, offering a comparative analysis with other modifications to inform the selection of optimal chemistries for therapeutic and research applications.
Comparative Thermal Stability (Tm) of Modified Duplexes
The thermal stability of oligonucleotide duplexes is significantly influenced by the chemical modifications of the sugar moiety. The following tables summarize the melting temperatures (Tm) of duplexes containing 2'-O-MOE modifications in comparison to unmodified DNA and RNA, as well as other common modifications like 2'-O-Methyl (2'-O-Me) and Locked Nucleic Acid (LNA).
Table 1: Comparison of Tm for a 14-mer Uridine-Modified Strand Hybridized to an Unmodified Adenosine Strand
| Modified Strand (U₁₄) | Complementary Strand (A₁₄) | Tm (°C) | ΔTm per Modification (°C) vs. RNA |
| RNA (UOH) | RNA (AOH) | 24 | - |
| 2'-O-Methyl (UOMe) | RNA (AOH) | 36 | +0.86 |
| 2'-O-MOE (UOMOE) | RNA (AOH) | 40 | +1.14 |
| 2'-O-Cyanoethyl (UOCE) | RNA (AOH) | 43 | +1.36 |
Experimental Conditions: 2 µM of each strand in a buffer containing 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA (pH 7.0).[3]
Table 2: General Order of Duplex Thermostability
| Duplex Type | Relative Stability |
| DNA:DNA | Least Stable |
| DNA:RNA | ↓ |
| RNA:RNA | ↓ |
| RNA:2'-O-Me RNA | Most Stable |
This table provides a general trend of increasing thermostability. The exact Tm values are sequence-dependent.[4]
Table 3: Impact of Various 2'-Modifications on Duplex Stability
| Modification | Change in Tm per Modification (°C) |
| 2'-O-Methyl (2'-O-Me) | +0.6 to +1.2 |
| 2'-O-MOE | +0.9 to +1.6 |
| 2'-Fluoro (2'-F) | +2.5 |
| Locked Nucleic Acid (LNA) | +3.0 to +9.6 |
These values represent the approximate increase in melting temperature per modification compared to a DNA:RNA duplex and can vary based on sequence and experimental conditions.[2][5]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide: UV melting temperature (Tm) analysis.
UV Melting Temperature (Tm) Analysis
This protocol outlines the determination of the melting temperature of nucleic acid duplexes using a UV-Vis spectrophotometer.[3][6][7][8]
1. Sample Preparation:
-
Dissolve the purified oligonucleotides (e.g., a 2'-O-MOE modified strand and its complementary RNA strand) in the desired buffer. A common buffer consists of 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, adjusted to pH 7.0.[3]
-
The final concentration of each oligonucleotide strand is typically in the range of 2-4 µM.[3][8]
-
For accurate concentration determination, measure the absorbance of the single-stranded oligonucleotides at 260 nm.
2. Duplex Formation (Annealing):
-
Mix equal molar amounts of the complementary oligonucleotide strands in a microcentrifuge tube.
-
To ensure complete dissociation of any pre-existing secondary structures, heat the solution to 85-95°C for 5-10 minutes.[3]
-
Gradually cool the solution to room temperature (or a lower holding temperature like 15°C) to allow for the formation of the duplex. A slow cooling rate (e.g., 1.0 °C/min) is recommended.[3]
3. UV Spectrophotometer Setup:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Set the wavelength for monitoring absorbance to 260 nm.
-
Blank the instrument using the same buffer in which the oligonucleotides are dissolved.
4. Melting Curve Acquisition:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer's cell holder.
-
Equilibrate the sample at the starting temperature (e.g., 15-20°C) for a sufficient period (e.g., 10 minutes).
-
Increase the temperature at a constant rate, typically 1.0 °C/min.[3]
-
Record the absorbance at 260 nm as a function of temperature. The absorbance will increase as the duplex melts into single strands (hyperchromic effect).
5. Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This corresponds to the midpoint of the transition in the melting curve.
-
The Tm is typically determined by finding the maximum of the first derivative of the melting curve (dA/dT vs. T).
Visualizing Key Concepts
The following diagrams illustrate important concepts related to the application and analysis of 2'-O-MOE modified oligonucleotides.
Figure 1: Experimental workflow for UV melting temperature (Tm) analysis.
Figure 2: Mechanism of action for a 2'-O-MOE gapmer ASO via RNase H-mediated cleavage.
References
- 1. idtdna.com [idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. ias.ac.in [ias.ac.in]
- 6. jascoinc.com [jascoinc.com]
- 7. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 8. agilent.com [agilent.com]
A Comparative Analysis of Hepatotoxicity Profiles: 2'-O-MOE versus LNA Modified Antisense Oligonucleotides
A deep dive into the preclinical safety data of two leading antisense oligonucleotide chemistries reveals a significant disparity in hepatotoxicity, with 2'-O-methoxyethyl (2'-O-MOE) demonstrating a superior safety profile over locked nucleic acid (LNA) modifications. While LNA ASOs can offer enhanced potency, this often comes at the cost of pronounced liver injury, a critical consideration for therapeutic development.
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for targeting disease-associated RNAs. Chemical modifications to the oligonucleotide backbone are essential for enhancing their drug-like properties, including nuclease resistance, binding affinity, and pharmacokinetic profiles. Among the most utilized second and third-generation modifications are 2'-O-MOE and LNA. This guide provides a comparative overview of their associated hepatotoxicity, supported by experimental data from preclinical studies.
Executive Summary of Comparative Hepatotoxicity
Studies consistently demonstrate that LNA-modified ASOs are associated with a significantly higher risk of hepatotoxicity compared to their 2'-O-MOE counterparts.[1][2] This toxicity manifests as elevations in serum aminotransferases (ALT and AST), increased liver weight, and adverse histopathological findings in the liver.[1] In stark contrast, 2'-O-MOE ASOs typically exhibit a favorable safety profile with minimal to no signs of liver damage at therapeutically relevant doses.[1][3]
Quantitative Comparison of Hepatotoxicity Markers
The following tables summarize key quantitative data from comparative studies in mice, highlighting the differential impact of 2'-O-MOE and LNA ASOs on markers of liver function and health.
Table 1: Serum Transaminase Levels in Mice Treated with 2'-O-MOE vs. LNA ASOs
| ASO Chemistry | Target | Dose (µmol/kg) | Mean ALT (U/L) | Mean AST (U/L) | Citation |
| 2'-O-MOE | TRADD | 4.5 | Within normal range | Within normal range | [1] |
| LNA | TRADD | 4.5 | >10-fold increase | >10-fold increase | [1] |
| 2'-O-MOE | Various | N/A | Minimal to mild increase | Minimal to mild increase | [4] |
| LNA | Various | N/A | Significant increase | Significant increase | [5] |
Note: "Within normal range" indicates that the levels were comparable to saline-treated control animals. Specific values can be found in the cited literature.
Table 2: Liver Weight Changes in Mice Treated with 2'-O-MOE vs. LNA ASOs
| ASO Chemistry | Target | Dose (µmol/kg) | Liver Weight Increase (relative to saline) | Citation |
| 2'-O-MOE | TRADD | 4.5 | 0-17% | [1] |
| LNA | TRADD | 4.5 | 45-62% | [1] |
Table 3: Histopathological Findings in the Liver
| Finding | 2'-O-MOE ASOs | LNA ASOs | Citation |
| Hepatocellular Degeneration | Not observed | Moderate eosinophilic cytoplasmic degeneration | [1] |
| Apoptosis | Not observed | Focal single cell apoptosis, increased activated caspase 3 and Bax expression | [1] |
| Inflammatory Cell Infiltration | Minimal to mild | Mild mononuclear cell infiltration | [1][4] |
Mechanistic Insights into Hepatotoxicity
The underlying mechanisms for the observed hepatotoxicity differ between the two chemistries.
LNA ASO-Induced Hepatotoxicity: The toxicity of LNA ASOs is often independent of the intended target sequence and is linked to their high affinity.[2][6] Evidence suggests that LNA ASO toxicity is mediated by RNase H1-dependent promiscuous cleavage of unintended, very long pre-mRNA transcripts.[6][7] This off-target activity is thought to trigger cellular stress responses. Additionally, some LNA ASO sequences containing specific motifs, such as TCC and TGC, have been associated with a higher likelihood of causing hepatotoxicity, potentially through increased binding to hepatocellular proteins and activation of stress pathways like p53 and NRF2.[5][8]
2'-O-MOE ASO Profile: 2'-O-MOE ASOs have a well-established safety profile, with chronic toxicity studies in mice showing them to be well-tolerated.[3] The most common findings are non-progressive, minimal to mild inflammatory cell infiltration in various organs, including the liver.[4] This is considered a class effect of phosphorothioate-modified oligonucleotides rather than a specific toxicity of the 2'-O-MOE modification itself.
Experimental Methodologies
The data presented is primarily derived from in vivo studies in mice, which are considered a sensitive species for assessing ASO-induced hepatotoxicity.[5]
General Experimental Workflow:
Key Experimental Protocols:
-
Animal Models: Typically, male BALB/c mice are used.[2]
-
ASO Administration: ASOs are administered via subcutaneous injections, often twice a week for several weeks.[1] Doses are calculated on a µmol/kg basis to allow for direct molar comparison between different ASOs.[1]
-
Serum Chemistry: Blood is collected at specified time points, and serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as biomarkers of liver damage.[1]
-
Histopathology: Liver tissues are collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of cellular morphology and signs of injury.[1]
-
Immunohistochemistry: Liver sections are stained for specific protein markers, such as activated caspase-3 and Bax, to detect apoptosis.[1]
-
mRNA Quantification: Target mRNA levels in the liver are measured by quantitative RT-PCR to assess on-target activity.[1]
Signaling Pathways in LNA ASO-Induced Hepatotoxicity
The following diagram illustrates the proposed signaling cascade leading to hepatotoxicity following LNA ASO administration.
Conclusion
The choice of ASO chemistry has profound implications for the therapeutic safety profile. While LNA modifications can enhance potency, they carry a significant and well-documented risk of hepatotoxicity. In contrast, 2'-O-MOE ASOs have consistently demonstrated a superior safety profile in preclinical studies, making them a more favorable choice for clinical development where a wide therapeutic window is crucial. For researchers and drug developers, a thorough understanding of these differences is paramount in the selection and design of next-generation antisense therapeutics.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence motifs associated with hepatotoxicity of locked nucleic acid--modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic Properties of 2'-O-MOE Oligonucleotides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel therapeutic modalities is paramount. This guide provides an objective comparison of the pharmacokinetic properties of 2'-O-(2-methoxyethyl) (2'-O-MOE) modified oligonucleotides against other key antisense oligonucleotide (ASO) chemistries, supported by experimental data and detailed methodologies.
The advent of antisense technology has opened new avenues for treating a wide range of diseases by targeting messenger RNA (mRNA) and modulating protein expression. Second-generation ASOs, such as those incorporating the 2'-O-MOE modification, have demonstrated significant improvements in stability, binding affinity, and safety compared to their predecessors. This guide delves into the critical pharmacokinetic characteristics—absorption, distribution, metabolism, and excretion (ADME)—that underpin the therapeutic efficacy and safety of 2'-O-MOE ASOs, drawing comparisons with first-generation Phosphorothioate (B77711) (PS) ASOs and other second-generation modifications like 2'-O-Methyl (2'OMe) and Locked Nucleic Acid (LNA) ASOs.
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of different ASO chemistries across various preclinical species. These values highlight the impact of chemical modifications on the in vivo behavior of these therapeutic agents.
Table 1: Plasma Pharmacokinetic Parameters of Antisense Oligonucleotides
| Modification | Species | Dosing Route & Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Plasma Half-life (t½) | Clearance (mL/hr/kg) | Reference |
| 2'-O-MOE PS | Rat | IV, 20 mg/kg | ~100 | ~0.08 | ~25 | ~2.5 hr | ~800 | [1] |
| Monkey | IV, 10 mg/kg | - | - | - | Distribution t½: 15-45 min | - | [2] | |
| Phosphorothioate (PS) | Monkey | IV, single dose | - | - | - | Biphasic: 0.53-0.83 hr (initial), 35-50 hr (terminal) | - | [3] |
| Rat | IV, 3-300 mg/kg | - | - | - | - | - | [4] | |
| LNA | Mouse | IV, 25 mg/kg | 1.11 | 1.5 | 1.73 | 1.05 hr | - | [5] |
| Monkey | IV, 875 mg/kg | - | ~0.5 | - | - | - | [5] |
Note: "-" indicates data not specified in the cited sources. AUC values may be reported as AUClast or AUC0-∞.
Table 2: Tissue Distribution of Antisense Oligonucleotides (% of Injected Dose)
| Modification | Species | Time Point | Liver | Kidney | Spleen | Reference |
| 2'-O-MOE PS | Rat | 24 hr | ~15-20 | ~20-30 | ~2-5 | [1] |
| Mouse | - | ~20 | - | - | [6] | |
| Phosphorothioate (PS) | Rat | 24 hr | High | High | Moderate | [3] |
| LNA | Mouse | - | High | High | Moderate | [7] |
Key Pharmacokinetic Properties of 2'-O-MOE Oligonucleotides
The 2'-O-MOE modification confers several advantageous pharmacokinetic properties:
-
Enhanced Stability: 2'-O-MOE ASOs exhibit high resistance to nuclease degradation in both plasma and tissues, leading to a longer duration of action.[1]
-
Favorable Distribution: Following systemic administration, 2'-O-MOE ASOs distribute broadly to various tissues, with the highest concentrations typically observed in the liver and kidneys.[2][6] This distribution is largely driven by their high affinity for plasma proteins.[1]
-
Slow Elimination: The elimination of 2'-O-MOE ASOs from tissues is slow, with half-lives extending for multiple days in preclinical species.[2] This allows for infrequent dosing regimens.
-
Metabolism: Metabolism occurs primarily through the action of endo- and exonucleases in tissues, leading to the formation of shortened, inactive metabolites.[8]
-
Excretion: The parent drug shows minimal renal excretion (<1-3%).[8] The metabolites, however, have a reduced affinity for plasma proteins and are primarily cleared through urinary excretion.[2]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and toxicology of phosphorothioate oligonucleotides in the mouse, rat, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of a 13-mer LNA-inhibitor-miR-221 in Mice and Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the Effect of Organ Impairment on the Pharmacokinetics of 2'-MOE and Phosphorothioate Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of 2'-O-Alkoxyethyl Oligonucleotide Modifications for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oligonucleotide therapeutics, chemical modifications are paramount to enhancing drug-like properties. Among the most successful second-generation modifications are those at the 2'-position of the sugar moiety. This guide provides an objective, data-driven comparison of various 2'-O-alkoxyethyl modifications, with a primary focus on the widely adopted 2'-O-methoxyethyl (2'-MOE) modification and its emerging alternatives. We will delve into their impact on critical performance parameters, including binding affinity, nuclease resistance, and in vivo efficacy, supported by experimental data and detailed protocols.
Introduction to 2'-O-Alkoxyethyl Modifications
First-generation antisense oligonucleotides (ASOs) with a phosphorothioate (B77711) (PS) backbone demonstrated improved nuclease resistance but suffered from lower binding affinity to target RNA and some toxicity concerns.[1][2] Second-generation modifications, particularly at the 2'-position of the ribose sugar, were developed to overcome these limitations. The 2'-O-alkoxyethyl group, a key innovation in this class, offers a beneficial combination of steric bulk and hydrophilicity.[3][4] This modification not only enhances nuclease resistance but also increases binding affinity to complementary RNA.[1][2]
The most well-characterized 2'-O-alkoxyethyl modification is 2'-O-methoxyethyl (2'-MOE).[2] However, variations in the length of the alkoxy chain, such as 2'-O-ethoxyethyl and 2'-O-propoxyethyl, as well as substitutions on the ethyl group, have been explored to further optimize oligonucleotide performance.[4][5]
Comparative Performance Data
The following tables summarize the quantitative data from various studies to facilitate a side-by-side comparison of different 2'-O-alkoxyethyl and other relevant 2'-O- modifications.
Table 1: Binding Affinity (Melting Temperature, Tm) of Modified Oligonucleotides
| Modification | Change in Tm per modification (°C) vs. DNA:RNA duplex | Reference |
| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.6 | [6] |
| 2'-O-Methyl (2'-OMe) | +1.3 | [7] |
| 2'-O-Propyl | +1.8 | [8] |
| 2'-Fluoro (2'-F) | +2.5 | [6] |
| 2'-O-[2-(Methylamino)-2-oxoethyl] (2'-O-NMA) | Similar to 2'-MOE | [9][10] |
Note: Tm is the temperature at which 50% of the oligonucleotide is duplexed with its complement. A higher Tm indicates greater binding affinity.
Table 2: In Vitro and In Vivo Potency of Modified Antisense Oligonucleotides
| Modification | Target Gene | System | Potency (IC50 or % reduction) | Reference |
| 2'-MOE | CTNNB1 | Human cells | More effective than 2'-OMe | [2] |
| 2'-O-[2-(Methylamino)-2-oxoethyl] (2'-O-NMA) | PTEN | In vitro & In vivo (mice) | Similar to 2'-MOE | [9][10] |
| 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] (2'-O-DMAOE) | ICAM-1 | HUVEC cells | IC50 of 1.8 nM | [11] |
| 2'-MOE | TRADD | In vivo (mice) | 77% reduction at 4.5 µmol/kg | [12] |
Note: IC50 is the concentration of an ASO that is required for 50% inhibition of its target. A lower IC50 indicates higher potency.
Table 3: Nuclease Resistance of Modified Oligonucleotides
| Modification | Nuclease Source | Observation | Reference | |---|---|---|---|---| | 2'-O-Methoxyethyl (2'-MOE) | Serum and cellular nucleases | High resistance |[1][2] | | Increasing 2'-O-alkoxy chain length (e.g., 2'-O-propyl) | Not specified | Increased nuclease resistance |[4] | | 2'-O-[2-(Methylamino)-2-oxoethyl] (2'-O-NMA) | In vivo (mice) | Similar stability to 2'-MOE |[9] | | 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] (2'-O-DMAOE) | In vivo (mice) | Superior metabolic stability |[11] |
Mechanisms of Action
2'-O-alkoxyethyl modified ASOs primarily act through two distinct mechanisms: RNase H-mediated degradation and steric blocking. The choice of mechanism is dictated by the design of the ASO.
RNase H-Mediated Degradation
This mechanism is employed by "gapmer" ASOs. These chimeric oligonucleotides feature a central "gap" of DNA-like residues flanked by "wings" of 2'-modified nucleotides.[2] The DNA gap is capable of recruiting the enzyme RNase H, which selectively cleaves the target RNA in the DNA:RNA heteroduplex.[13] The 2'-modified wings enhance binding affinity and provide nuclease resistance.
Steric Blocking
For ASOs that are fully modified with 2'-O-alkoxyethyl or other 2'-modifications, the RNase H pathway is not activated.[14] Instead, these oligonucleotides act as steric blockers. By binding to a specific site on the pre-mRNA or mRNA, they can physically obstruct the binding of cellular machinery involved in splicing or translation, thereby modulating protein expression.[1][14][15]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of modified oligonucleotides. Below are representative protocols for key experiments.
Thermal Denaturation (Tm) Analysis
This protocol determines the melting temperature of an oligonucleotide duplex, a measure of its thermal stability and binding affinity.
1. Oligonucleotide Preparation:
-
Resuspend the modified oligonucleotide and its complementary RNA or DNA strand in an appropriate annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).[8]
-
Determine the concentration of each oligonucleotide by UV absorbance at 260 nm.
-
Mix equimolar amounts of the complementary strands to the desired final concentration (e.g., 1 µM each).[8]
2. Annealing:
-
Heat the oligonucleotide mixture to 95°C for 5 minutes to dissociate any secondary structures.[16]
-
Allow the mixture to cool slowly to room temperature to facilitate duplex formation.[16]
3. Tm Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured, which corresponds to the midpoint of the absorbance transition.[17]
Nuclease Degradation Assay
This assay evaluates the stability of modified oligonucleotides in the presence of nucleases.
1. Oligonucleotide Preparation:
-
Prepare a stock solution of the 2'-O-alkoxyethyl modified oligonucleotide. Fluorescently labeling the oligonucleotide (e.g., with 5'-FAM) can facilitate detection.
2. Nuclease Digestion:
-
Incubate the oligonucleotide at a final concentration of ~1 µM with a source of nucleases, such as 10% fetal bovine serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase).
-
The reaction is typically carried out at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction by adding a chelating agent like EDTA and freezing the samples.
3. Analysis:
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the full-length oligonucleotide and any degradation products using a fluorescence imager.
-
Quantify the percentage of intact oligonucleotide at each time point to determine the degradation rate.
In Vitro ASO Activity Assay in Cell Culture
This protocol assesses the ability of a modified ASO to reduce the expression of its target gene in a cellular context.
1. Cell Culture and Seeding:
-
Culture the chosen cell line (e.g., HeLa, A549) in the appropriate growth medium.
-
Seed the cells in multi-well plates (e.g., 24-well plates) at a density that will result in 70-80% confluency at the time of transfection.
2. ASO Transfection:
-
On the day of transfection, prepare complexes of the ASO and a cationic lipid transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Add the ASO-lipid complexes to the cells to achieve the desired final ASO concentrations (e.g., ranging from 1 to 100 nM).
-
Include appropriate controls, such as a non-targeting control ASO and an untreated control.
3. Incubation and Cell Lysis:
-
Incubate the cells with the ASO complexes for a predetermined period (typically 24-72 hours) at 37°C in a CO2 incubator.
-
After incubation, wash the cells with PBS and lyse them directly in the wells using a suitable lysis buffer for RNA extraction.
4. Gene Expression Analysis:
-
Isolate total RNA from the cell lysates.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene.
-
Normalize the target gene expression to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input.
-
Calculate the percentage of target gene knockdown relative to the untreated control.
Conclusion
The strategic incorporation of 2'-O-alkoxyethyl modifications has been instrumental in advancing oligonucleotide therapeutics. 2'-MOE remains the gold standard, offering a well-balanced profile of high binding affinity, excellent nuclease resistance, and a favorable safety profile.[1][2] Newer derivatives, such as 2'-O-NMA and 2'-O-DMAOE, have shown comparable or even superior properties in some contexts, suggesting that further optimization of the 2'-O-alkoxyethyl motif is a promising avenue for the development of next-generation oligonucleotide drugs.[9][11] The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these and other novel modifications, enabling researchers to make informed decisions in the design and selection of potent and safe oligonucleotide drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. idtdna.com [idtdna.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Binding specificity and stability of duplexes formed by modified oligonucleotides with a 4096-hexanucleotide microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybridization of 2′-ribose modified mixed-sequence oligonucleotides: thermodynamic and kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Comparing In Vitro and In Vivo Activity of 2â²-O-[2-(Methylamino)-2-oxoethyl]- and 2â²-O-Methoxyethyl-Modified Antisense Oligonucleotides - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 11. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Inhibition of survivin by 2′-O-methyl phosphorothioate-modified steric-blocking antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Annealing Oligonucleotides Protocol [sigmaaldrich.com]
- 17. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation of 2'-O-(2-Methoxyethyl)-Cytidine Modified Antisense Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antisense oligonucleotides (ASOs) incorporating 2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C) modifications against other leading ASO chemistries. The data presented is collated from a range of experimental studies to offer an objective overview of performance, enabling informed decisions in the design and application of oligonucleotide therapeutics.
Executive Summary
Second-generation antisense oligonucleotides featuring 2'-O-(2-Methoxyethyl) (2'-MOE) modifications have become a cornerstone of RNA-targeted drug development. This is largely attributed to their enhanced properties, including superior nuclease resistance, high binding affinity to target RNA, and a favorable toxicity profile compared to earlier generations.[1][2] This guide delves into the experimental data that substantiates these claims, offering a direct comparison with alternatives such as 2'-O-Methyl (2'-OMe) modified ASOs and phosphorodiamidate morpholino oligomers (PMOs).
Data Presentation: Performance Metrics
The following tables summarize key quantitative data from comparative studies, highlighting the performance of 2'-MOE ASOs in critical assays.
Table 1: In Vitro Gene Expression Knockdown Comparison
| Target Gene | ASO Chemistry | Cell Line | Transfection Method | Concentration | % mRNA Reduction (relative to control) | Reference |
| CTNNB1 | 2'-MOE GapmeR | HeLa | Not Specified | Not Specified | Consistently more effective than 2'-OMe | [1] |
| CTNNB1 | 2'-OMe GapmeR | HeLa | Not Specified | Not Specified | Less effective than 2'-MOE | [1] |
| PTEN | 2'-MOE ASO | Not Specified | Not Specified | Dose-dependent | Similar to 2'-O-NMA ASO | [3][4] |
| PTEN | 2'-O-NMA ASO | Not Specified | Not Specified | Dose-dependent | Similar to 2'-MOE ASO | [3][4] |
| MALAT1 | 2'-MOE GapmeR | HeLa | Reverse Transfection | 10 nM | >90% | [5] |
Table 2: In Vivo Efficacy Comparison in a Severe SMA Mouse Model
| ASO Chemistry (Targeting SMN2) | Molar Dose | Administration | Key Outcomes | Reference |
| 2'-MOE (MOE10-29) | Same as PMO | Subcutaneous Injection | Longer survival, greater body-weight gain, better motor neuron preservation, more persistent effects | [6][7][8] |
| PMO (PMO10-29) | Same as 2'-MOE | Subcutaneous Injection | More robust initial effects on SMN2 exon 7 inclusion, less persistence in the CNS | [6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Protocol 1: In Vitro Antisense Oligonucleotide-Mediated Knockdown of Target mRNA
This protocol outlines the steps for transfecting cells with ASOs to achieve target mRNA knockdown, a fundamental experiment for assessing ASO potency.
1. ASO Preparation and Design:
-
Design: Design 16-20 nucleotide long ASOs with a "gapmer" structure. This typically consists of a central block of 8-10 DNA bases to support RNase H cleavage, flanked by 2'-MOE modified ribonucleotides (e.g., a 5-10-5 design).[9][10]
-
Controls: Design at least two on-target ASOs and two negative control oligonucleotides. A scrambled sequence control and a mismatch control (containing 3-4 mismatches) are recommended to assess off-target effects.[11]
-
Purification and Reconstitution: ASOs should be purified (e.g., by HPLC) and reconstituted in a sterile, nuclease-free buffer (e.g., IDTE pH 7.5) to a stock concentration of 100 µM.[5]
2. Cell Culture and Seeding:
-
Cell Line: Culture a relevant human cell line (e.g., HeLa) in the appropriate growth medium.
-
Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection. This helps to minimize potential cytotoxicity from the transfection reagent.[5]
3. ASO Transfection (Reverse Transfection Method using Lipofectamine™ RNAiMAX):
-
Complex Formation:
-
In each well of a 96-well plate, dilute 6 pmol of the ASO in 100 µL of Opti-MEM® I Medium.[12][13]
-
Gently mix the Lipofectamine™ RNAiMAX reagent and add 1 µL to each well containing the diluted ASO.[12][13]
-
Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of ASO-lipid complexes.[12][13]
-
-
Cell Addition:
-
Dilute the cultured cells in complete growth medium without antibiotics to the appropriate concentration.
-
Add 500 µL of the diluted cells to each well containing the ASO-lipid complexes. This will result in a final ASO concentration of 10 nM.[12]
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.[12]
4. Analysis of Gene Knockdown:
-
RNA Isolation: Isolate total RNA from the cells using a suitable kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (for normalization).
-
Calculate the percentage of mRNA reduction relative to cells treated with a non-targeting control ASO.
-
Protocol 2: Nuclease Stability Assay
This protocol assesses the resistance of ASOs to degradation by nucleases, a critical parameter for their in vivo stability and duration of action.
1. Oligonucleotide Preparation:
-
Prepare the 2'-MOE ASO and control oligonucleotides (e.g., unmodified DNA, 2'-OMe ASO) at a concentration of 200 µM in nuclease-free water.[14]
2. Serum Stability Assay:
-
Prepare a solution of 50 pmol of the ASO duplex in 50% Fetal Bovine Serum (FBS) in a total volume of 10 µL.[14]
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Stop the reaction by adding a suitable stop solution (e.g., formamide (B127407) loading dye) and freezing the samples.
3. Exonuclease Stability Assay (using 3'-exonuclease):
-
Prepare a reaction mixture containing the ASO (1.4 nmol), glycine (B1666218) buffer (200 mM glycine, 15 mM MgCl2, pH 9), and snake venom phosphodiesterase (a 3'-exonuclease).[15]
-
Incubate at 37°C and collect time points as in the serum stability assay.
4. Analysis of Oligonucleotide Integrity:
-
Analyze the collected samples by polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
-
Visualize and quantify the amount of intact ASO at each time point to determine the rate of degradation.
Mandatory Visualizations
Signaling Pathway
Figure 1: STAT3 signaling pathway and the mechanism of action of a 2'-MOE ASO GapmeR.
Experimental Workflows
Figure 2: Workflow for in vitro ASO-mediated gene knockdown experiment.
Figure 3: Workflow for assessing ASO nuclease stability.
References
- 1. eu.idtdna.com [eu.idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Comparing In Vitro and In Vivo Activity of 2â²-O-[2-(Methylamino)-2-oxoethyl]- and 2â²-O-Methoxyethyl-Modified Antisense Oligonucleotides - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model | Gene Tools, LLC [gene-tools.com]
- 9. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. RNAiMAX Reverse Transfections Lipofectamine | Thermo Fisher Scientific - NP [thermofisher.com]
- 14. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2'-O-(2-Methoxyethyl)-cytidine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of 2'-O-(2-Methoxyethyl)-cytidine, a modified nucleoside, is a critical component of laboratory safety and environmental responsibility. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste. Adherence to the following procedural guidelines ensures the safe handling and disposal of this substance, minimizing risks to personnel and the environment.
Immediate Safety and Handling Protocol
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety protocols for similar chemical compounds, this should include:
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, conduct all handling within a fume hood or wear a suitable respirator[2].
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N₃O₆ | [3][4][5] |
| Molecular Weight | 301.30 g/mol | [3][4] |
| CAS Number | 223777-16-0 | [1][3][4][5][6] |
| Physical Form | Solid | [5][6] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [6][7] |
Step-by-Step Disposal Procedures
Given its hazardous nature, this compound and any materials contaminated with it must not be disposed of in regular trash or down the sanitary sewer[8][9][10][11]. All waste must be collected for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor[8][9].
This category includes expired or unused this compound powder, as well as contaminated items such as weighing paper, gloves, and absorbent pads.
-
Collection: Carefully transfer the solid waste into a designated, sealable, and chemically compatible container for solid hazardous waste. Avoid the creation of dust[12].
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's hazardous waste program[9][13].
This includes any solutions containing this compound.
-
Collection: Pour the liquid waste into a designated, leak-proof, and sealable container for liquid hazardous waste. It is best practice to use separate containers for aqueous and organic solvent solutions to avoid incompatible mixtures[12][13].
-
Labeling: Affix a hazardous waste label to the container, identifying the contents, including the full chemical name and concentration of this compound and any solvents.
-
Storage: Securely cap the container and store it in a designated satellite accumulation area, ensuring it is segregated from incompatible materials[11][13].
-
Rinsing: Triple-rinse the empty container with a suitable solvent. The first rinse should be collected as hazardous liquid waste[12].
-
Defacing: After rinsing and air-drying, deface or remove the original label[8].
-
Final Disposal: Dispose of the clean, defaced container in accordance with your institution's policies for non-hazardous lab glass or plastic[8].
Experimental Protocols
Currently, there are no specific experimental protocols for the chemical neutralization or deactivation of this compound readily available in published literature. Therefore, the most prudent and compliant method of disposal is to treat it as hazardous chemical waste and follow the institutional procedures outlined above.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. This compound|223777-16-0|MSDS [dcchemicals.com]
- 2. targetmol.com [targetmol.com]
- 3. 2'-O-(2-Methoxyethyl)cytidine | 223777-16-0 [chemicalbook.com]
- 4. This compound | C12H19N3O6 | CID 11077469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 223777-16-0 [sigmaaldrich.com]
- 7. 2'-O-(2-Methoxyethyl)cytidine | 223777-16-0 | NM16315 [biosynth.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
- 11. danielshealth.com [danielshealth.com]
- 12. benchchem.com [benchchem.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for 2'-O-(2-Methoxyethyl)-cytidine
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling of 2'-O-(2-Methoxyethyl)-cytidine, a modified nucleoside integral to oligonucleotide synthesis. Adherence to these protocols is essential to ensure the safety of researchers and the integrity of experiments. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of specific personal protective equipment. The following table summarizes the hazard classifications and the corresponding recommended PPE.
| Hazard Classification | GHS Pictogram | Hazard Statement | Required Personal Protective Equipment |
| Acute Toxicity, Oral (Category 4) | GHS07: Exclamation Mark | H302: Harmful if swallowed.[1] | Hand Protection: Chemical-resistant gloves (e.g., nitrile).Eye/Face Protection: Safety glasses with side-shields or goggles.Skin and Body Protection: Laboratory coat. |
| Skin Irritation (Category 2) | GHS07: Exclamation Mark | H315: Causes skin irritation. | Hand Protection: Chemical-resistant gloves (e.g., nitrile).Skin and Body Protection: Laboratory coat. |
| Eye Irritation (Category 2A) | GHS07: Exclamation Mark | H319: Causes serious eye irritation. | Eye/Face Protection: Safety glasses with side-shields or goggles. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07: Exclamation Mark | H335: May cause respiratory irritation. | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Strict adherence to this workflow is mandatory to minimize exposure and prevent contamination.
Detailed Experimental Protocols
1. Preparation of a Stock Solution
-
Precaution: Perform all steps within a certified chemical fume hood.
-
Personal Protective Equipment: Don a lab coat, nitrile gloves, and safety glasses.
-
Procedure:
-
Tare a sterile, RNase-free microcentrifuge tube on an analytical balance.
-
Carefully add the desired amount of this compound powder to the tube.
-
Record the exact weight.
-
Using a calibrated micropipette, add the appropriate volume of a suitable solvent (e.g., RNase-free water or buffer) to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or as recommended by the specific experimental protocol.[2]
-
2. Spill Cleanup Procedure
-
Immediate Actions:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or if you are unsure of the hazard.
-
If a significant amount of powder is airborne, hold your breath and exit the area immediately.
-
-
Cleanup for Small Spills:
-
Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection, and if powder is present, a respirator).
-
Cover the spill with an absorbent material (e.g., paper towels or a spill pad).
-
For liquid spills, gently wipe from the outside in to avoid spreading the contamination. For solid spills, gently scoop the material into a designated waste container.
-
Clean the spill area with a suitable decontaminant (e.g., a 10% bleach solution followed by 70% ethanol), then wipe with water.
-
Place all contaminated materials into a sealed bag for disposal as chemical waste.
-
-
Cleanup for Large Spills:
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Restrict access to the area.
-
Provide EHS with the Safety Data Sheet (SDS) for this compound.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, paper towels, and weighing papers, in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect all contaminated liquid waste in a compatible, sealed, and clearly labeled waste container.
-
Disposal Route: All waste must be disposed of through your institution's approved hazardous waste management program.[1] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe and productive laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
